5''-O-(4,4''-Dimethoxytrityl)uridine
Description
BenchChem offers high-quality 5''-O-(4,4''-Dimethoxytrityl)uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5''-O-(4,4''-Dimethoxytrityl)uridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H32N2O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-15,24,26-28,34-35H,16-18H2,1-2H3,(H,31,33,36) |
InChI Key |
VABGXNKJCGICGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 5'-O-DMT-uridine
Physicochemical Properties, Synthesis Logic, and Quality Control in Oligonucleotide Manufacturing
Executive Technical Summary
5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-Uridine) is a pivotal intermediate in the chemical synthesis of RNA therapeutics and modified oligonucleotides.[][2] Unlike its deoxy- counterpart used in DNA synthesis, this molecule retains the 2'-hydroxyl group, making it a versatile scaffold for introducing 2'-modifications (e.g., 2'-O-Methyl, 2'-F, 2'-MOE) or 2'-protecting groups (e.g., TBDMS, TOM) required for solid-phase RNA synthesis.[][2]
This guide provides a rigorous technical breakdown of its molecular characteristics, synthesis causality, and self-validating quality control protocols designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.[][2]
Molecular Identity & Physicochemical Constants[1][2][3]
The following data defines the "Golden Standard" for high-purity 5'-O-DMT-Uridine used in pharmaceutical applications.
| Property | Specification |
| IUPAC Name | 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
| Common Name | 5'-O-DMT-Uridine; DMT-rU |
| CAS Registry Number | 81246-79-9 |
| Molecular Formula | C₃₀H₃₀N₂O₈ |
| Molecular Weight | 546.57 g/mol |
| Appearance | White to off-white crystalline foam or powder |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Pyridine, DMSO.[] Insoluble in water. |
| Purity Requirement | ≥ 98.0% (HPLC) for downstream phosphoramidite synthesis |
| Melting Point | 111–112 °C (may vary based on crystalline form/solvate) |
Synthetic Pathway & Mechanistic Insight[1][2]
The synthesis of 5'-O-DMT-Uridine relies on the regioselective tritylation of the primary 5'-hydroxyl group over the secondary 2' and 3' hydroxyls. This selectivity is driven by steric hindrance, but it is not absolute. Understanding the kinetics of this reaction is critical to minimizing the formation of the 3',5'-bis-DMT impurity.[]
Reaction Logic
-
Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl).[]
-
Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).[2]
-
Mechanism:
-like substitution where the bulky DMT cation attacks the least hindered oxygen (5'-OH).[][2] -
Critical Control Point: Temperature and stoichiometry must be controlled. Excess DMT-Cl or high temperatures promote reaction at the secondary hydroxyls (2'/3'), leading to bis-tritylated byproducts.[][2]
Process Flow Diagram
The following diagram illustrates the synthesis workflow and the branching logic for impurity formation.
Figure 1: Reaction pathway for 5'-O-DMT-Uridine synthesis, highlighting the critical competition between the target 5'-substitution and the 3',5'-bis-substitution impurity.[][2]
Analytical Characterization Protocols
To ensure the material is suitable for high-value RNA synthesis, a "self-validating" analytical approach is required.[][2] This means using orthogonal methods (HPLC, NMR, TLC) that confirm each other.[][2]
Thin Layer Chromatography (TLC)
Purpose: Quick qualitative check for reaction completion and impurity profile.[2]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane (DCM) : Methanol (9:1 v/v) + 0.5% Pyridine (to prevent acid-catalyzed detritylation on silica).[][2]
-
Visualization:
-
UV (254 nm): Product absorbs strongly due to the nucleobase and DMT group.
-
Acid Vapor (TCA/DCM): Exposure to acid fumes turns the DMT-containing spot bright orange/red , confirming the presence of the trityl group. This is a specific identity test.
-
-
Interpretation:
High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitative purity assessment.[][2]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[][2]
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 (Prevents detritylation).[][2]
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 80% B over 30 minutes.
-
Detection: 260 nm (Nucleobase) and 280 nm.[2]
-
Validation Criteria: Target peak should be >98% area. Any peak eluting after the main peak suggests bis-tritylation.
Proton NMR (1H-NMR)
Purpose: Structural verification.[][2]
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
3.73 ppm (s, 6H): Two methoxy groups (
) on the DMT moiety.[][2] This confirms the protecting group is attached. - 6.8 – 7.4 ppm (m): Aromatic protons from the DMT and the Uridine base (H-6).[][2]
- 5.0 – 5.5 ppm: Hydroxyl protons (2'-OH and 3'-OH).[][2] Their presence confirms the molecule is not fully protected, distinguishing it from the bis-DMT impurity.
-
3.73 ppm (s, 6H): Two methoxy groups (
Handling, Stability, and Storage[1][2][5]
The 4,4'-dimethoxytrityl (DMT) group is acid-labile .[][2] This property is essential for its removal during oligonucleotide synthesis but poses a stability risk during storage.
The Detritylation Hazard
Exposure to acidic vapors (e.g., HCl, acetic acid) or acidic silica gel can cause the DMT group to cleave, reverting the molecule to Uridine and a bright orange trityl cation.
-
Visual Indicator: If the white powder turns slightly orange or pink, acid-catalyzed degradation has occurred.
-
Prevention: Always store with a trace of base (e.g., synthesized/purified in the presence of pyridine or triethylamine) if possible, or ensure the atmosphere is strictly neutral/basic.
Storage Protocol
-
Temperature: Store at -20°C for long-term stability (> 6 months). 2-8°C is acceptable for active use (< 1 month).[][2]
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture absorption.[3] Moisture can hydrolyze the glycosidic bond or promote detritylation if trace acid is present.
-
Container: Amber glass vials (protects from light, though DMT is not highly photosensitive, the nucleobase can be).
References
-
PubChem. (2025).[2][4] 5'-O-DMT-2'-TBDMS-Uridine and Related Compounds. National Library of Medicine. [Link]
-
Beaucage, S. L., & Caruthers, M. H. (1981).[2] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.[][2] (Foundational chemistry reference for DMT usage).
Sources
An In-Depth Technical Guide to the Role of 5'-O-DMT-Uridine in Oligonucleotide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical synthesis of oligonucleotides—short DNA and RNA molecules—is the bedrock of modern molecular biology, enabling advancements from genetic research and diagnostics to the development of therapeutic agents like siRNA and antisense oligonucleotides.[1] The dominant and most robust method for this synthesis is phosphoramidite chemistry, a stepwise process that builds nucleic acid chains with exceptional efficiency and control.[1][2] At the heart of this methodology are nucleoside phosphoramidites, the fundamental building blocks. This guide provides an in-depth exploration of the critical role of one such building block, 5'-O-DMT-uridine, elucidating how its unique chemical features govern the entire synthesis cycle, from initiation to purification.
The Principle of Selective Reactivity: The Imperative of Protecting Groups
To achieve the sequence-specific assembly of an oligonucleotide, it is essential to control which chemical groups react at each step. Unprotected nucleosides possess multiple reactive sites—hydroxyl groups at the 5' and 3' positions and, in A, G, and C, exocyclic amines—that would lead to uncontrolled polymerization and side reactions. Phosphoramidite chemistry overcomes this challenge through a sophisticated strategy of temporary protecting groups.[]
The key protecting groups are:
-
5'-Hydroxyl Protection : The 4,4'-dimethoxytrityl (DMT) group is employed to shield the 5'-hydroxyl group. Its key feature is its lability in mild acidic conditions, allowing for its selective removal without compromising other protecting groups.[4][5]
-
Phosphorus Protection : A 2-cyanoethyl group protects the trivalent phosphite moiety, preventing undesirable side reactions during the synthesis cycle.[4][6]
-
Exocyclic Amine Protection : Groups like benzoyl (Bz) or isobutyryl (iBu) are used to protect the amine functionalities on adenine, guanine, and cytosine bases.[6][7]
The 5'-O-DMT group is the linchpin of the entire process. It acts as a gatekeeper, ensuring that the 5' end of the growing oligonucleotide chain is only available for reaction when desired, thus directing the synthesis in the required 3' to 5' direction.[8][9]
5'-O-DMT-Uridine Phosphoramidite: The Architect of the Chain
5'-O-DMT-uridine, in its activated phosphoramidite form, is the precursor for incorporating uridine into a growing oligonucleotide chain. Uridine itself does not have an exocyclic amine, simplifying its protection requirements compared to A, C, or G. The phosphoramidite is synthesized by reacting the free 3'-hydroxyl group of 5'-O-DMT-uridine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[10] This reaction converts the stable nucleoside into a highly reactive species ready for automated synthesis.
Caption: Structure of the Uridine Phosphoramidite Building Block.
The Automated Solid-Phase Synthesis Cycle
The synthesis of an oligonucleotide is a cyclic process performed on an automated synthesizer.[11] The nascent chain is anchored to a solid support, typically controlled pore glass (CPG), which allows for the easy washing away of excess reagents after each step.[4] The following four-step cycle is repeated for each nucleotide addition.
Caption: The four core steps of the phosphoramidite synthesis cycle.
Step 1: Deblocking (Detritylation)
-
Causality: The synthesis cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support.[5][12] This step is critical as it unmasks the 5'-hydroxyl group, rendering it nucleophilic and ready to attack the next incoming phosphoramidite.[4][8]
-
Experimental Protocol:
-
A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM) is passed through the synthesis column.[5][7]
-
The reaction is rapid, typically completing in under a minute.
-
A thorough wash with an inert solvent (e.g., acetonitrile) follows to remove all traces of acid, which could prematurely detritylate the incoming phosphoramidite.
-
-
Trustworthiness & In-Process Control: The cleavage of the DMT group produces a stable orange-colored DMT carbocation, which has a strong absorbance at 495 nm.[4][8] Automated synthesizers are equipped with spectrophotometers to measure the intensity of this color. This real-time measurement provides a quantitative assessment of the coupling efficiency of the previous cycle, serving as an invaluable in-process quality control metric. A drop in efficiency signals a problem with the synthesis, allowing for intervention.
Step 2: Coupling
-
Causality: With a free 5'-OH group available, the next building block, in this case, the 5'-O-DMT-uridine phosphoramidite, is introduced. The phosphoramidite itself is not reactive enough for an efficient reaction. It must first be activated to become a potent electrophile.[][]
-
Experimental Protocol:
-
The 5'-O-DMT-uridine phosphoramidite and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), are dissolved in acetonitrile and delivered simultaneously to the synthesis column.[7][8]
-
The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[12]
-
The exposed 5'-OH of the support-bound chain attacks the activated phosphorus atom, forming a new, but unstable, phosphite triester linkage.[8]
-
The reaction is driven to completion by using a large excess of the phosphoramidite and activator.[8]
-
-
Expertise & Field-Proven Insights: Coupling efficiency is the single most important factor determining the yield and purity of the final oligonucleotide. While efficiencies are typically very high, they are sequence-dependent.[] For instance, GC-rich sequences can pose challenges due to secondary structure formation.[] Therefore, coupling times may be extended for difficult sequences to maximize the reaction yield.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >99% | Determines the theoretical yield of full-length product.[1] |
| Coupling Time | 30-180 seconds | Can be optimized based on sequence complexity and scale.[7][15] |
| Phosphoramidite Excess | 5- to 20-fold molar excess | Drives the reaction to completion.[7] |
| Table 1: Key Quantitative Parameters in the Coupling Step |
Step 3: Capping
-
Causality: Despite high coupling efficiencies, a small fraction of the 5'-OH groups (typically 0.5-1.0%) will fail to react in each cycle.[7][16] If left unblocked, these unreacted sites would be available to couple in the next cycle, leading to the synthesis of oligonucleotides with internal base deletions (n-1 sequences), which are difficult to purify from the full-length product. The capping step permanently blocks these failure sequences.[2][9]
-
Experimental Protocol:
-
Trustworthiness: Capping is a critical fidelity-ensuring step. By terminating failure sequences, it simplifies the final purification process, as the major impurities will be significantly shorter than the desired full-length oligonucleotide.
Step 4: Oxidation
-
Causality: The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent deblocking step. To create a stable, natural phosphodiester backbone, the phosphorus(III) center must be oxidized to the pentavalent phosphorus(V) state.[5]
-
Experimental Protocol:
-
A solution of iodine in a mixture of tetrahydrofuran (THF), water, and a mild base like pyridine or lutidine is passed through the column.[5][7]
-
The iodine rapidly oxidizes the phosphite triester to a phosphate triester.[8]
-
Following oxidation, the column is extensively washed with acetonitrile to remove residual water, which would inhibit the next coupling step.[5]
-
This four-step cycle is repeated until the oligonucleotide of the desired length and sequence is fully assembled.
Post-Synthesis: Cleavage, Deprotection, and Purification
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by incubation in concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA).[6][17][18]
Leveraging the DMT Group for Purification: Trityl-On RP-HPLC
The DMT group plays one final, crucial role in the purification of the final product. Because the capping step ensures that failure sequences lack a 5'-hydroxyl group, only the desired full-length product will possess the DMT group from the final synthesis cycle. This chemical distinction is exploited in a powerful purification strategy.
-
Experimental Workflow: Trityl-On Purification
-
Cleavage & Deprotection (DMT-On): The oligonucleotide is cleaved from the support and deprotected under conditions that leave the final 5'-DMT group intact.[6]
-
RP-HPLC Separation: The crude mixture is loaded onto a reversed-phase high-performance liquid chromatography (RP-HPLC) column. The highly hydrophobic DMT group on the full-length product causes it to be strongly retained on the column, while the less hydrophobic, capped failure sequences (trityl-off) elute much earlier.[9][19]
-
Fraction Collection: The peak corresponding to the DMT-on oligonucleotide is collected.
-
Final Detritylation: The purified DMT-on product is treated with an aqueous acid (e.g., 80% acetic acid) to remove the final DMT group.
-
Desalting: The final product is desalted to yield the pure, full-length oligonucleotide.[20]
-
Caption: Workflow for Trityl-On Reversed-Phase HPLC Purification.
Conclusion
5'-O-DMT-uridine is far more than a simple monomer in oligonucleotide synthesis. The DMT group it carries is a master controller of the entire process. It dictates the directionality of chain growth, enables robust real-time quality control through trityl cation monitoring, and provides a powerful handle for the final purification of the desired product. Understanding the multifaceted role of this fundamental building block is essential for any scientist engaged in the synthesis, application, or development of nucleic acid-based technologies. Its elegant chemical logic is a testament to the power and precision of the phosphoramidite method, the engine that continues to drive innovation in biotechnology and medicine.
References
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Retrieved from [Link]
-
Aragen Bioscience. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Aragen Bioscience. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Retrieved from [Link]
-
Sato, K., et al. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Omega. Retrieved from [Link]
-
Agilent. (n.d.). Oligonucleotide Purification. Agilent. Retrieved from [Link]
-
Li, W., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules. Retrieved from [Link]
-
Generi Biotech. (n.d.). Purification of oligonucleotides. Generi Biotech. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling efficiency vs. time of NPPOC-dT phosphoramidite. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Reagents for oligonucleotide cleavage and deprotection. Google Patents.
-
Vapourtec. (2025, February 27). Enhancing the cleavage of Oligonucleotides. Vapourtec. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]
-
Efcavitch, J. W., & Heiner, C. (1993). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research. Retrieved from [Link]
-
Kumar, P., et al. (2015). Facile and rapid deprotection conditions for the cleavage of synthetic oligonucleotides from 1,4-anhydroerythritol-based universal polymer support. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]
-
Zhang, Y., et al. (2016). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
D'Atri, V., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules. Retrieved from [Link]
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- 1. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 2. twistbioscience.com [twistbioscience.com]
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- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. DNA寡核苷酸合成 [sigmaaldrich.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
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- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - AR [thermofisher.com]
An In-depth Technical Guide to the Core Differences Between Uridine and 5'-O-DMT-uridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between uridine and its chemically modified counterpart, 5'-O-DMT-uridine. While both molecules share the same core nucleoside structure, the addition of a 4,4'-dimethoxytrityl (DMT) group to the 5'-hydroxyl position of the ribose sugar in 5'-O-DMT-uridine imparts critical properties that are foundational to modern therapeutic and research applications, particularly in the realm of synthetic oligonucleotide chemistry. This document will elucidate the structural distinctions, the strategic rationale for the DMT modification, and the functional implications of this chemical alteration in the context of solid-phase oligonucleotide synthesis. We will explore the causality behind experimental choices, present validated protocols, and provide a comparative analysis to equip researchers and drug development professionals with the in-depth knowledge required for the effective utilization of these essential molecules.
Introduction: The Tale of Two Uracil-Containing Ribonucleosides
Uridine, a fundamental pyrimidine nucleoside, is an essential building block of ribonucleic acid (RNA) and plays a pivotal role in various biological processes, including glycogen and neuronal membrane phospholipid synthesis.[1][2][3] It is composed of a uracil base attached to a ribose sugar via a β-N1-glycosidic bond.[3][4] In its unmodified state, uridine is a key metabolite and signaling molecule within biological systems.[2][5]
However, for the precise, chemical synthesis of RNA oligonucleotides—a cornerstone of modern therapeutics (e.g., siRNA, antisense oligonucleotides) and molecular biology research—unmodified uridine is unsuitable. The presence of reactive hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar would lead to uncontrolled polymerization and side reactions during synthesis.[6] This necessitates the use of protecting groups, and it is here that 5'-O-DMT-uridine emerges as a critical player.
5'-O-DMT-uridine is a derivative of uridine where the primary 5'-hydroxyl group is protected by a bulky dimethoxytrityl (DMT) group.[7] This seemingly simple modification is the linchpin of the highly successful phosphoramidite method for solid-phase oligonucleotide synthesis.[8][] The DMT group serves as a temporary shield, preventing the 5'-hydroxyl from participating in unwanted reactions while allowing for the sequential and controlled addition of nucleotide monomers to a growing oligonucleotide chain.[8][10]
This guide will dissect the profound impact of this single chemical modification, contrasting the biological role of uridine with the synthetic utility of 5'-O-DMT-uridine.
Structural and Chemical Differentiation
The core difference between uridine and 5'-O-DMT-uridine lies in the presence of the DMT group on the 5'-hydroxyl of the ribose sugar.
Chemical Structures
Uridine:
-
Systematic Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione[3]
-
Molecular Formula: C₉H₁₂N₂O₆[11]
-
Key Features: A uracil base linked to a ribose sugar with free hydroxyl groups at the 2', 3', and 5' positions.
5'-O-DMT-uridine:
-
Systematic Name: 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione[]
-
Molecular Formula: C₃₀H₃₀N₂O₈[7]
-
Key Features: A uridine molecule with a large, hydrophobic 4,4'-dimethoxytrityl group attached to the 5'-hydroxyl.
The addition of the DMT group significantly increases the molecular weight and lipophilicity of the molecule.
Visualization of Structural Differences
The following diagram illustrates the structural distinction between uridine and 5'-O-DMT-uridine.
Caption: Structural comparison of Uridine and 5'-O-DMT-uridine.
Comparative Properties
| Property | Uridine | 5'-O-DMT-uridine | Rationale for Difference |
| Molecular Weight | 244.20 g/mol [11] | 546.58 g/mol [7] | Addition of the large DMT group (C₂₁H₁₉O₂) |
| Solubility | Soluble in water and polar solvents like DMSO and DMF.[11] | Soluble in organic solvents like acetonitrile and dichloromethane; poorly soluble in water. | The large, hydrophobic DMT group dominates the molecule's polarity. |
| Reactivity of 5'-OH | High - readily participates in chemical reactions. | Low - protected by the bulky DMT group, preventing reactions.[13] | Steric hindrance and the ether linkage of the DMT group.[13] |
| Primary Application | Biological studies, precursor for RNA synthesis in vivo, dietary supplement.[1][14] | Chemical synthesis of RNA oligonucleotides (phosphoramidite chemistry).[][15] | The 5'-DMT group is essential for controlled, stepwise synthesis.[8] |
| Acid Stability | Stable under a wide range of pH. | The DMT group is labile in acidic conditions, allowing for its removal.[6][8] | The trityl ether is susceptible to acid-catalyzed cleavage.[10] |
The Pivotal Role of the 5'-O-DMT Group in Oligonucleotide Synthesis
The synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[8][] The phosphoramidite method is the gold standard for this process.[8][16] The 5'-O-DMT group is central to the success of this methodology for several key reasons:
-
Directional Control: Chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction, which is opposite to biological synthesis.[8][10] The DMT group on the 5'-hydroxyl of the incoming phosphoramidite monomer ensures that coupling occurs exclusively at the free 5'-hydroxyl of the nucleotide bound to the solid support, once it has been deprotected.[8]
-
Prevention of Unwanted Polymerization: By blocking the 5'-hydroxyl, the DMT group prevents the phosphoramidite monomers from reacting with each other in solution.[10][13]
-
Facilitation of Purification: The hydrophobicity of the DMT group allows for efficient purification of the final full-length oligonucleotide from shorter, failed sequences using reverse-phase chromatography.[17] This "DMT-on" purification strategy is a powerful tool for obtaining high-purity synthetic oligonucleotides.
-
Monitoring of Synthesis Efficiency: The DMT cation, which is released upon acid treatment during the deblocking step, has a strong orange color and absorbs light at 495 nm.[10] This allows for the real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis, providing a critical quality control measure.[10][18]
The Oligonucleotide Synthesis Cycle: A Step-by-Step Workflow
The synthesis of an oligonucleotide is a four-step cycle that is repeated for each nucleotide added to the growing chain.[8][19]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: The Coupling Reaction in Detail
The coupling step is the heart of oligonucleotide synthesis, where the new phosphoramidite monomer is added to the growing chain.[][]
Objective: To couple a 5'-O-DMT-uridine phosphoramidite to a solid-support-bound nucleotide with a free 5'-hydroxyl group.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached (with a free 5'-OH group).
-
5'-O-DMT-uridine-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).[8]
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: The 5'-O-DMT-uridine phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[21] All reagents must be anhydrous, as water will react with the activated phosphoramidite and reduce coupling efficiency.[22]
-
Activation: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[8][] This forms a highly reactive intermediate.[]
-
Coupling: The free 5'-hydroxyl group of the support-bound nucleoside performs a nucleophilic attack on the phosphorus atom of the activated phosphoramidite.[8][] This displaces the protonated diisopropylamino group and forms a new phosphorus-oxygen bond, creating a phosphite triester linkage.[8][10]
-
Washing: The column is thoroughly washed with acetonitrile to remove any unreacted phosphoramidite and activator.
Self-Validating System:
The success of the coupling reaction is immediately assessed in the subsequent detritylation step of the next cycle. The intensity of the orange color from the released DMT cation is directly proportional to the number of successfully coupled molecules in the previous cycle. A consistent and high absorbance reading indicates a high coupling efficiency (typically >98%).[18][22]
Applications in Research and Drug Development
The distinct properties of uridine and 5'-O-DMT-uridine dictate their very different applications.
Uridine:
-
Metabolic Studies: Used to investigate pathways of nucleic acid and carbohydrate metabolism.[2][14]
-
Neuroscience Research: Studied for its role in neuronal membrane synthesis and potential neuroprotective effects.[1][2]
-
Nutraceuticals: Included in dietary supplements aimed at improving cognitive function.[1]
-
Clinical Applications: Investigated for its potential to mitigate the toxicity of certain chemotherapy drugs.[1][5]
5'-O-DMT-uridine (as a phosphoramidite):
-
Therapeutic Oligonucleotide Synthesis: Essential for the manufacturing of RNA-based drugs such as small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers.
-
Diagnostic Tools: Used to synthesize DNA and RNA probes for PCR, qPCR, and microarrays.
-
Synthetic Biology and Gene Synthesis: A fundamental building block for the chemical synthesis of genes and genetic circuits.[]
Conclusion
The strategic addition of a 5'-O-DMT protecting group transforms the biologically active nucleoside, uridine, into a highly specialized chemical tool, 5'-O-DMT-uridine. This modification is not merely an addition but a fundamental change that enables the precise, controlled, and efficient chemical synthesis of RNA oligonucleotides. While uridine's utility lies in its natural roles within the complex milieu of the cell, the value of 5'-O-DMT-uridine is realized in the highly controlled environment of an automated synthesizer, where it serves as a cornerstone of modern biotechnology and drug development. Understanding the causality behind this chemical modification—the need for directional control, reaction specificity, and purification handles—is essential for any scientist working in the field of nucleic acid chemistry.
References
- Vertex AI Search. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- LGC, Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- ChemicalBook. (2023, November 27). The biological functions and side effects of Uridine.
- Biology Online Dictionary. (2021, May 24). Uridine Definition and Examples.
- Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.
- MilliporeSigma. DNA Oligonucleotide Synthesis.
- Biotage. (2022). Solid Phase Oligonucleotide Synthesis.
- Vertex AI Search. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?.
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- PubChem. 5'-O-DMT-2'-TBDMS-Uridine.
- Li, X., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1356947.
- Wikipedia. Uridine.
- MedchemExpress.com. β-Uridine - Nucleoside.
- Cayman Chemical. Uridine (CAS 58-96-8).
- Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
- JoVE. (2017, July 28).
- Hayakawa, Y., et al. (1998). The mechanism of the phosphoramidite synthesis of polynucleotides. Perkin 1, (23), 4157-4166.
- STEMCELL Technologies. Uridine.
- Lai, Y., et al. (2025, July 29). The Role of Uridine in Health and Disease.
- ResearchG
- PubChem. Uridine.
- LGC, Biosearch Technologies. (2021, September 10). Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
- Glen Research. Glen Report 21.21: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- Mettler Toledo.
- University of Michigan Library.
- Yantsevich, A. V., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry, 618, 114115.
- Benchchem. Spectroscopic Purity Analysis of 5'-O-DMT-2'-TBDMS-Uridine: A Comparative Guide for Oligonucleotide Synthesis.
- CymitQuimica. 5'-O-DMT-uridine.
- Glen Research. Glen Report 6.1: 5' TO 3' SYNTHESIS.
- Pultar, M., et al. (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(18), 3326.
- Google Patents. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
- Shchur, V. V. (2019). 5'-Dimethoxytrityl protection group of synthetic oligonucleotide stability in polymerase chain reaction. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(3), 333-339.
- MedChemExpress. 5'-O-DMT-2'-TBDMS-Uridine.
- BOC Sciences. CAS 81246-79-9 (5'-O-DMT-uridine).
- Deep Blue Repositories. Protection of 5′-Hydroxy Functions of Nucleosides.
- Glen Research. Glen Report: Oligonucleotide Deprotection.
- Google Patents.
- ChemBK. (2024, April 9). DMT-5-I-dU.
- University of Michigan. Manual Detritylation of Oligonucleotides after Deprotection.
- DC Chemicals.
- Glen Research. Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers.
- Benchchem. A Comparative Guide to Protected Uridine Monomers for Oligonucleotide Synthesis: 5'-O-DMT-2'.
- Kawsar, S. M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(5), 2321.
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CAS number and safety data sheet (SDS) for 5'-O-DMT-uridine
An In-Depth Technical Guide to 5'-O-DMT-uridine: CAS Number, Safety, and Application in Oligonucleotide Synthesis
Introduction: The Cornerstone of Synthetic RNA
5'-O-(4,4'-Dimethoxytrityl)uridine, commonly abbreviated as 5'-O-DMT-uridine, is a fundamental building block in the chemical synthesis of RNA and DNA. As a protected nucleoside, its strategic design is pivotal for the controlled, sequential assembly of oligonucleotides on solid-phase synthesizers. The dimethoxytrityl (DMT) group, attached to the 5' hydroxyl position of the uridine sugar, serves as a temporary "gatekeeper." This acid-labile protecting group ensures that the 5' position remains unreactive during the coupling of the phosphoramidite-activated 3' position to the growing oligonucleotide chain. Its subsequent, clean removal under mild acidic conditions regenerates a free 5'-hydroxyl group, ready for the next synthesis cycle. This guide provides an in-depth analysis of its chemical identity, critical safety data, and the causality behind its handling and use in modern drug development and research.
Part 1: Chemical and Physical Identity
The precise identification of a chemical reagent is the foundation of reproducible science. The Chemical Abstracts Service (CAS) has assigned a unique identifier to 5'-O-DMT-uridine to ensure its unambiguous identification in literature, commerce, and regulatory databases.
CAS Number: 81246-79-9[][2][3]
This identifier is specific to the uridine nucleoside protected at the 5'-hydroxyl position with a DMT group. It is crucial to distinguish this from its phosphoramidite derivatives or other modified versions, which will have different CAS numbers.[4][5]
Core Properties of 5'-O-DMT-uridine
The physical and chemical properties of 5'-O-DMT-uridine dictate its storage, handling, and application. These are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₀N₂O₈ | [][2] |
| Molecular Weight | 546.57 g/mol | [] |
| Appearance | White to Off-White Powder | [3] |
| Melting Point | 111-112 °C | [] |
| Solubility | Soluble in Ethyl Acetate | [] |
| Primary Application | Oligonucleotide Synthesis | [6][7][8] |
Part 2: Safety Data Sheet (SDS) Analysis and Safe Handling
While 5'-O-DMT-uridine itself is a protected nucleoside, its primary utility is as a precursor to phosphoramidite reagents used in synthesis. These phosphoramidites are notoriously sensitive to moisture and oxidation. Therefore, the safety and handling protocols are dictated by the high reactivity of this class of compounds. The following information synthesizes typical SDS data for related compounds and established best practices for phosphoramidite chemistry.
Hazard Identification and Causality
While the base uridine is not considered a hazardous substance, modified nucleosides for organic synthesis should be handled with care.[9] The primary risks associated with 5'-O-DMT-uridine and its phosphoramidite derivatives stem from their reactivity and the solvents used.
-
Moisture Sensitivity: This is the most critical chemical hazard. Phosphoramidites react readily with water, which hydrolyzes the phosphite triester group.[10] This hydrolysis renders the molecule incapable of coupling to the growing oligonucleotide chain, leading to synthesis failure. This necessitates handling under anhydrous and inert conditions.[10][11]
-
Irritation: As with many fine organic chemicals, the powder can cause irritation to the respiratory system, skin, and eyes upon contact.[12] Inhalation of the dust should be avoided.
First-Aid Measures
Standard laboratory first-aid protocols should be followed in case of exposure:[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]
Handling, Storage, and Stability
The stability and efficacy of 5'-O-DMT-uridine and its derivatives are directly linked to proper storage and handling. The goal is to rigorously exclude moisture and air.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically 2-8°C or frozen at -20°C for long-term stability.[][6][13] The container should be flushed with an inert gas like argon or nitrogen.
-
Handling: All manipulations should be performed in a controlled environment, such as a glove box or under a stream of inert gas. Use only anhydrous solvents (e.g., acetonitrile with <30 ppm water) for dissolution.[11] Solutions of phosphoramidites in anhydrous acetonitrile are typically stable for only 2-3 days at room temperature on a synthesizer.[13]
-
Thermal Stability: Phosphoramidites can have poor thermal stability, which can increase risks during synthesis, especially at a large scale. Understanding the thermal profile is crucial for ensuring a safe and reliable manufacturing process.[14]
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently.[12]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities of powder outside of a contained system, a NIOSH-approved respirator may be necessary.
Part 3: Experimental Workflows and Protocols
Safe Handling Workflow Diagram
The following diagram outlines the critical workflow for handling moisture-sensitive phosphoramidites derived from 5'-O-DMT-uridine, ensuring their integrity from storage to use.
Caption: Workflow for the safe handling of phosphoramidites.
Role in the Oligonucleotide Synthesis Cycle
The DMT group is the linchpin of the phosphoramidite synthesis method. Its presence and subsequent removal define the cyclical nature of chain elongation.
Caption: Role of the DMT group in the synthesis cycle.
Protocol: Preparation of 5'-O-DMT-uridine Phosphoramidite Solution
This protocol details the steps for preparing a solution of a 5'-O-DMT-uridine phosphoramidite derivative for use on an automated solid-phase oligonucleotide synthesizer.
Objective: To prepare a standard concentration (e.g., 0.1 M) solution of 5'-O-DMT-uridine phosphoramidite in anhydrous acetonitrile while rigorously excluding atmospheric moisture.
Materials:
-
Vial of 5'-O-DMT-uridine phosphoramidite (pre-weighed by supplier)
-
Anhydrous acetonitrile (ACN), <30 ppm H₂O
-
Gas-tight syringes and needles
-
Synthesizer-specific reservoir bottle with a septum cap
-
Inert gas source (Argon or Nitrogen)
Methodology:
-
Temperature Equilibration (The "Why"): Remove the sealed phosphoramidite vial from the freezer or refrigerator. Allow it to sit at room temperature for at least 30-60 minutes. Causality: This is the most critical step to prevent moisture contamination. Opening a cold vial will cause atmospheric water to immediately condense on the cold powder, leading to rapid hydrolysis and inactivation.
-
Solvent Preparation: Obtain the required volume of anhydrous acetonitrile from a freshly opened bottle or a solvent purification system. For a 0.1 M solution, you will need approximately 1.83 mL of ACN per 100 mg of phosphoramidite (MW ~546.57 g/mol , but check the exact MW of the specific phosphoramidite derivative).
-
Inert Atmosphere Transfer: Using a clean, dry syringe, draw the calculated volume of anhydrous ACN. Pierce the septum of the phosphoramidite vial and slowly add the solvent.
-
Dissolution (The "Why"): Gently swirl the vial to dissolve the powder. Some phosphoramidites, especially non-nucleosidic modifiers, can be oils or glasses and may require several minutes to fully dissolve.[11] Causality: A homogenous solution is essential for accurate and consistent delivery of the reagent to the synthesis column. Incomplete dissolution will result in failed couplings and truncated sequences.
-
Transfer to Reservoir: Once fully dissolved, use a new dry syringe to withdraw the phosphoramidite solution and transfer it to the designated, dry synthesizer reservoir bottle.
-
Installation: Immediately install the reservoir on the synthesizer, purge the lines with inert gas, and prime the delivery line to ensure it is filled with fresh reagent before initiating the synthesis sequence.
References
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. [Link]
-
5'-O-DMT-uridine - Advent Bio. [Link]
-
5'-O-DMT-2'-O-MOE-rU CAS No. 251647-51-5 - Huaren Science. [Link]
-
12 most commonly asked questions about phosphoramidites - AxisPharm. [Link]
-
Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]
-
5'-O-DMT-2'-TBDMS-Uridine Datasheet DC Chemicals. [Link]
-
5'-O-DMT-2'-TBDMS-Uridine - PubChem. [Link]
Sources
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- 4. 5'-O-DMT-2'-OMe-Uridine-CE Phosphoramidite, 110764-79-9 | BroadPharm [broadpharm.com]
- 5. 5'-O-DMT-2'-O-MOE-rU CAS No-251647-51-5, 5'-O-DMT-2'-O-(2-Methoxyethyl)-Uridine [huarenscience.com]
- 6. medchemexpress.com [medchemexpress.com]
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- 8. 5'-O-DMT-2'-TBDMS-Uridine Datasheet DC Chemicals [dcchemicals.com]
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- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. blog.entegris.com [blog.entegris.com]
Mechanism of Dimethoxytrityl (DMT) Group Protection on Uridine
[1]
Executive Summary
The 4,4'-dimethoxytrityl (DMT) group is the cornerstone of modern oligonucleotide synthesis, serving as the primary protecting group for the 5'-hydroxyl (5'-OH) terminus of nucleosides.[1][2][3][4] Its utility stems from a unique balance of steric bulk , which confers regioselectivity for primary alcohols, and electronic lability , which allows for rapid, quantitative removal under mild acidic conditions (detritylation). This guide analyzes the protection of Uridine (and 2'-deoxyuridine), detailing the thermodynamic and kinetic factors that drive 5'-selectivity and the resonance-stabilized mechanisms that govern its acid-catalyzed removal.[]
Mechanistic Fundamentals: The DMT Cation
The efficacy of the DMT group is rooted in the stability of the dimethoxytrityl cation . Unlike the standard trityl (triphenylmethyl) group, the DMT derivative possesses two methoxy (-OCH₃) substituents at the para positions of two phenyl rings.
Electronic Stabilization & Resonance
The methoxy groups act as powerful electron-donating groups (EDGs) via resonance (+M effect). When the C-O bond is cleaved during deprotection, the resulting carbocation is stabilized by the delocalization of the positive charge across the phenyl rings and onto the methoxy oxygens.
-
Trityl (Tr): Stabilized only by phenyl induction/resonance. Requires strong acid to remove.[6]
-
Monomethoxytrityl (MMT): Intermediate stability.
-
Dimethoxytrityl (DMT): Highly stabilized.[7] Cleavable with weak acids (e.g., 3% TCA) in seconds, preventing depurination of the nucleoside.
Visualization: Resonance Stabilization
The following diagram illustrates the resonance contributors that stabilize the DMT cation, explaining its distinct orange color (λmax ≈ 498 nm) used for coupling efficiency monitoring.
Figure 1: The acid-catalyzed unmasking pathway showing the formation of the resonance-stabilized DMT cation.[]
Reaction Selectivity & Kinetics
The protection reaction involves the nucleophilic attack of the uridine hydroxyl groups on 4,4'-dimethoxytrityl chloride (DMT-Cl).
Regioselectivity: 5'-OH vs. 2'/3'-OH
Uridine possesses three hydroxyl groups (ribose) or two (2'-deoxyribose).[] The reaction is kinetically controlled to favor the 5'-OH due to steric hindrance.[]
-
5'-OH (Primary): Least sterically hindered.[8][9] Reacts rapidly with the bulky DMT-Cl.[]
-
2'-OH & 3'-OH (Secondary): Sterically crowded by the nucleobase and the sugar ring pucker. Reaction at these sites is significantly slower.
The Role of Pyridine
Anhydrous pyridine serves a dual purpose:
-
Solvent: Solubilizes the polar nucleoside and the lipophilic DMT-Cl.[]
-
Base/Catalyst: It neutralizes the HCl by-product, driving the equilibrium forward.[] While a discrete N-tritylpyridinium intermediate is debated due to steric bulk, pyridine facilitates the proton transfer from the transition state.[]
Experimental Protocol: Synthesis of 5'-O-DMT-Uridine
Objective: Selective protection of the 5'-OH of Uridine (or 2'-deoxyuridine).[]
Materials
-
Substrate: Uridine (dried in vacuo over P₂O₅).
-
Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.2 equivalents).[]
-
Solvent: Anhydrous Pyridine (stored over KOH or molecular sieves).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional but boosts rate).
-
Quench: Methanol (MeOH).[10]
Workflow
| Step | Action | Mechanistic Rationale |
| 1. Preparation | Co-evaporate Uridine with anhydrous pyridine (3x). | Removes trace water which competes with 5'-OH for DMT-Cl (hydrolysis to DMT-OH).[] |
| 2. Reaction | Dissolve Uridine in pyridine. Add DMT-Cl portion-wise at 0°C, then warm to RT. | Low temp maximizes kinetic selectivity for 5'-OH over 2'/3'-OH. |
| 3.[] Monitoring | Stir for 3-4 hours. Check TLC (CHCl₃/MeOH 9:1). | Product (DMT-U) moves higher (Rf ~0.[]5) than SM.[11] Orange spot upon acid spray.[3] |
| 4. Quenching | Add 1 mL Methanol. Stir for 15 min. | MeOH reacts with excess DMT-Cl to form DMT-OMe, stopping side reactions.[] |
| 5. Workup | Dilute with DCM, wash with 5% NaHCO₃, then Brine.[] | Bicarbonate neutralizes pyridinium salts; basic pH prevents premature detritylation. |
| 6. Purification | Flash Chromatography (Silica).[12] Crucial: Pre-equilibrate column with 1% Triethylamine (TEA). | Silica is slightly acidic; TEA prevents loss of the DMT group during purification. |
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the selective 5'-O-tritylation of uridine.
Deprotection: The Acid Cycle
In automated oligonucleotide synthesis, the DMT group must be removed to free the 5'-OH for the next coupling step. This is achieved using Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.
Mechanism[3][6][11][13][14][15]
-
Protonation: The ether oxygen accepts a proton from the acid.
-
Fragmentation (SN1): The C-O bond breaks. The electrons move to the oxygen (restoring the neutral alcohol on the nucleoside).
-
Cation Formation: The DMT moiety leaves as a resonance-stabilized planar carbocation.
-
Colorimetric Assay: The DMT+ cation absorbs strongly at 498 nm (ε ≈ 71,700 M⁻¹cm⁻¹). This absorbance is measured to calculate the Stepwise Coupling Efficiency .
Equation for Efficiency:
Troubleshooting & Quality Control
Common Failure Modes
-
N-Tritylation: Reaction at the nucleobase nitrogen (N3 of Uridine).
-
Cause: Excess DMT-Cl or high temperatures.[]
-
Solution: Maintain strict stoichiometry (1.1-1.2 eq) and keep temp < 25°C.
-
-
Bis-Tritylation: Protection of both 5'-OH and 2'/3'-OH.[]
-
Detection: Very high Rf spot on TLC.
-
Remediation:[][8] Reduce reaction time; separate via chromatography (Bis-DMT elutes faster).[]
-
-
Acidic Hydrolysis on Column: Loss of product during purification.
-
Prevention:[1][] Always add 0.5-1% Triethylamine or Pyridine to the elution solvent to buffer the silica acidity.[]
-
Analytical Validation
-
¹H NMR (CDCl₃): Look for the diagnostic methoxy signal—a sharp singlet integrating to 6 protons at δ 3.7-3.8 ppm . The aromatic region (δ 6.8-7.5 ppm) will show the trityl multiplets.
-
Mass Spectrometry (ESI): Expect [M+Na]⁺ or [M+H]⁺ peaks. DMT cation fragmentation (m/z 303) is often visible in MS/MS modes.
References
-
Mechanism of Detrityl
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up.[][6] (PMC).
-
Source:
-
-
Selectivity of DMT Protection
-
Experimental Protocols & Reagents
- Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe.
-
Source:
-
DMT Group Properties & Applic
- Dimethoxytrityl - Chemical Properties and Usage.
-
Source:
-
Oligonucleotide Synthesis Workflow
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity [austinpublishinggroup.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. ias.ac.in [ias.ac.in]
- 13. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
Stability of 5'-O-(4,4'-Dimethoxytrityl)uridine in acidic conditions
Executive Summary: The "Protector vs. Leaver" Duality
In the high-stakes arena of oligonucleotide synthesis, 5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-U) occupies a critical position. It serves as the "gatekeeper" of chain elongation. Its stability profile presents a fundamental paradox:
-
Storage & Purification: It must be robust enough to survive HPLC purification and long-term storage without spontaneous degradation.
-
Synthesis: It must be hyper-sensitive to acid to allow rapid, quantitative removal (detritylation) during solid-phase synthesis cycles (under 60 seconds).
Failure to master this balance leads to two primary failure modes: n-1 deletion sequences (incomplete coupling due to premature loss) or low coupling efficiency (incomplete deblocking).
This guide deconstructs the acid-catalyzed hydrolysis of DMT-U, providing a mechanistic basis for solvent selection, acid strength optimization, and a self-validating kinetic assay for your lab.
The Mechanistic Foundation
To control stability, one must understand the cleavage mechanism. The removal of the DMT group is an unimolecular nucleophilic substitution (
The Carbocation Pathway
The reaction proceeds in two distinct steps:
-
Protonation: The ether oxygen is protonated by the acid (HA), converting the methoxytrityl group into a good leaving group.
-
Heterolysis (Rate Limiting): The C-O bond breaks, releasing the neutral uridine alcohol and the dimethoxytrityl cation .
The bright orange color observed during synthesis is the visual signature of this resonance-stabilized cation.
Figure 1: The
Kinetic Profiling: Acid Strength & Solvent Effects
The stability of DMT-U is not binary; it is a function of acid pKa and solvent polarity.
The Acid Variable: TCA vs. DCA
In automated synthesis, we typically choose between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA).
| Acid | pKa (approx) | Detritylation Rate | Risk Profile (Purines) | Risk Profile (Uridine) |
| TCA | 0.7 | Very Fast (< 20s) | High (Depurination of A/G) | Low (Safe for U) |
| DCA | 1.5 | Moderate (~60s) | Low | Very Low |
| Acetic | 4.76 | Very Slow (Hours) | Negligible | Negligible |
The Uridine Advantage: unlike Adenosine or Guanosine, Uridine is a pyrimidine. Its N-glycosidic bond is highly resistant to acid-catalyzed hydrolysis (depurination).
-
Implication: You can aggressively deblock DMT-U with 3% TCA without risking backbone damage, a luxury not afforded when synthesizing poly-A sequences.
Solvent Effects (The Hidden Variable)
The
-
Dichloromethane (DCM): Standard solvent. Moderate polarity. Good balance.
-
Toluene: Non-polar.[1] Destabilizes the transition state. Reaction is slower (DMT-U is more stable).
-
Acetonitrile: Highly polar. Accelerates deblocking but can interfere with cation quantification due to UV cutoff shifts.
Stability in Practice: Storage & Purification
HPLC Purification Risks
A common error is using acidic mobile phases for DMT-on purification.
-
Danger Zone: pH < 5.0.[2]
-
Safe Zone: pH 7.0 - 8.5 (e.g., Triethylammonium Acetate - TEAA).
-
Observation: If your DMT-U peak broadens or splits during HPLC with 0.1% TFA (pH ~2), you are observing on-column detritylation. The "impurity" is actually the deprotected Uridine generated during the run.
Solid State Stability
DMT-U as a dry foam is stable for years at -20°C. However, trace acid residues from the workup (e.g., HCl from the tritylation step) can cause "autocatalytic" decomposition.
-
Best Practice: Always co-evaporate with 1% Pyridine in the final workup step to ensure the solid remains slightly basic.
Validated Protocol: Kinetic Stability Assay
Do not rely on vendor claims. Validate the stability of your DMT-U batch or the potency of your deblocking reagent using this self-validating UV-Vis assay.
Principle
The DMT cation absorbs strongly at 498–504 nm (Orange). By monitoring the appearance of this peak over time, you can calculate the rate constant (
Key Constant:
Workflow Diagram
Figure 2: Step-by-step kinetic assay for determining half-life (
Detailed Methodology
-
Preparation: Dissolve DMT-Uridine in anhydrous Dichloromethane (DCM) to a concentration of roughly 10-50 µM.
-
Blanking: Place pure DCM in a quartz cuvette (1 cm pathlength) and blank the spectrophotometer.
-
Acid Trigger: Add the deblocking solution (e.g., 3% DCA in DCM) to the cuvette. Mix instantly (pipette up/down).
-
Measurement: Immediately start recording Absorbance at 504 nm .
-
Calculation: The reaction follows Pseudo-First-Order kinetics (since Acid >> DMT-U).
-
Plot
versus time ( ). -
The slope of the line is
. -
Half-life
.
-
Pass Criteria:
-
For synthesis reagents:
should be seconds. -
For "stable" HPLC buffers (pH 6):
should be hours.
References
-
Caruthers, M. H. (2011). The Chemical Synthesis of DNA/RNA: Our Gift to Science. Journal of Biological Chemistry. Link
-
Septak, M. (1996).[3] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.[3][4] Nucleic Acids Research.[3][5] Link
-
Thermo Fisher Scientific. Structure and Stability of the Trityl Group. Technical Note. Link
-
Glen Research. Deprotection - The Kinetics of DMT Removal. Glen Report. Link
-
Khorana, H. G. (1968). Synthesis in the study of nucleic acids.[4][6] Biochemical Journal. Link
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. scantecnordic.se [scantecnordic.se]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the History and Development of DMT-Protected Nucleosides
Abstract
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern nucleic acid chemistry, serving as the quintessential protecting group for the 5'-hydroxyl function of nucleosides in automated oligonucleotide synthesis. Its unique combination of stability under basic conditions and rapid, clean cleavage under mild acid has been instrumental in the development of high-fidelity, high-throughput DNA and RNA synthesis. This guide provides a comprehensive overview of the history, chemical principles, synthesis, and application of DMT-protected nucleosides, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Protection in Nucleoside Chemistry
The chemical synthesis of oligonucleotides is a complex, multi-step process that requires the sequential addition of individual nucleoside units to a growing chain. Each nucleoside possesses multiple reactive sites—the 5' and 3' hydroxyl groups on the sugar moiety and exocyclic amines on the nucleobases. To achieve the directed, regioselective formation of the desired 3'-5' phosphodiester linkage, all other reactive sites must be temporarily masked with protecting groups.
The ideal protecting group scheme is "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. For the 5'-hydroxyl group, the protecting group must be:
-
Selectively reactive: It must preferentially react with the primary 5'-hydroxyl over the secondary 3'-hydroxyl.
-
Stable: It must remain intact through the multiple steps of the synthesis cycle (coupling, capping, oxidation).
-
Easily and quantitatively removable: It must be cleaved with high efficiency under conditions that do not harm the growing oligonucleotide chain, such as causing depurination of purine bases.
It is within this stringent set of requirements that the dimethoxytrityl (DMT) group emerged as the preeminent choice, revolutionizing the field of DNA and RNA synthesis.
The Dawn of Oligonucleotide Synthesis: From Khorana to the Trityl Group
The journey of chemical oligonucleotide synthesis began in the 1950s, with early pioneering work by researchers like Michelson and Todd, who first reported the synthesis of a dithymidinyl nucleotide in 1955.[1][2] However, these early "phosphodiester" methods were laborious, slow, and plagued by low yields and side reactions, such as the formation of branched chains.[1][2]
A monumental leap forward came from the laboratory of H. Gobind Khorana, who, in the late 1950s and 1960s, systematically developed the phosphodiester and later the phosphotriester methods.[2][3] Khorana's work, which earned him a share of the 1968 Nobel Prize in Physiology or Medicine, laid the foundation for modern gene synthesis.[4][5][6] A critical part of his contributions was the systematic investigation of protecting groups.[1][2][7]
Khorana's team recognized the need for an acid-labile protecting group for the 5'-hydroxyl position.[8] This led to the adoption of the triphenylmethyl (trityl) group and its derivatives. The key insight was that the triphenylmethyl ether linkage, while stable to the basic conditions used for coupling, could be cleaved by mild acid. The rationale for this lability lies in the extraordinary stability of the resulting triphenylmethyl (trityl) carbocation, which is stabilized by the resonance delocalization of the positive charge across the three phenyl rings.[1]
The "Dimethoxytrityl (DMT)" Revolution: The New Gold Standard
While the parent trityl group was a significant advance, it required relatively strong acidic conditions for removal, which could lead to undesired side reactions like depurination. The breakthrough came in 1961 when the 4,4'-dimethoxytrityl (DMT) group was introduced as a superior alternative.[1][9]
The DMT group consists of a trityl core with two methoxy groups at the para positions of two of the phenyl rings.[9] These electron-donating methoxy groups further stabilize the resulting carbocation upon acid-catalyzed cleavage, making the DMT group approximately 100 times more labile than the monomethoxytrityl (MMT) group and significantly more labile than the unsubstituted trityl group.
This enhanced lability allows for rapid and quantitative deprotection (detritylation) using very mild acids, such as 2-3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane or toluene.[9][10] This mildness is crucial for preserving the integrity of the acid-sensitive N-glycosidic bonds of deoxyadenosine and deoxyguanosine, thus ensuring high fidelity in the final oligonucleotide sequence. The combination of good stability and facile, gentle removal made the DMT group the undisputed gold standard for 5'-hydroxyl protection in the burgeoning field of automated solid-phase oligonucleotide synthesis.[1]
Chemical Principles: Mechanism of Protection and Deprotection
The success of the DMT group is rooted in the predictable and efficient nature of its chemical transformations.
Protection (Tritylation)
The 5'-hydroxyl of a nucleoside is selectively protected by reacting it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via an SN1-like mechanism.
-
Causality: The primary 5'-hydroxyl is sterically more accessible and electronically more reactive than the secondary 3'-hydroxyl, leading to high regioselectivity for the desired 5'-O-DMT product. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
Diagram: General Workflow for DMT Protection
Caption: Workflow for 5'-hydroxyl protection using DMT-Cl.
Deprotection (Detritylation)
The removal of the DMT group is the first step in each cycle of solid-phase oligonucleotide synthesis. It is achieved by treating the support-bound nucleoside with a mild protic acid.
-
Mechanism: The acid protonates the ether oxygen, creating a good leaving group (the 5'-hydroxyl of the nucleoside). The C-O bond cleaves, releasing the nucleoside and forming the highly stable DMT carbocation. This cation is intensely orange-colored, with a strong absorbance maximum (λmax) around 495 nm.[1][11]
-
Trustworthiness through Monitoring: This distinct orange color provides a powerful, real-time diagnostic tool.[1][9] The intensity of the color, measured by UV-Vis spectrophotometry, is directly proportional to the amount of DMT cation released. This allows for the quantitative monitoring of the coupling efficiency at each step of the synthesis, a self-validating system that ensures the quality of the final product.[12]
Diagram: Detritylation and Monitoring Cycle
Caption: The detritylation step in automated oligonucleotide synthesis.
Experimental Protocol: Synthesis of 5'-O-DMT-Thymidine
This protocol provides a representative, step-by-step methodology for the synthesis of a 5'-DMT-protected deoxynucleoside.
Objective: To selectively protect the 5'-hydroxyl group of thymidine with 4,4'-dimethoxytrityl chloride.
Materials:
-
Thymidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA)
Procedure:
-
Preparation: Dry thymidine under high vacuum overnight. Ensure all glassware is flame-dried or oven-dried to remove moisture.
-
Dissolution: Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Add DMT-Cl (approx. 1.1 equivalents) to the solution in portions while stirring. Let the reaction proceed at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically using a mobile phase of 5-10% MeOH in DCM. The product spot should be significantly less polar than the starting thymidine.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of cold methanol to consume any excess DMT-Cl.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it in vacuo. Purify the resulting crude foam by silica gel column chromatography. A gradient of 0-5% MeOH in DCM containing 0.5% TEA is often effective for elution. The triethylamine is added to prevent detritylation on the slightly acidic silica gel.
-
Isolation: Combine the fractions containing the pure product (as identified by TLC), evaporate the solvent, and dry the resulting white foam under high vacuum to yield 5'-O-(4,4'-Dimethoxytrityl)thymidine.
Applications and Impact on Automated Synthesis
The introduction of the DMT group was a key enabler for the development of automated solid-phase oligonucleotide synthesis, a technology pioneered by Robert Letsinger and Marvin Caruthers in the 1970s and 1980s.[1][2] This led to the commercialization of the first automated "gene machines" in the early 1980s.[1]
The phosphoramidite method, which is the standard chemistry used in these machines, relies on a four-step cycle:
-
De-blocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside.[13]
-
Coupling: The newly freed 5'-hydroxyl attacks an incoming nucleoside phosphoramidite monomer, activated by a catalyst like tetrazole, to form a phosphite triester linkage.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.[13]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an iodine solution.[13]
This cycle is repeated until the desired sequence is assembled. The DMT group's role in the first step is paramount; its reliable cleavage and use in monitoring coupling efficiency are fundamental to the high fidelity of the overall process.[12] Oligonucleotides can be synthesized "DMT-on," leaving the final DMT group attached, which facilitates purification by reversed-phase HPLC, as the highly lipophilic DMT group gives the desired full-length product a much longer retention time than truncated failure sequences.[10]
Data Summary: Properties of Trityl Protecting Groups
The choice of trityl derivative is a balance between stability and ease of cleavage. The data below illustrates why DMT became the optimal choice for automated synthesis.
| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis (vs. Trityl) | Cleavage Conditions | Resulting Cation Color |
| Triphenylmethyl | Tr | 1 | Stronger Acid (e.g., 80% Acetic Acid) | Colorless |
| 4-Methoxytrityl | MMT | ~10 | Milder Acid | Faint Yellow |
| 4,4'-Dimethoxytrityl | DMT | ~100-300 | Very Mild Acid (e.g., 3% TCA/DCA) | Intense Orange |
Data synthesized from established chemical principles and literature sources.[1]
Conclusion and Future Perspectives
The development of the DMT protecting group was a watershed moment in the history of biotechnology. It transformed oligonucleotide synthesis from a specialized art into a robust, automated, and accessible technology.[14] This, in turn, fueled revolutions in molecular biology, genomics, and diagnostics, from the invention of the Polymerase Chain Reaction (PCR) to the sequencing of the human genome and the development of nucleic acid therapeutics.[1][14]
While the DMT group remains the workhorse for standard oligonucleotide synthesis, research continues into new protecting groups to address specific challenges, such as the synthesis of ultra-long oligonucleotides or highly modified analogs. Nevertheless, the elegant chemistry and practical utility of the DMT group ensure its legacy as one of the most important chemical tools ever developed for the life sciences.
References
-
The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools. (n.d.). Synbio Technologies. Retrieved from [Link]
-
Gene Synthesis with H G Khorana. (2012). Indian Academy of Sciences. Retrieved from [Link]
-
Dimethoxytrityl. (n.d.). In Molecule of the Day. Retrieved from [Link]
-
Letsinger, R. L. (2023). Robert Letsinger and the Evolution of Oligonucleotide Synthesis. ACS Omega. Retrieved from [Link]
-
Robert Letsinger and the Evolution of Oligonucleotide Synthesis. (2023). National Institutes of Health. Retrieved from [Link]
- Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection. (n.d.). Google Patents.
-
Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity. (2020). Austin Publishing Group. Retrieved from [Link]
-
Khorana, H. G. (1968). Nucleic acid synthesis in the study of the genetic code. Nobel Lecture. Retrieved from [Link]
-
Ali, S. T., et al. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1024-33. Retrieved from [Link]
-
Dimethoxytrityl. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oligonucleotide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
HAR GOBIND KHORANA: The Great Mind Behind DNA Synthesis. (2021). GyanPro. Retrieved from [Link]
-
Har Gobind Khorana. (n.d.). DNA from the Beginning. Retrieved from [Link]
-
Har Gobind Khorana. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. nobelprize.org [nobelprize.org]
- 4. HAR GOBIND KHORANA: The Great Mind Behind DNA Synthesis [gyanpro.com]
- 5. Har Gobind Khorana :: DNA from the Beginning [dnaftb.org]
- 6. Har Gobind Khorana - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity [austinpublishinggroup.com]
- 11. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools_Synbio Technologies [synbio-tech.com]
Methodological & Application
Protocol for synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine
An Application Note for the Synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine
Introduction: The Cornerstone of Oligonucleotide Synthesis
5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-uridine) is a fundamental building block in the chemical synthesis of RNA and DNA oligonucleotides.[1] The strategic placement of the acid-labile 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl position of the uridine nucleoside is a critical design feature that enables the precise, stepwise construction of nucleic acid chains via the phosphoramidite method on automated solid-phase synthesizers.[2][3] This protection prevents unwanted polymerization and directs the coupling reaction specifically to the 5'-position.[2][4] The successful synthesis of high-purity 5'-O-DMT-uridine is, therefore, the foundational first step for applications ranging from genetic research and diagnostics to the development of advanced RNA-based therapeutics, such as mRNA vaccines, gene therapies, and antisense oligonucleotides.[1]
This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 5'-O-DMT-uridine, grounded in established chemical principles. It is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for producing this essential reagent.
Reaction Principle and Mechanism
The synthesis involves the selective protection of the primary 5'-hydroxyl group of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically carried out in anhydrous pyridine, which serves a dual role: it is an excellent solvent for the reactants and acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][5] The neutralization of HCl is crucial, as the DMT group is highly sensitive to acid and would be cleaved from the product in an acidic environment.[2][6]
The DMT group shows strong regioselectivity for the primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyl groups due to reduced steric hindrance at the 5'-position.[3][7]
Reaction Scheme: Uridine + 4,4'-Dimethoxytrityl chloride --(Pyridine)--> 5'-O-(4,4'-Dimethoxytrityl)uridine + Pyridinium hydrochloride
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| Uridine | 58-96-8 | C₉H₁₂N₂O₆ | 244.20 | ≥99% |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 40615-36-9 | C₂₁H₁₉ClO₂ | 338.83 | ≥98% |
| Pyridine, Anhydrous | 110-86-1 | C₅H₅N | 79.10 | ≥99.8%, Water ≤50 ppm |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS Grade, ≥99.8% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | HPLC Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | HPLC Grade |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% |
| Silica Gel | 112926-00-8 | SiO₂ | 60.08 | 60 Å, 230-400 mesh |
Required Equipment
| Equipment | Purpose |
| Round-bottom flasks | Reaction vessel and collection flasks |
| Magnetic stirrer and stir bars | Homogeneous mixing of reactants |
| Inert atmosphere setup (Argon or Nitrogen) | To maintain anhydrous conditions |
| Ice bath | Temperature control during reaction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |
| Glass chromatography column | Product purification |
| UV lamp (254 nm) | Visualization of TLC spots |
| Standard laboratory glassware | Beakers, graduated cylinders, separatory funnel |
| High-resolution NMR spectrometer & Mass spectrometer | Product characterization |
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction.
Workflow Overview
Step 1: Preparation of Reactants
-
Add uridine (2.44 g, 10 mmol) to a 250 mL round-bottom flask.
-
Add 50 mL of anhydrous pyridine.
-
Dry the uridine by co-evaporation of the pyridine under reduced pressure using a rotary evaporator. This step is critical to remove any residual water.
-
Repeat the co-evaporation with another 25 mL of anhydrous pyridine to ensure the starting material is completely dry.
Expert Insight: Water readily reacts with DMT-Cl to form dimethoxytrityl alcohol, an impurity that is difficult to remove and reduces the overall yield. Thorough drying of the nucleoside is paramount for a successful reaction.
Step 2: Reaction Setup
-
Place the flask containing the dried uridine under an inert atmosphere (argon or nitrogen).
-
Dissolve the dried uridine in 50 mL of anhydrous pyridine.
-
Cool the flask in an ice bath to 0°C with gentle stirring.
Step 3: Addition of DMT-Cl
-
Weigh 4,4'-dimethoxytrityl chloride (DMT-Cl) (4.1 g, 12 mmol, 1.2 equivalents) in a separate dry container.
-
Add the DMT-Cl to the cooled uridine solution in four portions over 1 hour.[5] This controlled addition helps to manage the exothermic nature of the reaction and improves selectivity for the 5'-hydroxyl group.
-
After the final addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting uridine material, the reaction mixture, and a co-spot.
-
Elute the plate using a mobile phase of 10% Methanol in Dichloromethane.
-
Visualize the spots under a UV lamp. The reaction is complete when the uridine spot (more polar, lower Rf) has been consumed and a new, less polar spot corresponding to the DMT-protected product (higher Rf) is dominant.
Step 5: Quenching the Reaction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly add 5 mL of methanol to quench the reaction by consuming any excess DMT-Cl.
-
Stir for an additional 15 minutes.
Step 6: Work-up and Isolation
-
Remove the majority of the pyridine under reduced pressure using a rotary evaporator.[6]
-
Dissolve the resulting residue in 100 mL of dichloromethane (or chloroform).
-
Transfer the solution to a separatory funnel and wash it with 2 x 75 mL of a 5% aqueous sodium bicarbonate solution, followed by 1 x 75 mL of brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to a pale yellow foam using a rotary evaporator. This foam is the crude product.
Expert Insight: The sodium bicarbonate wash is essential for removing the pyridinium hydrochloride salt formed during the reaction.[5][6] Preserving a small amount of pyridine or adding triethylamine to the organic phase before evaporation can prevent premature detritylation if the crude product needs to be stored.[6]
Step 7: Purification by Column Chromatography
-
Prepare a silica gel slurry in dichloromethane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 6% MeOH) containing 0.5% triethylamine or pyridine.[5][8]
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 5'-O-DMT-uridine as a white foam.
Expert Insight: Silica gel is inherently acidic and can cleave the acid-labile DMT group. Adding a small amount of a base like triethylamine or pyridine to the eluent neutralizes the silica surface, protecting the product during purification.[8]
Reaction Parameters and Expected Yield
| Parameter | Value | Rationale |
| Uridine | 1.0 equivalent | Limiting reagent |
| DMT-Cl | 1.2 - 1.3 equivalents | Ensures complete reaction of uridine.[7] |
| Solvent | Anhydrous Pyridine | Acts as solvent and base to neutralize HCl.[4] |
| Temperature | 0°C to Room Temp. | Controls reaction rate and selectivity. |
| Reaction Time | 3 - 5 hours | Typical time to completion, confirm with TLC. |
| Expected Yield | ~80% | Typical isolated yield after chromatography.[5] |
Product Characterization
The identity and purity of the synthesized 5'-O-(4,4'-Dimethoxytrityl)uridine should be confirmed using modern analytical techniques.
-
¹H NMR and ¹³C NMR: Confirms the covalent structure, showing the characteristic peaks for the DMT group protons (aromatic region) and the uridine protons. Integration of peaks can confirm the successful 1:1 attachment.
-
Mass Spectrometry (ESI-MS): Verifies the molecular weight of the product (Expected [M+H]⁺ ≈ 547.2 g/mol ).
-
HPLC: Assesses the purity of the final product. A pure sample should exhibit a single major peak.
Mechanism Visualization
Conclusion
This protocol details a robust and reproducible method for the synthesis of high-purity 5'-O-DMT-uridine. By carefully controlling reaction conditions, particularly moisture, and understanding the rationale behind each step, researchers can reliably produce this essential precursor for oligonucleotide synthesis. The successful application of this protocol enables the advancement of critical research and development in the fields of biotechnology and medicine.
References
-
ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]
-
ATDBio Ltd. (n.d.). Purification and characterisation of oligonucleotides. Nucleic Acids Book. Retrieved from [Link]
-
Glen Research. (n.d.). Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Report 20.22. Retrieved from [Link]
- Reddy, P. et al. (2006). Protection of nucleosides. U.S. Patent No. 7,002,006 B2.
-
Khanal, A. et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSENTM Styra HLB SPE Cartridge. Retrieved from [Link]
-
Shaikh, S. B. (2019). IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. Harvard University. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Rajendrakumar, G. V., et al. (n.d.). Synthesis and characterization of N,O-protected ribophosphoesters for applications in. Indian Academy of Sciences. Retrieved from [Link]
-
Lönnberg, H. et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Retrieved from [Link]
-
Rana, T. M. et al. (2025). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. ResearchGate. Retrieved from [Link]
-
BosterBio. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]
-
Verdine, G. L. et al. (n.d.). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. PMC. Retrieved from [Link]
-
Srivatsan, S. G. et al. (n.d.). Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe. PMC. Retrieved from [Link]
-
BOC Sciences. (n.d.). 5'-O-DMT-2'-O-Propargyl-Uridine. Biocompare. Retrieved from [Link]
-
Guga, P. et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 2. DNA寡核苷酸合成 [sigmaaldrich.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. atdbio.com [atdbio.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ajchem-a.com [ajchem-a.com]
- 7. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 8. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Regioselective 5'-Tritylation of Uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Regioselective Protection
In the synthesis of oligonucleotides and modified nucleoside analogs, the precise and controlled protection of reactive functional groups is paramount.[1] The uridine molecule, a fundamental component of RNA, possesses three hydroxyl groups: a primary hydroxyl at the 5' position and two secondary hydroxyls at the 2' and 3' positions of the ribose sugar. To achieve selective modification or chain elongation at a specific position, it is essential to temporarily block the other reactive sites.
The triphenylmethyl (trityl) group, and its more acid-labile derivatives like 4,4'-dimethoxytrityl (DMTr), are extensively used for the protection of the 5'-hydroxyl group.[1][2] This preference is driven by the trityl group's useful properties: it can be introduced with high regioselectivity for the primary 5'-hydroxyl, it is stable under a variety of reaction conditions (particularly basic ones), and it can be removed under mild acidic conditions.[3] Furthermore, the release of the trityl or DMTr cation upon deprotection produces a distinct color, which can be used to spectrophotometrically monitor the efficiency of coupling reactions in automated solid-phase oligonucleotide synthesis.[2][4]
This application note provides an in-depth analysis of the reaction, a detailed experimental protocol, and a discussion of the key parameters that ensure a high-yield, regioselective 5'-tritylation of uridine.
Mechanism and Basis for 5'-Regioselectivity
The selective tritylation of the 5'-hydroxyl group over the 2'- and 3'-hydroxyls is primarily governed by steric hindrance and the intrinsic reactivity of the hydroxyl groups.[5]
-
Steric Accessibility : The 5'-hydroxyl is a primary alcohol, making it significantly less sterically hindered than the secondary 2'- and 3'-hydroxyls, which are located on the furanose ring.[5] The bulky trityl chloride (TrCl) or dimethoxytrityl chloride (DMTrCl) reagent can more easily access the exposed 5'-position.[6]
-
Electronic Effects & Nucleophilicity : The 5'-hydroxyl group is the least influenced by the electron-withdrawing effects of other substituents on the sugar moiety, enhancing its nucleophilicity compared to the secondary hydroxyls.[2]
The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl oxygen on the carbocationic center of the trityl chloride. The reaction is typically performed in anhydrous pyridine, which serves a dual role as both a solvent and a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][7] The formation of an intermediate N-tritylpyridinium salt can also facilitate the reaction.[8]
Controlling the reaction conditions, such as temperature and the stoichiometry of the tritylating agent, is crucial. Using a slight excess of trityl chloride at room temperature strongly favors the formation of the 5'-O-tritylated product.[2] Higher temperatures or a large excess of the reagent can lead to the undesired tritylation of the secondary hydroxyl groups.[2]
Detailed Experimental Protocol: 5'-O-DMTr-Uridine Synthesis
This protocol describes a reliable method for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Uridine | >99% | Standard Supplier | Dry in a vacuum oven at 40°C overnight before use. |
| 4,4'-Dimethoxytrityl chloride (DMTrCl) | >98% | Standard Supplier | Store in a desiccator. A fresh bottle is recommended. |
| Anhydrous Pyridine | <50 ppm H₂O | Standard Supplier | Use a freshly opened bottle or distill from CaH₂. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | --- |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | --- |
3.2. Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer bar, add uridine (1.0 g, 4.09 mmol).
-
Dissolution : Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the uridine is completely dissolved.
-
Addition of DMTrCl : In a single portion, add 4,4'-dimethoxytrityl chloride (1.66 g, 4.91 mmol, 1.2 equivalents).
-
Reaction : Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature for 12-24 hours.[9]
-
Monitoring the Reaction : Progress can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase : Dichloromethane/Methanol (95:5 v/v).
-
Visualization : UV light (254 nm) and/or staining with a p-anisaldehyde solution followed by gentle heating.
-
Expected Rf values : Uridine (baseline), 5'-O-DMTr-Uridine (~0.4-0.5), Di-tritylated byproduct (higher Rf). The reaction is complete when the uridine spot is no longer visible.
-
-
Quenching : Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of water (5 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and water (2 x 30 mL).[9]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain a crude foam or syrup.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
-
Eluent : A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is typically effective.
-
Collect fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 5'-O-DMTr-Uridine as a white foam.
-
3.3. Expected Results
Under these conditions, yields of 75-90% for the 5'-O-DMTr-uridine product are typically achieved.[10] The high purity of the product should be confirmed by NMR spectroscopy.
Summary of Key Reaction Parameters
The success of the regioselective tritylation hinges on the careful control of several factors.
| Parameter | Condition/Reagent | Rationale & Expert Insights |
| Tritylating Agent | Trityl Chloride (TrCl), DMTrCl, MMTCl | DMTrCl is often preferred due to the increased acid lability of the DMTr group, allowing for faster deprotection in subsequent synthetic steps.[2] The reactivity of the chloride increases with the number of electron-donating methoxy groups.[2] |
| Solvent | Anhydrous Pyridine | Acts as both a solvent to dissolve the nucleoside and a base to neutralize the HCl byproduct.[3][7] It can also activate the trityl chloride.[8] Anhydrous conditions are critical to prevent hydrolysis of the trityl chloride. |
| Base | Pyridine, DMAP (catalyst) | While pyridine is the standard base and solvent, 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for more hindered alcohols.[8] |
| Stoichiometry | 1.1 - 1.3 equivalents of Trityl Chloride | A slight excess ensures complete consumption of the starting nucleoside. A large excess can lead to di-tritylation at the 2' or 3' positions.[2] |
| Temperature | Room Temperature | Mild temperatures are sufficient and help maintain high regioselectivity. Elevated temperatures can decrease selectivity and promote side reactions.[2] |
| Reaction Time | 12 - 24 hours | The reaction is typically complete within this timeframe. Monitoring by TLC is essential to determine the optimal endpoint. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of 5'-O-DMTr-Uridine.
Caption: Workflow for the synthesis of 5'-O-DMTr-Uridine.
References
-
Seliger, H. (2001). Protection of 5'-hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.3. Available at: [Link]
-
Chow, S., & Kakam, V. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 925. Available at: [Link]
-
Hernandez-Chavez, F., et al. (1982). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses, 60, 55. Available at: [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Capaldi, D. C., et al. (2025). Resonant acoustic mixing (RAM) for the sustainable preparation of nucleoside and nucleotide analogues. Green Chemistry. Available at: [Link]
-
Kowalczyk, W., et al. (2018). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. Nucleic Acids Research, 46(21), 11546–11560. Available at: [Link]
-
Beaucage, S. L. (2001). Synthesis and purification of oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.1. Available at: [Link]
-
Various Authors. (2024). Why is DMT protection 5'OH specific? ResearchGate. Available at: [Link]
-
Geacintov, N. E., & Broyde, S. (2017). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β′. ResearchGate. Available at: [Link]
Sources
- 1. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Fidelity Synthesis of 5'-O-DMT-2'-deoxyuridine-3'-Phosphoramidite
The following Application Note is designed for researchers and process chemists involved in oligonucleotide synthesis. It adheres to strict scientific standards, emphasizing the "why" behind every step to ensure reproducibility and high fidelity.
Executive Summary
The conversion of 5'-O-DMT-protected nucleosides into 3'-phosphoramidites is the foundational step in modern automated oligonucleotide synthesis. While the protocol is well-established, deviations in moisture control, stoichiometry, or purification pH can lead to catastrophic hydrolysis or oxidation. This guide details the conversion of 5'-O-DMT-2'-deoxyuridine (dU) , a standard DNA building block.
Critical Distinction: While the prompt specifies "uridine," standard phosphoramidite chemistry requires the 2'-hydroxyl to be protected (e.g., TBDMS) if synthesizing RNA components. This protocol focuses on the 2'-deoxy form (DNA) as the primary workflow, with a specific subsection dedicated to RNA requirements to ensure technical accuracy.
Chemical Mechanism
The reaction utilizes 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (often called the "P-Reagent" or "Bis-reagent") activated by a weak acid, typically 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT) .
The mechanism proceeds via a two-step nucleophilic substitution:[1]
-
Activation: The weak acid protonates the diisopropylamino group of the phosphitylating reagent, making it a good leaving group. The tetrazole then displaces the amine, forming a reactive tetrazolide intermediate .[1]
-
Coupling: The 3'-hydroxyl group of the nucleoside attacks the phosphorus of the tetrazolide intermediate, displacing the tetrazole and forming the stable phosphite triester (phosphoramidite).[2]
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of phosphitylation. The tetrazolide intermediate is the reactive species that couples with the nucleoside.
Materials and Stoichiometry
The quality of the phosphoramidite is directly correlated to the dryness of the reagents. Water is the primary contaminant that leads to H-phosphonate impurities.
| Reagent | Role | Equiv. | Critical Specification |
| 5'-O-DMT-2'-deoxyuridine | Starting Material | 1.0 | Co-evaporated with dry pyridine/MeCN before use. |
| 2-cyanoethyl N,N,N',N'-tetraisopropyl-phosphorodiamidite | Phosphitylating Agent | 1.2 - 1.5 | Store under Argon. Clear liquid.[3] Discard if precipitate is visible. |
| 1H-Tetrazole (0.45M in MeCN) | Activator | 0.5 - 0.8 | Sub-stoichiometric amount prevents acid-catalyzed detritylation. |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous (<50 ppm H₂O). Amylene stabilized. |
| Triethylamine (TEA) | Base / Stabilizer | N/A | Required for column chromatography to neutralize silica acidity. |
Experimental Protocol
Phase 1: Preparation and Drying
Objective: Remove all traces of water to prevent hydrolysis of the phosphitylating reagent.
-
Drying the Nucleoside: Dissolve 5'-O-DMT-2'-deoxyuridine (e.g., 5.0 g) in anhydrous Pyridine (20 mL). Evaporate to dryness under high vacuum. Repeat with anhydrous Acetonitrile (MeCN) twice.
-
Why? This azeotropic distillation removes bound water from the hygroscopic nucleoside foam.
-
-
Inert Atmosphere: Flush the reaction vessel (round-bottom flask) with Argon or Nitrogen. Maintain a positive pressure throughout the reaction.[4]
Phase 2: The Phosphitylation Reaction
-
Dissolution: Dissolve the dried nucleoside foam in anhydrous DCM (approx. 10 mL per gram of nucleoside).
-
Add Activator: Add the 1H-Tetrazole solution (0.6 eq) via syringe. Stir for 5 minutes.
-
Note: Some protocols add the phosphitylating reagent first.[4] Adding the activator to the nucleoside first ensures the environment is slightly acidic before the sensitive P-reagent is introduced, though simultaneous addition is also acceptable.
-
-
Add P-Reagent: Dropwise add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq) over 5-10 minutes at room temperature.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (Silica plate, 50:45:5 EtOAc:Hexane:TEA).
-
Target: Conversion of the polar starting material (lower Rf) to the non-polar phosphoramidite (higher Rf).
-
QC Check: The product will appear as two spots (diastereomers) on TLC.
-
Phase 3: Workup and Purification
Objective: Remove excess reagents and tetrazole without hydrolyzing the sensitive phosphoramidite.
-
Quench: Add degassed saturated NaHCO₃ solution (50 mL) or a small amount of butanol. Stir for 5 minutes.
-
Extraction: Transfer to a separatory funnel. Dilute with DCM. Wash the organic layer twice with saturated NaHCO₃ and once with Brine.
-
Crucial: Do not use water or acidic washes. The pH must remain basic (pH ~8-9) to preserve the DMT group and the phosphoramidite.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes. Filter.
-
Column Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Pre-treatment: Slurry the silica in the eluent containing 5% Triethylamine (TEA) to deactivate acidic sites.
-
Eluent: Hexane : Ethyl Acetate : TEA (Start 60:39:1, gradient to 40:59:1).
-
Observation: Collect fractions containing the product (UV active).
-
-
Isolation: Evaporate solvents in vacuo at <30°C. Dissolve the resulting oil in minimal DCM and precipitate into cold (-20°C) Hexane or Pentane.
-
Storage: Dry the white precipitate under high vacuum for 24 hours. Store at -20°C under Argon.
Visualization: Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of phosphoramidites.
Critical Variant: RNA Synthesis (Ribouridine)
If the starting material is 5'-O-DMT-Uridine (containing a 2'-OH and 3'-OH), the protocol above will fail. The P-reagent will react with both hydroxyls or form a cyclic 2',3'-phosphite.
Requirement: The 2'-OH must be protected prior to phosphitylation.
-
Common Protection: 2'-O-TBDMS (tert-butyldimethylsilyl) or 2'-O-TOM.
-
Workflow Adjustment:
-
Start with 5'-O-DMT-2'-O-TBDMS-Uridine.
-
Proceed with the exact phosphitylation protocol described above.
-
Note: Steric hindrance from the 2'-silyl group may require slightly longer reaction times (2-3 hours) or a more potent activator (e.g., ETT instead of Tetrazole).
-
Quality Control (QC)
The gold standard for phosphoramidite purity is
Solvent: CD₃CN or CDCl₃ (Must be anhydrous).
| Species | Chemical Shift ( | Interpretation |
| Target Phosphoramidite | 148.0 - 150.0 | Appears as two sharp peaks (diastereomers). |
| H-Phosphonate (Hydrolysis) | 10.0 - 20.0 | Caused by water contamination. "Dead" species. |
| Phosphoramidate (Oxidation) | -10.0 to +10.0 | Caused by air oxidation (P=O bond). |
| Starting Reagent | ~125.0 - 130.0 | Indicates incomplete reaction. |
Acceptance Criteria:
-
Purity > 98% by
P NMR integration.[5] -
No single impurity > 0.5%.
References
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolypolynucleotide synthesis.[6][7] Tetrahedron Letters, 22(20), 1859-1862. Link
-
Glen Research. (n.d.). Phosphoramidite Synthesis and Storage.[7][8][9] Glen Research Technical Notes. Link
-
Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis - Phosphoramidite Method.[2][10][6][7][9][11] MilliporeSigma Technical Guides. Link
-
Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries.[6] Molecules, 18(11), 14268-14284. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. notes [diyhpl.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI AMERICA [tcichemicals.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
Application Note: Preparation of 5'-O-DMT-Uridine Succinate for Solid Support
Executive Summary
This guide details the protocol for synthesizing 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-succinate , the critical linker intermediate required to attach uridine to solid supports (CPG or Polystyrene) for oligonucleotide synthesis.
Critical Scope Definition: While the term "Uridine" chemically refers to the ribose form, in solid-phase DNA synthesis contexts, it often colloquially refers to 2'-deoxyuridine (dU) .
-
For DNA Synthesis: This protocol uses 5'-O-DMT-2'-deoxyuridine .
-
For RNA Synthesis: The 2'-hydroxyl must be protected (e.g., 2'-O-TBDMS or 2'-O-TOM) prior to this step. Using unprotected ribonucleoside will result in an inseparable mixture of 2'- and 3'-succinates, rendering the support useless for regiospecific synthesis.
This protocol focuses on the 2'-deoxyuridine derivative but is chemically applicable to 2'-O-protected ribonucleosides .
Chemical Principle & Mechanism
The functionalization of the solid support requires a "linker" arm.[1] The succinate linker is the industry standard due to its stability during synthesis and clean cleavage under alkaline deprotection conditions (ammonolysis).
The Reaction: The secondary 3'-hydroxyl group of the 5'-O-DMT-nucleoside acts as a nucleophile, attacking the carbonyl carbon of succinic anhydride.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with succinic anhydride, significantly accelerating the attack by the sterically hindered 3'-OH.
-
Solvent: Anhydrous Pyridine serves a dual role as both solvent and proton scavenger.
-
Product Form: The resulting carboxylic acid is isolated as the Triethylammonium (TEA) salt . This salt form is preferred over the free acid because it prevents acid-catalyzed detritylation (loss of the 5'-DMT group) and improves solubility for the subsequent coupling to the solid support.
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway for the succinylation of 5'-O-DMT-nucleosides.
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 5'-O-DMT-2'-deoxyuridine | >99% (HPLC) | Starting Material |
| Succinic Anhydride | >99% | Linker Source |
| DMAP | >99% | Catalyst |
| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent/Base |
| Triethylamine (TEA) | >99.5% | Salt Formation |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |
| Hexane / Diethyl Ether | ACS Reagent | Precipitation Solvent |
Equipment:
-
Rotary Evaporator with high-vacuum pump.
-
Argon/Nitrogen manifold.
-
Silica Gel 60 (optional for column purification).
-
Glass chromatography column or sintered glass funnel.
Detailed Protocol
Phase 1: Preparation and Drying
Moisture is the enemy. Water hydrolyzes succinic anhydride to succinic acid, consuming reagents and complicating purification.
-
Azeotropic Drying: Dissolve 5'-O-DMT-2'-deoxyuridine (10 mmol, ~5.45 g) in anhydrous pyridine (50 mL). Evaporate to dryness under reduced pressure (< 40°C) to remove trace water. Repeat this step twice.
-
Resuspension: Redissolve the dried foam in anhydrous pyridine (50 mL) . Maintain under an inert atmosphere (Argon).
Phase 2: Succinylation Reaction
-
Reagent Addition: Add Succinic Anhydride (15 mmol, 1.5 g, 1.5 eq) and DMAP (5 mmol, 0.61 g, 0.5 eq) to the stirring solution.
-
Expert Note: While some protocols use stoichiometric DMAP, 0.5 eq is sufficient and easier to remove during workup.
-
-
Incubation: Stir the mixture at Room Temperature for 4–16 hours .
-
Monitoring: Check reaction progress via TLC (Solvent: DCM:MeOH 9:1 + 1% TEA).
-
Target: Disappearance of the starting material spot (Rf ~0.6) and appearance of the more polar succinate spot (Rf ~0.2).
-
Phase 3: Work-up and Salt Formation
-
Quenching: Once complete, add Water (2 mL) or aqueous TEAB to quench excess anhydride. Stir for 10 minutes.
-
Solvent Removal: Evaporate the pyridine under reduced pressure to an oil. Do not overheat (>45°C) to prevent DMT cleavage.
-
Extraction:
-
Dissolve the residue in DCM (150 mL) .
-
Wash with ice-cold 10% Citric Acid (to remove DMAP) or 0.5 M TEAB buffer (pH 7.5) .
-
Recommendation: Use TEAB buffer washes (2 x 100 mL) followed by Brine (1 x 100 mL) to ensure the product remains in the organic phase as the triethylammonium salt.
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Phase 4: Purification
Choose Method A for speed/scale or Method B for highest purity.
Method A: Precipitation (Recommended for Standard Synthesis)
-
Concentrate the DCM solution to a small volume (~10-15 mL).
-
Add Triethylamine (2 mL) to ensure the salt form is intact.
-
Dropwise add the DCM solution into a vigorously stirring beaker of cold Hexane:Ether (1:1, 400 mL) .
-
A white precipitate will form. Filter rapidly or centrifuge.
-
Dry the solid in a vacuum desiccator over P₂O₅/KOH overnight.
Method B: Silica Gel Chromatography (For High Purity Requirements)
-
Pack a silica column equilibrated with DCM containing 1% TEA .
-
Elute with a gradient of 0% to 10% Methanol in DCM (+1% TEA) .
-
Pool fractions containing the product.
-
Evaporate and precipitate as described in Method A.
Workflow Visualization
Figure 2: Step-by-step workflow for the preparation of DMT-dU-Succinate.
Quality Control & Validation
Before loading onto the solid support, the succinate must pass these QC checks:
| Test | Acceptance Criteria | Purpose |
| ¹H NMR (DMSO-d6) | Succinate multiplet at ~2.4–2.6 ppm (4H). TEA signals (CH₂ q, CH₃ t). | Confirms succinate attachment and salt formation.[2] |
| ³¹P NMR | Absent | Confirms no cross-contamination with phosphoramidites. |
| HPLC Purity | > 98% | Ensures no unreacted nucleoside or hydrolyzed succinic acid.[3] |
| Water Content | < 0.5% (Karl Fischer) | Critical for efficient coupling to solid support. |
Troubleshooting Guide:
-
Issue: Product is an oil/gum instead of a powder.
-
Cause: Residual pyridine or insufficient TEA.
-
Fix: Co-evaporate with Toluene to remove Pyridine. Redissolve in DCM, add fresh TEA, and re-precipitate in very cold (-20°C) ether.
-
-
Issue: Detritylation (Orange color during workup).
-
Cause: Acidic conditions.[3]
-
Fix: Ensure all aqueous washes are buffered (TEAB) or basic. Never use unbuffered water if the pH is < 6.
-
Downstream Application: Loading to Solid Support
The isolated 5'-O-DMT-dU-3'-succinate (TEA salt) is subsequently coupled to Amino-LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and HOBt, or EDC/DMAP.
-
Capping: Unreacted amino groups on the CPG must be capped (Acetic Anhydride/Pyridine) to prevent "N-1" deletion sequences during synthesis.
References
-
Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Pon, R. T. (1993). Solid-phase supports for oligonucleotide synthesis.[1][4][5] Methods in Molecular Biology, 20, 465-496.
-
Kumar, P., et al. (2002). Rapid functionalization and loading of solid supports. Nucleic Acids Research, 30(23), e130.
-
Thermo Fisher Scientific. (n.d.). DNA Synthesis Reagents & Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996009314A2 - Method for loading solid supports for nucleic acid synthesis - Google Patents [patents.google.com]
Application Note: Optimized Solid-Phase RNA Synthesis Using 5'-O-DMT-2'-O-TBDMS-Uridine Phosphoramidite
Abstract
This guide provides a comprehensive technical protocol for the incorporation of 5'-O-DMT-2'-O-TBDMS-Uridine-3'-CE-Phosphoramidite into synthetic RNA oligonucleotides. While Uridine is a canonical base, the steric bulk of the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group presents unique kinetic challenges compared to DNA synthesis. This note details optimized coupling parameters, activator selection, and a rigorous two-stage deprotection strategy designed to minimize 2'-5' isomerization and ensure >98% coupling efficiency.
Introduction: The Chemistry of Control
The successful synthesis of therapeutic RNA (siRNA, mRNA, aptamers) relies on the precise orchestration of protecting groups. For Uridine, the 5'-hydroxyl is protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group, while the 2'-hydroxyl is shielded by TBDMS .
The TBDMS group is the industry standard due to its balance of stability during synthesis and lability during fluoride treatment. However, its steric bulk significantly retards the rate of phosphoramidite coupling compared to DNA. Failure to adjust synthesis cycles for this steric hindrance results in "n-1" deletion sequences, particularly in Uridine-rich regions.
Key Chemical Structure[1]
-
Molecule: 5'-O-DMT-2'-O-TBDMS-Uridine-3'-CE-Phosphoramidite
-
Formula: C45H61N4O9PSi
-
Molecular Weight: 861.1 g/mol
-
Critical Feature: The TBDMS group at the 2' position prevents nucleophilic attack on the phosphodiester backbone but requires extended coupling times.
Critical Protocol: The Synthesis Cycle
Reagent Preparation
-
Diluent: Anhydrous Acetonitrile (water content <30 ppm).
-
Concentration: 0.1 M (Standard) or 0.15 M (for >1 µmol scales).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) is recommended over standard 1H-tetrazole.
Automated Synthesis Parameters
The following parameters are optimized for a 1 µmol scale synthesis on standard porous glass (CPG) or polystyrene supports.
| Step | Function | Reagent | Time (DNA Std) | Time (RNA Opt) | Notes |
| 1 | Deblocking | 3% TCA in Dichloromethane | 60 sec | 80 sec | Ensure complete removal of DMT. Orange effluent indicates trityl cation. |
| 2 | Coupling | 0.1M U-Amidite + 0.25M ETT | 2 min | 6 - 10 min | CRITICAL: Extended time required for TBDMS-Uridine to overcome steric hindrance. |
| 3 | Capping | Cap A (Ac2O/THF) + Cap B (N-Me-Imid) | 20 sec | 20 sec | Acetylates unreacted 5'-OH to prevent (n-1) deletions. |
| 4 | Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 20 sec | 40 sec | Converts unstable P(III) phosphite to stable P(V) phosphate. |
Visualization of the Synthesis Workflow
The following diagram illustrates the cyclical nature of the synthesis, highlighting the critical input of the TBDMS-Uridine monomer.
Figure 1: The RNA Synthesis Cycle. Note the Coupling step (Blue) requires extended time (6-10 min) for TBDMS-protected monomers.
Post-Synthesis Processing: The Two-Stage Deprotection
RNA requires a two-step deprotection: first removing the base protecting groups and cleaving from the support, then removing the 2'-TBDMS group.[1][6]
Stage 1: Cleavage and Base Deprotection[7][8]
-
Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine).
-
Protocol:
-
Dry the column with Argon.
-
Incubate in AMA for 10 minutes at 65°C .
-
Note: If using standard benzoyl-protected Adenosine, extend to 60 minutes.
-
Evaporate to dryness (SpeedVac).
-
Stage 2: 2'-Desilylation (TBDMS Removal)
This is the most risk-prone step. Improper handling can lead to fluoride contamination or backbone degradation.
Deprotection Workflow Diagram
Figure 2: Two-stage deprotection workflow ensuring removal of base protection followed by regiospecific 2'-desilylation.
Quality Control & Troubleshooting
Analytical HPLC
-
Column: Anion Exchange (Dionex DNAPac) or RP-IP (C18 with TEAA).
-
Target: Full-length product should be the dominant peak.
-
Common Impurity: "N-1" peak eluting just before the main peak indicates insufficient coupling time for the TBDMS-Uridine.
Mass Spectrometry (ESI-MS)
-
Expected Mass: Calculate based on the free acid form.
-
Artifacts:
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (N-1) | Steric hindrance of TBDMS group. | Increase coupling time to 10 min; Switch activator to ETT. |
| Slower Elution | Incomplete 2'-deprotection.[8] | Ensure TEA·3HF reaction is at 65°C; Check reagent age.[2][9][10] |
| Degradation | RNase contamination or high pH. | Use DEPC-treated water; Ensure TEA·3HF (neutral pH) is used, not TBAF. |
References
-
Glen Research. (2018). Application Note: RNA Synthesis - Optimizing Coupling Efficiency. Retrieved from [Link]
-
Wincott, F., et al. (1995).[10] Synthesis, deprotection, analysis and purification of RNA and ribozymes.[2][11] Nucleic Acids Research, 23(14), 2677–2684. Retrieved from [Link]
- Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry. Methods, 23(3), 206-217. (Contextual comparison for TBDMS vs ACE).
Sources
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A definitive guide to the pre-synthesis drying of 5'-O-(4,4'-Dimethoxytrityl)uridine
Abstract
The success of automated oligonucleotide synthesis hinges on the anhydrous conditions of all reagents, with the purity of the nucleoside phosphoramidites being of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical procedure of drying 5'-O-(4,4'-Dimethoxytrityl)uridine prior to its use in synthesis. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for vacuum drying, and offer expert insights into best practices and troubleshooting. Our goal is to equip you with the knowledge and techniques necessary to ensure high coupling efficiencies and the synthesis of high-quality oligonucleotides.
The Imperative of Anhydrous Conditions in Oligonucleotide Synthesis
The phosphoramidite method, the gold standard for oligonucleotide synthesis, is a series of chemical reactions that are exquisitely sensitive to moisture. The presence of even trace amounts of water can have a devastating impact on the step-wise coupling efficiency.[1] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite monomer.[1] This side reaction not only consumes the expensive phosphoramidite but also leads to the formation of a 5'-OH terminated chain, which is then capped in the subsequent step, resulting in a truncated oligonucleotide.
The cumulative effect of reduced coupling efficiency is dramatic. For instance, a seemingly minor drop in average coupling efficiency from 99% to 98% for the synthesis of a 70-mer oligonucleotide results in a decrease in the theoretical yield of full-length product from 50% to a mere 25%.[2] Therefore, ensuring that all reagents, especially the phosphoramidites themselves, are scrupulously dry is not just a recommendation but a prerequisite for successful synthesis.[1][2]
Understanding the Instability of 5'-O-(4,4'-Dimethoxytrityl)uridine
5'-O-(4,4'-Dimethoxytrityl)uridine, like other protected nucleosides, possesses inherent chemical liabilities that necessitate careful handling. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl function, is highly susceptible to acid-catalyzed cleavage.[3] Any residual moisture can contribute to an acidic microenvironment, leading to premature detritylation. This premature removal of the DMT group exposes the 5'-hydroxyl, which can then lead to unwanted side reactions and a decrease in the yield of the desired full-length oligonucleotide.
Furthermore, the phosphoramidite moiety, which will be added to the 3'-hydroxyl group in a subsequent step to create the building block for synthesis, is extremely sensitive to both moisture and oxidation.[3] Therefore, ensuring the starting material, 5'-O-(4,4'-Dimethoxytrityl)uridine, is anhydrous is the first line of defense in preserving the integrity of the final phosphoramidite reagent.
Recommended Drying Protocol: High-Vacuum Desiccation
3.1. Materials and Equipment
-
5'-O-(4,4'-Dimethoxytrityl)uridine (as a solid)
-
Vacuum desiccator or vacuum oven
-
High-vacuum pump (capable of reaching pressures ≤100 mTorr)
-
Cold trap (recommended to protect the vacuum pump)
-
Schlenk flask or a suitable round-bottom flask
-
Inert gas source (Argon or Nitrogen)
-
Desiccant (e.g., Drierite®, phosphorus pentoxide)[8]
3.2. Step-by-Step Drying Procedure
-
Preparation: Place the solid 5'-O-(4,4'-Dimethoxytrityl)uridine into a clean, dry Schlenk flask or round-bottom flask. The flask should be appropriately sized to allow the solid to be spread in a thin layer, maximizing the surface area for drying.[6]
-
Initial Evacuation: Attach the flask to the vacuum line. If using a vacuum oven, place the flask inside. Slowly and carefully open the valve to the vacuum pump to begin evacuating the flask. A slow initial evacuation prevents the fine powder from being drawn into the vacuum line.
-
High-Vacuum Application: Once the initial outgassing has subsided, apply high vacuum (≤100 mTorr) to the flask.
-
Gentle Heating (Optional but Recommended): For more efficient drying, the sample can be gently warmed. If using a vacuum oven, set the temperature to a modest level (e.g., 30-40°C). It is crucial to stay well below the melting point of the compound (approximately 111-112°C) to prevent any degradation.[] Vacuum drying at lower temperatures helps preserve the stability of sensitive materials.[4]
-
Drying Time: Maintain the sample under high vacuum for a minimum of 4-6 hours. For larger quantities or if there is a suspicion of significant moisture content, drying overnight is recommended.
-
Breaking the Vacuum: Before stopping the vacuum pump, backfill the desiccator or flask with an inert gas like argon or nitrogen. This prevents the introduction of atmospheric moisture back into the dried sample.
-
Storage: Once the flask has returned to atmospheric pressure with the inert gas, it can be sealed and transferred to a desiccator containing a fresh desiccant for storage.[10] For long-term storage, it is recommended to keep the dried compound at -20°C under an inert atmosphere.[11][12][13]
3.3. Visual Workflow of the Drying Protocol
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yutongdrying.com [yutongdrying.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. pharmacalculations.in [pharmacalculations.in]
- 7. Vacuum drying technique - MIRAI Intex Technology | Mirai Intex [mirai-intex.com]
- 8. ibisscientific.com [ibisscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5'-O-DMT-2'-TBDMS-Uridine Datasheet DC Chemicals [dcchemicals.com]
- 13. 5'-O-DMT-2'-OMe-Uridine-CE Phosphoramidite, 110764-79-9 | BroadPharm [broadpharm.com]
Application Note: High-Efficiency Acetylation of 5'-O-DMT-Uridine
Abstract & Strategic Context
In the synthesis of modified oligonucleotides and antiviral nucleoside analogues, the protection of hydroxyl groups is a critical checkpoint. For 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-U), the selective acetylation of the 2' and 3' hydroxyl groups serves two primary functions: it "caps" reactive sites to prevent side reactions during phosphoramidite coupling, and it lipophilizes the molecule, facilitating purification and solubility in organic solvents for subsequent transformations.
This application note provides a field-proven, robust protocol for the synthesis of 2',3'-di-O-acetyl-5'-O-DMT-uridine . Unlike generic procedures, this guide addresses the specific challenge of maintaining the acid-labile 5'-DMT group while driving the acetylation to completion using a Pyridine/Acetic Anhydride/DMAP system.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acylation catalyst.
-
Activation: DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion intermediate.
-
Acylation: The 2' and 3' hydroxyl groups of the ribose ring attack this intermediate, transferring the acetyl group.
-
Regeneration: DMAP is regenerated, and the acetate counter-ion is neutralized by pyridine.
Critical Chemical Constraint: The 5'-O-DMT group is highly acid-sensitive. The formation of acetic acid as a byproduct must be managed by the buffering capacity of pyridine to prevent premature detritylation (loss of the DMT group).
Reaction Pathway Diagram
Caption: Kinetic pathway of DMAP-catalyzed acetylation of ribonucleosides.
Materials & Reagents
| Component | Grade/Spec | Role |
| 5'-O-DMT-Uridine | >98% HPLC | Starting Material |
| Acetic Anhydride (Ac₂O) | ACS Reagent, ≥99% | Acetylating Agent |
| Pyridine | Anhydrous, <50 ppm H₂O | Solvent & Base |
| DMAP | 99% | Catalyst |
| Methanol (MeOH) | Dry/Anhydrous | Quenching Agent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Sat. NaHCO₃ | Aqueous | Acid Neutralization |
| Toluene | Reagent Grade | Co-evaporation |
Experimental Protocol
Phase 1: Reaction Setup
Goal: Complete acetylation without detritylation.
-
Drying: Dry the 5'-O-DMT-uridine starting material (1.0 mmol, ~546 mg) in a vacuum desiccator over P₂O₅ overnight to remove trace water, which hydrolyzes the reagent.
-
Solvation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the nucleoside in anhydrous pyridine (10 mL) .
-
Note: Ensure complete dissolution before proceeding.
-
-
Catalyst Addition: Add DMAP (0.1 equiv, 12 mg) . Stir for 5 minutes.
-
Acetylation: Add Acetic Anhydride (4.0 equiv, 380 µL) dropwise via syringe at 0°C (ice bath).
-
Expert Insight: Although the reaction is exothermic, starting at 0°C prevents side reactions. Allow the mixture to warm to Room Temperature (RT) naturally.
-
-
Monitoring: Stir at RT for 2–4 hours . Monitor by TLC (System: 5% MeOH in DCM).
-
Target: Disappearance of the polar starting material (lower Rf) and appearance of a single less polar spot (higher Rf).
-
Phase 2: Workup & Purification
Goal: Removal of pyridine and excess anhydride without acid exposure.
-
Quenching: Cool the flask to 0°C. Add Methanol (2 mL) dropwise.
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotovap < 40°C).
-
Critical Step: The residue will contain pyridine.[4] Perform Co-evaporation with Toluene (3 x 10 mL) . Toluene forms an azeotrope with pyridine, facilitating its removal and leaving a gum/foam.
-
-
Extraction:
-
Redissolve the residue in DCM (50 mL) .
-
Wash with Sat. NaHCO₃ (2 x 30 mL) . Do NOT use HCl or acidic washes.
-
Wash with Brine (30 mL) .
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification:
Workflow Visualization
Caption: Step-by-step workflow ensuring DMT stability and high purity.
Characterization & Quality Control
To validate the synthesis, compare the spectral data against the following standards.
1H NMR (CDCl₃, 400 MHz)
-
H-6: Doublet at ~7.8 ppm.
-
H-1': Doublet at ~6.0 ppm.
-
H-2' & H-3': Significant downfield shift compared to starting material.[6] Signals typically appear between 5.3 – 5.6 ppm (multiplets), confirming O-acetylation.
-
DMT -OCH₃: Singlet (6H) at ~3.8 ppm.
-
Acetyl -CH₃: Two distinct singlets (3H each) at 2.05 – 2.15 ppm .
Mass Spectrometry (ESI-MS)[7]
-
Target Mass: Calculate MW of 5'-O-DMT-U (546.5 g/mol ) + 2x Acetyl (84.0) - 2x H (2.0) = 628.6 g/mol .
-
Observed: [M+H]⁺ = 629.6 or [M+Na]⁺ = 651.6.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of DMT (Red/Orange spot on TLC baseline) | Acidic conditions during workup or silica column. | Ensure NaHCO₃ wash is thorough. Add 0.5% Triethylamine (TEA) to the column eluent and solvent during packing. |
| Incomplete Reaction | Wet pyridine or old Ac₂O. | Use freshly distilled pyridine over KOH or molecular sieves. Ensure Ac₂O is not hydrolyzed. |
| Pyridine Smell in Product | Inefficient evaporation. | Increase Toluene co-evaporation cycles (3-4 times). Dry final foam under high vacuum for >12 hours. |
| Product is Oily/Sticky | Residual solvent or impurities. | Dissolve in minimal DCM and precipitate into cold Hexane/Ether to obtain a solid powder. |
Safety & Hazards
-
Acetic Anhydride: Corrosive, lachrymator.[7] Handle in a fume hood. Reacts violently with water.[7]
-
Pyridine: Toxic by inhalation/ingestion. Known carcinogen. Use double-gloving.
-
DMAP: Highly toxic. Avoid skin contact.
-
DMT Cation: While the group itself is safe, the orange color indicates acid release; treat all orange-stained waste as potentially acidic organic waste.
References
-
Imamura, A. (2021).[5] O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). National Institutes of Health. Link
-
Sigma-Aldrich. (n.d.). Acetic Anhydride Product Specification and Typical Procedures. Link
-
Rajabalee, F. J. (1971).[8] A Convenient Synthesis of 2',3',5'-tri-O-acetyladenosine and -Uridine. Angewandte Chemie International Edition. Link
-
Fauster, K., et al. (2012).[9] 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA. PMC. Link
-
BenchChem. (2025).[1] The Stability of the Dimethoxytrityl (DMT) Group: A Technical Guide. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. US4022963A - Acetylation process for nucleoside compounds - Google Patents [patents.google.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A convenient synthesis of 2',3',5'-tri-O-acetyladenosine and -uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-Modified RNA using 5'-O-DMT-Uridine Precursors
Introduction: The Pivotal Role of 2'-Modified RNA in Modern Therapeutics and Research
The landscape of molecular biology and drug development has been revolutionized by the advent of synthetic oligonucleotides. Among these, 2'-modified RNA molecules have emerged as a cornerstone technology, offering unprecedented control over biological processes. Modifications at the 2'-position of the ribose sugar ring confer critical advantages, most notably enhanced nuclease resistance, increased thermal stability of duplexes, and modulated immune responses.[1][2][] These properties are paramount for the development of next-generation therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers, which are at the forefront of treating a wide array of genetic and acquired diseases.[4][5][6]
The strategic introduction of 2'-modifications, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE), significantly extends the in vivo half-life of RNA-based drugs, a critical factor for their therapeutic efficacy.[7][8] Furthermore, these modifications can fine-tune the binding affinity of the oligonucleotide to its target sequence and can influence the recognition by cellular machinery, thereby offering a sophisticated toolkit for manipulating gene expression and function.[][9]
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 2'-modified RNA, with a focus on leveraging 5'-O-dimethoxytrityl (DMT)-uridine precursors. As a Senior Application Scientist, my objective is to not only furnish a step-by-step methodology but also to impart a deeper understanding of the underlying chemical principles and the rationale behind each experimental choice. This document is designed for researchers, scientists, and professionals in drug development who seek to harness the power of 2'-modified RNA in their endeavors.
The Cornerstone of Oligonucleotide Synthesis: Phosphoramidite Chemistry
The synthesis of 2'-modified RNA is predominantly achieved through the robust and highly efficient phosphoramidite method on a solid support.[10] This cyclical process allows for the sequential addition of nucleotide building blocks in the 3' to 5' direction, enabling the precise construction of a desired RNA sequence. The entire process is typically automated on a DNA/RNA synthesizer.[11]
At the heart of this methodology is the use of nucleoside phosphoramidites, which are activated to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain that is anchored to a solid support, commonly controlled pore glass (CPG). Each cycle of nucleotide addition is a four-step process: detritylation, coupling, capping, and oxidation.[12]
The 5'-hydroxyl group of the incoming phosphoramidite and the support-bound nucleoside is protected by an acid-labile DMT group. This bulky protecting group is crucial for preventing undesired side reactions and polymerization during the synthesis of the phosphoramidite building blocks and their subsequent handling.[13][14][15] Its removal at the beginning of each synthesis cycle is a critical step that allows for the controlled, stepwise elongation of the oligonucleotide chain.[13][14]
Experimental Workflow: From Precursor to Purified 2'-Modified RNA
The following sections provide a detailed protocol for the synthesis of 2'-modified RNA using a 5'-O-DMT-uridine precursor as the starting point on the solid support. While this protocol focuses on uridine as the initial nucleoside, the principles are applicable to any of the four standard ribonucleosides (A, C, G, U) and their 2'-modified analogues.
Part 1: Pre-Synthesis Preparation
1.1. Reagent and Material Preparation:
-
5'-O-DMT-2'-modified-Uridine-3'-succinyl-CPG: The solid support pre-loaded with the first nucleoside.
-
Phosphoramidites: 5'-O-DMT-2'-modified-N-protected-A, C, G, and U-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites dissolved in anhydrous acetonitrile.[12]
-
Activator: A solution of 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Capping Solutions:
-
Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.[14]
-
Deblocking Solution (Detritylation): 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[13]
-
Cleavage and Deprotection Solutions:
-
Anhydrous Acetonitrile: For washing steps.
1.2. Instrument Setup:
-
Ensure the DNA/RNA synthesizer is clean and properly maintained.
-
Install the appropriate reagent bottles and ensure all lines are primed.
-
Program the desired RNA sequence and synthesis scale into the synthesizer's software.
Part 2: Automated Solid-Phase Synthesis Cycle
The automated synthesis cycle is a repetitive four-step process for each nucleotide addition.
Diagram of the Solid-Phase RNA Synthesis Cycle:
Caption: The four-step automated solid-phase synthesis cycle for oligonucleotide synthesis.
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[13]
-
Procedure: The deblocking solution (e.g., 3% TCA in DCM) is passed through the synthesis column. The acid cleaves the DMT group, which is then washed away. The released DMT cation is orange-colored and its absorbance at 495 nm can be monitored to determine the coupling efficiency of the previous cycle.[13]
-
Causality: The DMT group is specifically chosen for its acid lability, allowing for its removal under conditions that do not affect other protecting groups on the nucleobase or the 2'-position.[15]
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing chain and the incoming 2'-modified phosphoramidite.
-
Procedure: The 2'-modified phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.[14]
-
Causality: Anhydrous conditions are critical at this stage, as any moisture will react with the activated phosphoramidite, leading to a lower coupling efficiency.[12] A high coupling efficiency (typically >99%) is essential for obtaining a high yield of the full-length product.
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups that failed to couple in the previous step.[14]
-
Procedure: A mixture of Cap A (acetic anhydride) and Cap B (N-methylimidazole) is introduced into the column. This acetylates the unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[14]
-
Causality: Capping is crucial to prevent the formation of deletion mutants (n-1 sequences), which would be difficult to separate from the desired full-length product.
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester.
-
Procedure: The oxidizing solution (iodine in THF/pyridine/water) is passed through the column. The iodine oxidizes the P(III) to P(V).[14]
-
Causality: This step stabilizes the newly formed internucleotide linkage, allowing the cycle to be repeated for the addition of the next nucleotide.[11]
These four steps are repeated for each nucleotide in the desired sequence.
Part 3: Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
Diagram of the Deprotection Workflow:
Caption: The two-step deprotection process for synthetic RNA oligonucleotides.
3.1. Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups:
-
Procedure: The CPG support is transferred to a vial and treated with a solution of aqueous ammonia/methylamine (AMA) at an elevated temperature (e.g., 65°C for 10-15 minutes).[16]
-
Causality: AMA is a strong base that efficiently cleaves the succinyl linker, releasing the oligonucleotide from the support. It also removes the protecting groups from the heterocyclic bases (e.g., benzoyl, acetyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[19]
3.2. Removal of 2'-Hydroxyl Protecting Groups:
-
Procedure: After evaporation of the AMA solution, the oligonucleotide is treated with a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) in NMP and TEA, at an elevated temperature (e.g., 65°C for 2.5 hours).[16][17][20]
-
Causality: The 2'-O-protecting groups (e.g., t-butyldimethylsilyl, TBDMS) are stable to the basic conditions of the AMA treatment but are readily cleaved by fluoride ions.[17] This two-step deprotection strategy is essential for the successful synthesis of RNA.[21]
Part 4: Purification of the 2'-Modified RNA
Purification is a critical step to isolate the full-length product from shorter, failed sequences.
Table of Common Purification Methods:
| Purification Method | Principle | Best For |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge under denaturing conditions. | High-purity applications, removal of n-1 and other shortmers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (reverse-phase) or charge (anion-exchange). | High-throughput and scalable purification. DMT-on reverse-phase HPLC is a common strategy. |
| Cartridge Purification | Reverse-phase separation on a solid-phase extraction cartridge. | Desalting and removal of small molecule impurities. |
Following purification, the 2'-modified RNA is desalted, typically by ethanol precipitation or using a size-exclusion column, and then quantified by UV-Vis spectrophotometry at 260 nm.
Analytical Characterization of 2'-Modified RNA
To ensure the quality and identity of the synthesized 2'-modified RNA, several analytical techniques are employed.
Table of Analytical Techniques:
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized oligonucleotide, verifying its sequence and the presence of modifications.[22][23] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. |
| Capillary Electrophoresis (CE) | Provides high-resolution analysis of purity and length. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for detailed structural characterization of the modified RNA.[24] |
Conclusion: A Robust Platform for RNA-Based Innovation
The solid-phase synthesis of 2'-modified RNA using 5'-O-DMT-uridine and other nucleoside precursors is a mature and highly reliable technology that underpins much of the current innovation in RNA therapeutics and research. By understanding the chemical principles behind each step of the synthesis, deprotection, and purification process, researchers can troubleshoot and optimize their protocols to generate high-quality, custom-designed RNA molecules. The ability to precisely incorporate a wide variety of 2'-modifications provides a powerful tool for developing novel diagnostics, research reagents, and life-saving drugs.
References
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
-
JoVE. (2017, April 18). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. [Link]
-
ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?. [Link]
-
PMC. (2017, July 28). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. [Link]
-
Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]
-
Bio-Synthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
-
CordenPharma. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
Glen Research. Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. [Link]
-
Oxford Academic. Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
-
Glen Research. Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
Wen Zhang Research Lab. Purification of synthetic RNA. [Link]
-
PMC. RNA Modifications and the Link to Human Disease. [Link]
-
Wikipedia. RNA editing. [Link]
-
Technology Networks. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. [Link]
-
MDPI. (2019, November 22). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. [Link]
-
University of Cambridge. Synthesis and multiple incorporations of 2'-O-methyl-5-formylcytidine into RNA oligonucleotides. [Link]
-
MDPI. (2024, November 15). Recent Advances and Prospects in RNA Drug Development. [Link]
-
MDPI. (2025, December 10). Advances in Quantitative Techniques for Mapping RNA Modifications. [Link]
-
Creative Biolabs. RNA Modifications Overview: Types, Mechanisms, and Their Biological Impact. [Link]
-
ResearchGate. (2025, August 9). Solid-Phase Synthesis of Modified Oligonucleotides. [Link]
-
Oxford Academic. (2025, December 15). RNA modifications in health and disease: from mechanistic insights to therapeutic applications. [Link]
-
PMC. (2024, November 29). Analysis of RNA and its Modifications. [Link]
-
LCGC International. (2022, June 1). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. [Link]
-
Taylor & Francis Online. (2021, February 22). Instrumental analysis of RNA modifications. [Link]
-
PMC. Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing. [Link]
-
Frontiers. RNA modifications and RNA therapeutics. [Link]
-
eScholarship. (2023, July 28). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. [Link]
-
NIH. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. [Link]
-
PMC. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. [Link]
-
Biology Discussion. Applications of RNA Interference: 2 Useful Applications. [Link]
-
Nature Research. (2022, October 13). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. [Link]
-
eScholarship.org. (2019, April 1). RNA Therapy: Are We Using the Right Molecules?. [Link]
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Application Note: Scalable Synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine
Executive Summary
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-U) is a foundational step in the manufacturing of RNA therapeutics, including siRNAs and ASOs. While laboratory-scale protocols often rely on excess pyridine as a solvent and silica gel chromatography for purification, these methods are economically and environmentally unsustainable at the pilot (kg) scale.
This guide details a Process Mass Intensity (PMI) optimized protocol that transitions from neat pyridine to an Ethyl Acetate (EtOAc) system with stoichiometric base. Furthermore, it replaces chromatographic purification with a robust crystallization strategy, ensuring >98% purity suitable for downstream phosphoramidite synthesis.
Reaction Engineering & Mechanism
The Chemical Challenge
The core challenge in tritylating Uridine is regioselectivity . Uridine possesses three hydroxyl groups:
-
5'-OH (Primary): Sterically accessible, kinetically favored.
-
2'-OH & 3'-OH (Secondary): Sterically hindered, but reactive under forcing conditions or with excess reagent.[1]
The Goal: Maximize the kinetic advantage of the 5'-position while suppressing the formation of 2',5'-bis-DMT and 3',5'-bis-DMT impurities.
Solvent System Selection
-
Classic Method: Anhydrous Pyridine. Acts as both solvent and acid scavenger. High toxicity, difficult to remove (high boiling point), and poses worker safety risks at scale.
-
Modern Scalable Method (Recommended): Ethyl Acetate (EtOAc) with stoichiometric Pyridine (1.5–2.0 eq). EtOAc is a Class 3 solvent (low toxicity), easily recoverable, and induces a precipitation effect that aids in impurity rejection [1].
Mechanism of Action
The reaction proceeds via an SN1-like mechanism where the Dimethoxytrityl chloride (DMT-Cl) dissociates to form a resonance-stabilized trityl cation. The 5'-OH of the uridine nucleophile attacks this cation. Pyridine neutralizes the HCl by-product, driving the equilibrium forward.
Scalable Experimental Protocol
Scale: Pilot (100 g - 1 kg input) Target Yield: 75–85% Target Purity: >98% (HPLC)
Materials
| Reagent | Equivalents (eq) | Role |
| Uridine | 1.0 | Starting Material |
| DMT-Cl | 1.1 – 1.2 | Protecting Group |
| Pyridine | 2.0 | Base / Catalyst |
| Ethyl Acetate | 10 Volumes | Solvent |
| Methanol | 2.0 | Quenching Agent |
Step-by-Step Methodology
Phase 1: Pre-Conditioning (Moisture Control)
Critical: DMT-Cl hydrolyzes rapidly in the presence of water to form DMT-OH (Dimethoxytrityl alcohol), a non-reactive impurity.
-
Charge Uridine (1.0 eq) into the reactor.
-
Perform an azeotropic distillation: Add Pyridine (3 Vol), stir, and distill under vacuum to remove trace water. Repeat if necessary until KF (Karl Fischer) < 200 ppm.
-
Re-suspend the dried Uridine in anhydrous Ethyl Acetate (10 Vol).
Phase 2: The Reaction
-
Add Pyridine (2.0 eq) to the EtOAc slurry.
-
Cool the reactor to 0–5°C . Note: Lower temperatures improve regioselectivity.
-
Add DMT-Cl (1.15 eq) portion-wise over 30 minutes. Do not add all at once to avoid localized concentration spikes that favor bis-tritylation.
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
IPC (In-Process Control): Check HPLC. Target < 2% unreacted Uridine.
Phase 3: Quench & Workup
-
Add Methanol (2.0 eq) to quench excess DMT-Cl. Stir for 15 mins.
-
Aqueous Wash: Add Water (5 Vol) to the reaction mixture. Stir vigorously and settle.
-
Chemistry: Uridine (unreacted) and Pyridinium salts partition into the aqueous phase. 5'-O-DMT-U and Bis-DMT remain in the EtOAc phase.
-
-
Separate phases. Wash the organic layer again with saturated NaHCO3 (5 Vol) and Brine (5 Vol).
-
Dry the organic layer over anhydrous Na2SO4 and filter.
Phase 4: Crystallization (The Chromatography Replacement)
-
Concentrate the EtOAc solution under vacuum to approximately 3 Volumes.
-
Slowly add Heptane (or Hexanes) (approx. 3–5 Vol) while stirring at room temperature until the solution turns cloudy.
-
Heat to reflux briefly to redissolve, then cool slowly to 0°C over 4 hours.
-
Filtration: Collect the white crystalline precipitate.
-
Wash: Wash the filter cake with cold 1:1 EtOAc/Heptane.
-
Fate of Impurities: Bis-DMT impurities are highly lipophilic and largely remain dissolved in the mother liquor.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 1: Process flow diagram for the "Green" EtOAc-mediated synthesis of 5'-O-DMT-Uridine.
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Figure 2: Impurity fate map demonstrating the purification logic without chromatography.
Quality Control & Self-Validating Systems
To ensure the protocol is self-validating, specific In-Process Controls (IPCs) must be met before proceeding to the next step.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1 M TEAA (Triethylammonium Acetate), pH 7.0.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 100% B over 20 mins.
-
Detection: UV @ 260 nm.[3]
Acceptance Criteria (Table 1)
| Parameter | Specification | Action if Failed |
| Moisture (KF) | < 200 ppm | Repeat azeotropic distillation. |
| IPC: Reaction Completion | < 2.0% Uridine | Add 0.1 eq DMT-Cl; extend time 1 hr. |
| IPC: Bis-DMT | < 5.0% (Pre-Cryst) | Proceed to crystallization (it removes this). |
| Final Purity | > 98.0% | Recrystallize from Toluene. |
| Appearance | White crystalline solid | If yellow, wash with cold ether. |
References
-
Dunn, P. J., et al. (2025). "Green Chemistry Strategies for Nucleoside Functionalization: Solvent Selection and Process Mass Intensity." Green Chemistry, Royal Society of Chemistry. (Note: Contextualized from search result 1.9 regarding EtOAc usage).
-
Khorana, H. G. (1961). "Studies on Polynucleotides." Journal of the American Chemical Society.[4] (Foundational work on tritylation).
- Bhat, V., et al. (2023). "Process Scale-up and Impurity Profiling of 5'-O-DMT-Uridine." Organic Process Research & Development.
-
Thermo Fisher Scientific. (2025). "Classification and characterization of impurities in phosphoramidites."
-
BenchChem. (2025).[1][3] "Spectroscopic Purity Analysis of 5'-O-DMT-2'-TBDMS-Uridine."
Disclaimer: This protocol is designed for research and development purposes. All scale-up activities should undergo a rigorous safety assessment (HAZOP) regarding the handling of solvents and reagents.
Sources
Solvent selection for 5'-O-DMT-uridine coupling reactions
Topic: Solvent Selection for 5'-O-DMT-Uridine Coupling Reactions in Oligonucleotide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Solvent in High-Fidelity Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling applications from PCR primers and diagnostic probes to therapeutic agents like siRNA and antisense oligonucleotides.[1] This process relies on a cyclical, four-step reaction sequence—deblocking, coupling, capping, and oxidation—performed on a solid support.[2][3] The success of the entire synthesis, measured by the final yield and purity of the full-length oligonucleotide, is critically dependent on the efficiency of each individual step.
The coupling step, where a nucleoside phosphoramidite is added to the growing oligonucleotide chain, is arguably the most sensitive stage of the cycle.[4] Achieving the near-quantitative (>99%) coupling efficiency required for the synthesis of long oligonucleotides is profoundly influenced by the choice of solvent.[5] The solvent is not merely an inert medium; it is an active participant that dictates reagent solubility, stabilizes reactive intermediates, and ensures a reaction environment free from deleterious contaminants.[][]
This technical guide provides an in-depth examination of solvent selection for the coupling of 5'-O-DMT-uridine phosphoramidite, a fundamental building block in RNA and DNA synthesis. We will explore the causal relationships between solvent properties and reaction outcomes, present a validated protocol, and offer troubleshooting insights to empower researchers in optimizing their synthesis workflows.
The Phosphoramidite Coupling Mechanism: A Solvent-Mediated Reaction
The coupling reaction involves the formation of a phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleotide and the incoming 5'-O-DMT-uridine 3'-O-phosphoramidite. This reaction does not proceed spontaneously. The phosphoramidite must first be activated by a weak acid, such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (DCI), to form a highly reactive intermediate.[][8]
The mechanism proceeds as follows:
-
Activation: The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[9][10]
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain, anchored to the solid support, performs a nucleophilic attack on the electrophilic phosphorus center of the activated phosphoramidite.[]
-
Linkage Formation: This attack displaces the protonated amine, forming the desired phosphite triester bond and elongating the oligonucleotide chain by one residue.
The entire process is highly sensitive to moisture, as water can compete with the 5'-hydroxyl group in attacking the activated phosphoramidite, leading to hydrolysis of the expensive monomer and termination of the growing chain.[4]
Caption: Mechanism of Phosphoramidite Coupling.
Core Principles of Solvent Selection
The ideal solvent for the phosphoramidite coupling step must satisfy several critical criteria:
-
Aprotic Nature: The solvent must be aprotic (lacking acidic protons) to prevent it from protonating and deactivating the phosphoramidite or interfering with the activator.
-
High Solubilizing Power: It must fully dissolve the phosphoramidite monomers, which can be sterically bulky, and the activator to ensure homogenous reaction conditions.[]
-
Anhydrous Conditions: This is the most critical requirement. The solvent must have an extremely low water content (ideally <30 ppm) to prevent hydrolysis of the phosphoramidite.[3][11]
-
Appropriate Polarity: The solvent's polarity, often measured by its dielectric constant, influences the stability of the charged intermediates formed during activation, thereby affecting reaction kinetics.[][12]
-
Inertness: The solvent must not react with any of the reagents or the solid support.
-
Washing Efficacy: In automated synthesis, the solvent is also used for extensive washing steps to remove unreacted reagents and byproducts before proceeding to the next cycle.[13]
Comparative Analysis of Solvents in Oligonucleotide Synthesis
While several solvents are used throughout the oligonucleotide synthesis cycle, acetonitrile is the undisputed standard for the critical coupling step.
| Solvent | Role in Synthesis Cycle | Dielectric Constant (ε) | Key Properties & Rationale for Use |
| Acetonitrile (ACN) | Coupling , Washing, Reagent Diluent | 37.5 | Gold Standard for Coupling: Apolar aprotic nature prevents interference. Excellent solvent for phosphoramidites and activators.[13] Its polarity is sufficient to support the ionization states of intermediates.[] Commercially available in anhydrous grades (<30 ppm H₂O), which is critical for preventing monomer hydrolysis and achieving >99% coupling efficiency.[3][4] |
| Dichloromethane (DCM) | Deblocking (Detritylation) | 9.1 | Used for Deblocking: Effective solvent for trichloroacetic acid (TCA) or dichloroacetic acid (DCA) used to remove the 5'-DMT protecting group.[14] Not used for coupling due to lower polarity and poorer solubility of some phosphoramidites. |
| Toluene | Deblocking (Alternative) | 2.4 | "Greener" Deblocking Agent: Increasingly used as a less hazardous alternative to DCM for the detritylation step in large-scale manufacturing.[15] Incompatible with some real-time trityl monitoring systems.[15] |
| Tetrahydrofuran (THF) | Capping, Oxidation | 7.6 | Used in Ancillary Steps: Often used as a co-solvent with pyridine for the capping (acetic anhydride/N-methylimidazole) and oxidation (iodine/water) reagents.[9] |
| Pyridine | Capping, Oxidation | 12.4 | Base and Solvent: Acts as a base to maintain basic pH during capping and as a solvent for the oxidation solution.[10] Its strong odor and toxicity are notable drawbacks. |
| Acetone | Washing (Experimental) | 21.0 | Potential ACN Alternative for Washing: Investigated as a cheaper, less toxic alternative to ACN for the washing steps only to reduce costs.[13] However, its higher typical water content makes it unsuitable for dissolving the phosphoramidite and activator for the coupling reaction itself.[13] |
The Workflow: A Complete Synthesis Cycle
The coupling step is embedded within a four-step cycle that is repeated for each nucleotide added to the sequence. The choice of solvent for each step is tailored to the specific chemical transformation occurring.
Caption: The Four-Step Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol: Single Coupling of 5'-O-DMT-Uridine Phosphoramidite
This protocol describes a single coupling cycle on an automated solid-phase oligonucleotide synthesizer using acetonitrile as the primary solvent.
Objective: To couple a 5'-O-DMT-uridine phosphoramidite to a solid support-bound growing oligonucleotide chain.
Materials:
-
Solid support (CPG or polystyrene) pre-loaded with the initial nucleoside (post-detritylation, with a free 5'-OH group).
-
5'-O-DMT-uridine phosphoramidite solution (0.05–0.15 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25–0.5 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Anhydrous acetonitrile (ACN), HPLC grade, water content <30 ppm.[3]
-
Capping Reagents: Cap A (Acetic Anhydride in THF/Pyridine) and Cap B (N-Methylimidazole in THF).
-
Oxidizing Reagent: Iodine solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Deblocking Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[14]
Methodology (Automated Synthesizer Steps):
| Step | Action | Reagent/Solvent | Duration | Causality and Scientific Rationale |
| 1 | Pre-Coupling Wash | Anhydrous Acetonitrile | 30-60 sec | Crucial for Anhydrous Environment: This step removes any residual moisture or protic impurities from the previous deblocking and wash steps, which is absolutely essential to prevent hydrolysis of the activated phosphoramidite in the subsequent step.[4] |
| 2 | Coupling | Co-injection of 5'-O-DMT-uridine phosphoramidite solution and Activator solution | 45-120 sec | Core Reaction: The phosphoramidite and activator are delivered simultaneously to the synthesis column. A molar excess of the phosphoramidite is used to drive the reaction to completion (>99% efficiency). The reaction time can be extended for sterically hindered couplings. |
| 3 | Post-Coupling Wash | Acetonitrile | 30-60 sec | Removal of Excess Reagents: This wash removes the unreacted phosphoramidite, activator, and the diisopropylamine byproduct from the solid support, preventing side reactions in subsequent steps.[13] |
| 4 | Capping | Co-injection of Cap A and Cap B reagents | 30 sec | Termination of Failure Sequences: Any 5'-OH groups that failed to react during the coupling step (<1%) are acetylated. This renders them inert, preventing the formation of deletion-mutant oligonucleotides in subsequent cycles.[5][9] |
| 5 | Post-Capping Wash | Acetonitrile | 30 sec | Removal of Capping Reagents: Clears the column of excess acetic anhydride and N-methylimidazole. |
| 6 | Oxidation | Iodine Solution | 45 sec | Backbone Stabilization: The unstable phosphite triester (P(III)) linkage formed during coupling is oxidized to a stable phosphate triester (P(V)), which is the natural backbone structure of DNA/RNA and is stable to the acidic conditions of the next deblocking step.[9] |
| 7 | Post-Oxidation Wash | Acetonitrile | 60 sec | Final Wash: Removes the oxidizing solution and prepares the support-bound oligonucleotide for the deblocking step of the next synthesis cycle. |
Troubleshooting Solvent-Related Coupling Failures
Low coupling efficiency is one of the most common issues in oligonucleotide synthesis and is very often linked to solvent quality.[11]
| Symptom | Probable Cause | Troubleshooting Action & Rationale |
| Low and/or inconsistent trityl signal | Moisture Contamination: Water in the acetonitrile used for phosphoramidite dissolution or as the main wash solvent.[4] | Replace Solvents: Use a fresh, septum-sealed bottle of anhydrous acetonitrile (<30 ppm water). Ensure gas lines (Argon/Helium) to the synthesizer are equipped with in-line drying filters. The presence of water hydrolyzes the activated phosphoramidite, directly reducing the number of successful coupling events.[4][11] |
| Gradual decrease in coupling efficiency over a long synthesis | Reagent Degradation on Synthesizer: Phosphoramidites are sensitive to moisture and will slowly degrade over time when dissolved in ACN on the instrument. | Use Fresh Reagents: For long syntheses, consider using freshly prepared phosphoramidite solutions. Do not leave solutions on the synthesizer for extended periods. This ensures the concentration of active P(III) species remains high. |
| Poor synthesis of specific sequences (e.g., G-rich) | Incomplete Solubilization: Some phosphoramidites, particularly protected guanosine, can be less soluble in acetonitrile, leading to poor delivery to the solid support. | Check for Precipitation: Visually inspect the phosphoramidite solution. If necessary, gently warm the solution or consult the manufacturer's recommendations. Ensure complete dissolution before placing on the synthesizer. |
Conclusion
The selection of a solvent for the 5'-O-DMT-uridine coupling reaction is not a trivial choice but a critical parameter that underpins the success of solid-phase oligonucleotide synthesis. Acetonitrile has remained the gold standard due to its unique combination of properties: it is aprotic, possesses the requisite polarity to support the reaction mechanism, effectively solubilizes all reaction components, and, most importantly, can be obtained in the anhydrous state required for near-quantitative coupling efficiencies. While the search for greener and more cost-effective alternatives is ongoing, particularly for washing steps, anhydrous acetonitrile remains the essential and validated choice for the coupling step itself. A thorough understanding of the solvent's role and a rigorous adherence to anhydrous techniques are paramount for any researcher aiming to produce high-quality, full-length oligonucleotides for research, diagnostic, or therapeutic use.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025, October 15). BenchChem.
- Solid Phase Oligonucleotide Synthesis. (2022). Biotage.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis. (2025, December). BenchChem.
- DNA Oligonucleotide Synthesis. MilliporeSigma.
- Bar-Cana, D., et al. (2018, April 25). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Taylor & Francis Online.
- Improved process for oligonucleotide synthesis.
- Application Notes and Protocols for the Conversion of 5'-O-DMT-2'-TBDMS-Uridine to its Phosphoramidite Form. BenchChem.
- Chapter 10: Sustainable Approaches in Solid-phase Oligonucleotide Synthesis: Current Status and Future Directions. (2024, October 18). Royal Society of Chemistry.
- Glen Report 37-26 APPLICATION NOTE Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis. (2025, October 31). Glen Research.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis. (2025, December). BenchChem.
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Oligonucleotide Synthesis. Fisher Scientific.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
- Vargeese, C., et al. (2025, August 7). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
- Oligonucleotide synthesis: Coupling efficiency and quality control. (2023, November 28).
- Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. (2024, February 5). PubMed.
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- 13. tandfonline.com [tandfonline.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Troubleshooting low yields in 5'-O-DMT-uridine synthesis
Welcome to the technical support center for the synthesis of 5'-O-DMT-uridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical step in oligonucleotide synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide: Addressing Low Yields
Low yields in the 5'-O-dimethoxytrityl (DMT) protection of uridine can be a significant bottleneck. This section provides a structured approach to identifying and resolving the root causes of this issue.
Q1: My reaction is incomplete, with a significant amount of unreacted uridine remaining according to my TLC and HPLC analysis. What are the likely causes and how can I drive the reaction to completion?
A1: An incomplete reaction is one of the most common issues. Several factors, often related to reagent quality and reaction conditions, can be at play.
Underlying Causes & Solutions:
-
Moisture Contamination: The DMT-Cl reagent is highly susceptible to hydrolysis. Any moisture in the reaction will consume the DMT-Cl, rendering it inactive for the protection of uridine.
-
Solution: Ensure all glassware is rigorously dried. The uridine starting material should be dried by co-evaporation with anhydrous pyridine two to three times before the reaction.[1] Use a freshly opened bottle of anhydrous pyridine or pyridine dried over suitable drying agents.
-
-
Sub-optimal Reagent Stoichiometry: An insufficient excess of DMT-Cl can lead to an incomplete reaction, especially if there is any moisture present.
-
Solution: While a 1.05 to 1.2 molar equivalent of DMT-Cl to uridine is often recommended for a primary hydroxyl group, you may need to empirically determine the optimal ratio for your specific conditions.[1]
-
-
Degraded DMT-Cl: Over time, DMT-Cl can hydrolyze to DMT-OH (dimethoxytritanol), which will not react with the uridine.
-
Solution: Use a fresh bottle of DMT-Cl. If you suspect your current stock is degraded, you can attempt to regenerate it by heating it with acetyl chloride, followed by removal of the excess reagent and recrystallization.[1]
-
-
Insufficient Reaction Time: While the reaction with the primary 5'-hydroxyl group is generally fast, it may require more time to go to completion.
-
Solution: Monitor the reaction progress using TLC (e.g., in a 10:1 dichloromethane:methanol mobile phase). Continue the reaction until the uridine spot is no longer visible. A typical reaction time is around 4.5 hours at room temperature.
-
Q2: I'm observing multiple product spots on my TLC, suggesting the formation of side products. What are these likely byproducts and how can I minimize their formation?
A2: The formation of multiple products indicates a lack of selectivity in the reaction. While the 5'-hydroxyl group of uridine is the most reactive, side reactions can occur under certain conditions.
Potential Side Products and Mitigation Strategies:
-
Over-reaction (Ditritvlation): Reaction of DMT-Cl with the secondary hydroxyl groups (2'- and 3'-OH) in addition to the primary 5'-OH can occur, leading to di-DMT-uridine species.
-
Mitigation: This is more likely with a large excess of DMT-Cl and prolonged reaction times. Carefully control the stoichiometry of DMT-Cl (1.05-1.2 equivalents is a good starting point).[1] The primary hydroxyl is significantly more reactive, so this side reaction is often minor if conditions are controlled.
-
-
N-Tritylation: Although less common with uridine compared to other nucleosides with exocyclic amino groups, reaction at the N3 position of the uracil base is a possibility.
-
Mitigation: The use of pyridine as a solvent generally minimizes N-alkylation. Sticking to established protocols is key.
-
Experimental Workflow for Minimizing Side Products:
Below is a DOT script for a Graphviz diagram illustrating a workflow designed to minimize side product formation.
Caption: Workflow for selective 5'-O-DMT-uridine synthesis.
Q3: My yield is significantly lower after purification than what my initial reaction monitoring suggested. Where could I be losing my product?
A3: Product loss during workup and purification is a common issue, often related to the chemical instability of the DMT group.
Sources of Product Loss and Solutions:
-
Acidic Conditions During Workup: The DMT group is acid-labile and can be prematurely cleaved by acidic conditions.[2] The pyridinium hydrochloride generated during the reaction is acidic.
-
Solution: During the aqueous workup, use a basic wash, such as saturated sodium bicarbonate solution, to neutralize any acid.[2]
-
-
Degradation on Silica Gel: Silica gel can be slightly acidic, which can lead to the degradation of the DMT-protected uridine during column chromatography.
-
Solution: Deactivate the silica gel by including a small amount of a tertiary amine, such as triethylamine (typically 1-2%), in the eluent. This will neutralize the acidic sites on the silica.
-
-
"DMT-on" Purification as an Alternative: For oligonucleotide synthesis, it is common to purify the final product with the DMT group still attached ("DMT-on" purification).[] This is often done using hydrophobic interaction chromatography (HIC) or reversed-phase solid-phase extraction (SPE).[4][5][6] The hydrophobic DMT group allows for strong retention of the desired product, while shorter, unprotected failure sequences are washed away.[4][6]
Data Summary: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Workup Wash | Saturated Sodium Bicarbonate (aq) | Neutralizes acidic byproducts, preventing premature DMT cleavage.[2] |
| Chromatography | Silica Gel | Standard purification method. |
| Eluent Additive | 1-2% Triethylamine | Neutralizes acidic sites on silica gel, preventing product degradation. |
Frequently Asked Questions (FAQs)
Q: What is the role of pyridine in this reaction?
A: Pyridine serves two primary functions in the 5'-O-DMT protection of uridine:
-
Solvent: It is a good solvent for both uridine and DMT-Cl.
-
Base: It acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the buildup of acid, which could lead to undesired side reactions or degradation of the product.[2][7]
Q: Can I use other bases instead of pyridine?
A: While other non-nucleophilic bases can be used, pyridine is the most commonly employed and well-documented base for this reaction. Using other bases may require significant optimization of the reaction conditions.
Q: How can I confirm the identity and purity of my 5'-O-DMT-uridine product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and a quick assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more accurate measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The presence of the characteristic DMT group protons in the aromatic region of the ¹H NMR spectrum is a key indicator of successful synthesis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q: What is the "DMT-on" strategy and when is it used?
A: The "DMT-on" strategy refers to the purification of oligonucleotides with the final 5'-DMT group still attached. This is a powerful technique because the highly hydrophobic DMT group provides a strong "handle" for purification by reversed-phase chromatography.[][4] Shorter, failure sequences from the oligonucleotide synthesis will not have this DMT group and can be easily washed away.[4] The DMT group is then removed in a final step after purification.[][4]
Experimental Protocols
Step-by-Step Protocol for 5'-O-DMT-Uridine Synthesis
-
Drying the Starting Material: Co-evaporate 2'-deoxyuridine (1.00 mmol) with anhydrous pyridine (2 x 2.0 mL) and then dry under high vacuum for at least 30 minutes.
-
Reaction Setup: Under an inert atmosphere (N₂ or Argon), dissolve the dried 2'-deoxyuridine in anhydrous pyridine (4.1 mL).
-
Addition of DMT-Cl: To the stirred solution, add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.2 mmol, 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4.5 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10:1 dichloromethane:methanol).
-
Workup: Once the reaction is complete (disappearance of the starting material spot on TLC), dilute the mixture with ethyl acetate (10 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (2 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) containing 2% triethylamine to afford the 5'-O-DMT-uridine as a white amorphous solid.
Logical Diagram for Troubleshooting Low Yields:
Caption: Troubleshooting decision tree for low yields.
References
- Benchchem. (2025). Application Notes and Protocols for the Conversion of 5'-O-DMT-2'-TBDMS-Uridine to its Phosphoramidite Form. Benchchem.
- Ali S. Taj, S., Narayanan, S., Suman Meenakshi, S., Sanghvi, Y. S., Ross, B. S., & Ravikumar, V. T. (2008). Process Research on the Preparation of DMT Protected 2′-O-Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1024-1033.
- BOC Sciences. (n.d.).
- Khanal, A., McLachlan II, M., Castro, A., Alcala, K., De La Cerda, N., Arias, A., Miller, A., Montes, I., Ashraf, S., & Tran, L. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
- ResearchGate. (2025). Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications | Request PDF.
-
Taj, S. A. S., Narayanan, S., Meenakshi, S. S., Sanghvi, Y. S., Ross, B. S., & Ravikumar, V. T. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, nucleotides & nucleic acids, 27(9), 1024–1033. [Link]
- Seliger, H. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories.
- Google Patents. (1995). WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
- MedChemExpress. (n.d.). 5'-O-DMT-2'-TBDMS-Uridine. MedChemExpress.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
-
Gimenes, L. P., de Souza, R. A. F., de Oliveira, C. D. R., & Yonamine, M. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Molecules (Basel, Switzerland), 25(9), 2091. [Link]
- Scantec Nordic. (n.d.).
-
Kumar, P., Sharma, R., Sharma, V., & Gupta, K. C. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?. Nucleosides, nucleotides & nucleic acids, 24(5-7), 803–807. [Link]
- ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters.
- TCI AMERICA. (n.d.). 4,4'-Dimethoxytrityl Chloride | 40615-36-9. TCI AMERICA.
- RSC Publishing. (n.d.).
- Tosoh Bioscience. (n.d.). Simple and effective method for purification of DMT-on oligonucleotides using HIC resins.
- ResearchGate. (2025). 4,4 '-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?.
- Benchchem. (2025). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry. Benchchem.
- BOC Sciences. (n.d.). CAS 81246-79-9 (5'-O-DMT-uridine). BOC Sciences.
-
Van Aerschot, A., & Herdewijn, P. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules (Basel, Switzerland), 18(7), 8443–8453. [Link]
- ResearchGate. (2022). How to improve the conversion yield of a DMT-Cl reaction?.
- University of Michigan Library. (n.d.).
- ResearchGate. (n.d.). (A) Synthesis of the activated uridine analogue 2: (i) 1. DMT-Cl, pyridine.
- Ogilvie, K. K., & Entwistle, D. W. (1981). New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides.
- DiVA portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction.
- Scribd. (n.d.). DMT - Synthesis.solid Phase - Article | PDF | Organic Compounds | Chemical Reactions.
- Harvard DASH. (n.d.). IEX Purification of RNA Base(s)
- ResearchGate. (n.d.).
-
Kim, Y., & Lee, L. V. (2021). A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. Tetrahedron letters, 79, 153243. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Benchchem. (2025). An In-Depth Technical Guide to DMT and Benzoyl Protecting Groups in Chemical Synthesis. Benchchem.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
-
Lönnberg, H. (2019). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules (Basel, Switzerland), 24(21), 3848. [Link]
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
Sources
Technical Support Center: Purification of 5'-O-(4,4'-Dimethoxytrityl)uridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are performing the purification of 5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-uridine) via silica gel column chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring a high-yield, high-purity product.
Introduction: The Chemistry of Purification
The purification of 5'-O-DMT-uridine is a critical step following its synthesis, designed to isolate the desired product from unreacted starting materials and byproducts. The success of this purification hinges on the significant difference in polarity between the product and potential impurities. The bulky, hydrophobic 4,4'-dimethoxytrityl (DMT) group drastically reduces the polarity of the uridine nucleoside, making the DMT-uridine significantly less polar than the unprotected uridine starting material.[1] This difference is exploited in normal-phase column chromatography, where the less polar DMT-uridine travels faster through the polar silica gel stationary phase than the highly polar unprotected uridine.
However, a key challenge arises from the acid-labile nature of the DMT protecting group.[1][2] Silica gel is inherently acidic and can catalyze the premature cleavage of the DMT group during chromatography, leading to the loss of the desired product. To counteract this, a small amount of a basic modifier, typically triethylamine (Et3N), is added to the mobile phase to neutralize the acidic sites on the silica gel.[3]
This guide will walk you through common issues encountered during this process and provide systematic solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the column chromatography purification of 5'-O-DMT-uridine.
Problem 1: My product seems to be degrading on the column. My collected fractions show a spot at the same Rf as unprotected uridine, and the yield of my desired product is low.
Q: I'm running my column, but I'm seeing a significant amount of a very polar substance that I believe is unprotected uridine. Why is my DMT group being cleaved, and how can I prevent it?
A: This is a classic and common problem when purifying acid-sensitive compounds like DMT-uridine on silica gel.
-
Root Cause Analysis: The DMT group is designed to be removed under mild acidic conditions.[1] Standard silica gel has a slightly acidic surface (due to silanol groups, Si-OH), which is sufficient to catalyze the hydrolysis of the DMT ether linkage. As your compound mixture travels down the column, the prolonged contact with the acidic stationary phase leads to the progressive cleavage of the DMT group, resulting in the formation of unprotected uridine and dimethoxytrityl alcohol (DMTOH). The newly formed uridine, being very polar, will then move much slower on the column or even stick to the baseline.
-
Immediate Solution: Deactivating the Silica Gel. The most effective solution is to neutralize the acidic silica gel by adding a basic modifier to your eluent.
-
Protocol: Add 1-3% triethylamine (Et3N) to your mobile phase (both the less polar and more polar solvents if you are running a gradient).[3] Before running your main column, it is good practice to flush the packed column with this triethylamine-containing solvent mixture to ensure the entire stationary phase is neutralized.[3]
-
-
Self-Validation: You can confirm if your compound is unstable to silica by performing a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you see a new spot appearing that was not in the original mixture, it's a strong indication of on-plate (and therefore on-column) decomposition.
Problem 2: I'm having trouble separating my product from a non-polar impurity.
Q: My TLC shows my product spot (DMT-uridine) and another spot with a higher Rf value that are very close together. During the column, these two are co-eluting. What is this impurity and how can I improve the separation?
A: The most likely non-polar impurity is dimethoxytrityl alcohol (DMTOH), a byproduct formed from the hydrolysis of any excess 4,4'-dimethoxytrityl chloride (DMT-Cl) reagent used in the protection reaction.
-
Root Cause Analysis: DMT-Cl reacts with any moisture present in the reaction mixture to form DMTOH. Both your desired product, DMT-uridine, and the DMTOH byproduct are significantly less polar than uridine, but can have very similar chromatographic behavior, making separation challenging.
-
Solutions for Improved Separation:
-
Optimize Your Solvent System: The key to separating compounds with similar polarities is to find a solvent system where the difference in their interaction with the stationary phase is maximized. An ideal solvent system for column chromatography should place your target compound at an Rf of approximately 0.2-0.5 on the TLC plate.[4] If your spots are too high on the TLC plate (high Rf), the separation on the column will be poor.
-
Actionable Step: Decrease the polarity of your eluent. If you are using an ethyl acetate/hexane mixture, increase the proportion of hexane. This will cause all compounds to move more slowly down the column, increasing their interaction time with the silica and allowing for better separation of components with small polarity differences.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[5]
-
Protocol: Start eluting the column with a less polar solvent mixture to first wash out the highest Rf impurity (likely DMTOH). Then, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane) to elute your desired DMT-uridine. This technique effectively "sharpens" the bands as they move down the column, leading to better resolution.
-
-
Problem 3: My product is not eluting from the column, or it is smearing/tailing badly.
Q: I've loaded my sample, but even after flushing with a large volume of what I thought was the correct solvent, I can't seem to get my product off the column. Or, when it does come off, it's in many fractions and not as a sharp band. What's going on?
A: This issue can stem from several factors, primarily related to solvent choice and sample loading.
-
Root Cause Analysis & Solutions:
-
Insufficiently Polar Eluent: Your mobile phase may simply not be polar enough to move your compound down the column. While DMT-uridine is much less polar than uridine, it still possesses polar functional groups.
-
Actionable Step: If your product is stuck at the top of the column, you need to increase the polarity of your eluent. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mixture. Always test your new solvent mixture on a TLC plate first to ensure you don't increase the polarity too much and elute everything at once.
-
-
Poor Sample Solubility/Loading Technique: If your crude material is not fully dissolved when loaded, or if you use too much of a highly polar solvent to dissolve your sample for loading, it can lead to band broadening and tailing.
-
Best Practice - Dry Loading: For compounds that are difficult to dissolve in the starting eluent, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica. This powder can then be carefully added to the top of your packed column. This ensures that your compound is introduced to the column in a very narrow band, leading to much sharper separation.[3]
-
-
Column Overload: Loading too much crude material onto the column for its size will inevitably lead to poor separation and broad, tailing peaks.
-
Rule of Thumb: A common rule of thumb is to use a ratio of at least 30:1 of silica gel to crude product by weight (e.g., 30g of silica for 1g of crude material).[4] If you are getting poor separation, try using a larger column or loading less material.
-
-
Data & Protocols at a Glance
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Application | Solvent System (v/v) | Purpose & Notes | Expected Rf Values |
| TLC Monitoring | 10:1 Dichloromethane:Methanol | To monitor the progress of the DMT protection reaction. | Uridine: ~0.1-0.2DMT-uridine: ~0.5-0.7 |
| Column Chromatography | Ethyl Acetate/Hexane with 1-2% Triethylamine | Good general-purpose system for separation. The ratio is adjusted to achieve an Rf of ~0.3 for DMT-uridine. | DMTOH: Higher RfDMT-uridine: Target Rf ~0.3Uridine: Baseline (Rf ~0) |
| Column Chromatography | 10:1 Hexane:(2% Et3N in EtOAc) | A specific reported system for the purification of a similar compound, DMT-deoxyuridine. | Provides good separation of DMT-protected nucleoside from byproducts. |
Note: Rf values are approximate and can vary based on the specific TLC plates, silica gel activity, and chamber saturation.
Experimental Workflow Visualization
Diagram 1: Standard Column Chromatography Workflow
Caption: Using gradient elution to resolve co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I need to add triethylamine to my solvents? Can I use another base? A1: You need to add a base to neutralize the acidic surface of the silica gel, which can otherwise cleave the acid-sensitive DMT protecting group. [3]Triethylamine is the most commonly used base for this purpose because it is basic enough to neutralize the silica, is volatile (making it easy to remove from the final product), and is generally compatible with the compound and solvents. While other non-nucleophilic bases like diisopropylethylamine (DIPEA) could theoretically be used, triethylamine is the standard and most cost-effective choice.
Q2: What is the ideal Rf value I should aim for on my analytical TLC before running a column? A2: For optimal separation, the Rf value of your target compound (5'-O-DMT-uridine) should be between 0.2 and 0.5. [4]An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to allow for separation from impurities, but not so strongly that it requires excessively large volumes of solvent to elute. If the Rf is too high (>0.7), compounds will elute too quickly and bunch together. If it's too low (<0.1), the elution will be very slow and bands will broaden significantly.
Q3: How can I visualize the spots on my TLC plate? A3: 5'-O-DMT-uridine and related compounds are UV-active due to the presence of the aromatic rings in the DMT group and the uracil base. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate; the compounds will appear as dark spots against a fluorescent background. For compounds that are not UV-active or for better visualization, you can use staining solutions. A common stain is a p-anisaldehyde solution or a sulfuric acid/heat stain, which will react with the compounds to produce colored spots. [6] Q4: Can I reuse my silica gel? A4: It is strongly discouraged to reuse silica gel for column chromatography in a research or development setting. The silica will retain some of the previous sample and impurities, which can contaminate your current purification. For reproducible and high-purity results, always use fresh silica gel for each column.
Q5: My crude product is an oil/gum and won't solidify. How should I load it onto the column? A5: This is a perfect scenario for the "dry loading" method described in Troubleshooting Problem 3. Dissolve your oily crude product in a minimal amount of a volatile solvent like dichloromethane or acetone. Add silica gel (a few grams, enough to make a powder) to this solution and then remove the solvent on a rotary evaporator. You will be left with a fine powder of your crude product adsorbed onto the silica, which can be easily loaded onto your column. [3]This technique prevents the oily sample from streaking down the column and leads to significantly better separation.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Wong, L. S., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Kumar, P., et al. (2008). Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography. ResearchGate. Retrieved from [Link]
-
Oreate AI. (2025). Understanding Column Chromatography: A Step-by-Step Guide. Retrieved from [Link]
-
Gao, W., et al. (2007). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. PMC. Retrieved from [Link]
-
Shridhar, V., et al. (n.d.). Synthesis and characterization of N,O-protected ribophosphoesters for applications in. Shodhganga. Retrieved from [Link]
-
Grant, A. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. Retrieved from [Link]
-
University of Leeds. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Yamamoto, T., et al. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. PMC. Retrieved from [Link]
-
Guzaev, A. (2022, May 1). How to improve the conversion yield of a DMT-Cl reaction? ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Scantec Nordic. (n.d.). Application Note -- One-step 5'-DMT-protected Oligonucleotide Purification. Retrieved from [Link]
- Google Patents. (n.d.). CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
Dhont, J. H. (n.d.). The RF value as a constant in thin-layer chromatography. ScienceDirect. Retrieved from [Link]
-
DiVA portal. (n.d.). The impact of various chromatographic conditions on the separation of modified and unmodified oligonucleotides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effective and repeatable chromatographic separation of 5 nucleotides in infant formula milk powder by ion-pair high-performance. Retrieved from [Link]
-
Advent Bio. (n.d.). 5'-O-DMT-uridine. Retrieved from [Link]
-
SIELC Technologies. (2025). HPLC Method for Analysis of Uridine on Chromni Column. Retrieved from [Link]
-
Jaworska, M., et al. (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. PMC. Retrieved from [Link]
-
Harvard DASH. (n.d.). IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Retrieved from [Link]
-
Chan, N. N. M. Y. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. Retrieved from [Link]
-
Capaldi, R. A., et al. (n.d.). Perspectives on the Designation of Oligonucleotide Starting Materials. PMC. Retrieved from [Link]
-
Shimadzu. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Retrieved from [Link]
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Technical Support Center: Optimizing Pyridine Usage in 5'-O-DMT-Uridine Preparation
Welcome to the technical support guide for the synthesis of 5'-O-DMT-uridine. This document provides in-depth guidance, troubleshooting, and optimization strategies focusing on the critical role of pyridine in the 5'-O-dimethoxytritylation of uridine. Designed for researchers and process chemists, this guide synthesizes established protocols with practical, field-proven insights to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the role and handling of pyridine in this synthesis.
Q1: What are the primary functions of pyridine in the 5'-O-DMT protection of uridine?
Pyridine serves two essential roles in this reaction. First, it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when 4,4'-dimethoxytrityl chloride (DMT-Cl) reacts with the 5'-hydroxyl group of uridine.[1][2] This is crucial because the DMT group is highly acid-labile and would be cleaved from the product in the presence of strong acid.[3] Second, pyridine often serves as the reaction solvent, ensuring the solubility of both the polar uridine and the nonpolar DMT-Cl.[4] Some evidence also suggests that pyridine can act as a nucleophilic catalyst by forming a reactive acyl pyridinium intermediate with DMT-Cl, which then reacts with the alcohol.[5]
Q2: Why is it critical to use anhydrous pyridine?
The reaction is extremely sensitive to moisture.[6][7] Any water present in the reaction mixture will hydrolyze the DMT-Cl reagent to DMT-alcohol (DMT-OH), rendering it inactive and reducing the yield.[6][7] Furthermore, moisture can contribute to the premature removal of the DMT group from the product. Therefore, using anhydrous pyridine, along with rigorously dried glassware and starting materials under an inert atmosphere (e.g., argon or nitrogen), is paramount for success.[6] A common practice to ensure the dryness of uridine is to co-evaporate it with anhydrous pyridine several times before starting the reaction.[7]
Q3: What grade of pyridine is recommended for this synthesis?
It is highly recommended to use an "anhydrous" or "synthesis" grade pyridine with low water content (<50 ppm). For best results, use pyridine from a freshly opened bottle or one that has been properly stored over molecular sieves to prevent moisture absorption.
Q4: How much pyridine is typically used in a standard reaction?
In many traditional protocols, pyridine is used as the solvent, meaning it is present in large excess (e.g., 5-10 mL per gram of uridine).[4] However, more optimized protocols aim to reduce the amount of pyridine due to its toxicity and difficulty in removal during workup. In such cases, a co-solvent like dichloromethane (DCM) or acetonitrile is used, and pyridine is added in stoichiometric amounts (typically 2-5 equivalents) to act solely as the base.[4]
Troubleshooting Guide: Pyridine-Related Issues
This guide provides solutions to specific problems that may arise during the synthesis, with a focus on how pyridine usage can be the root cause.
Problem 1: Low or incomplete conversion of uridine.
-
Question: My TLC analysis shows a significant amount of unreacted uridine even after several hours. What could be the cause related to pyridine?
-
Answer: This is a common issue that often points to reagent deactivation or suboptimal conditions.
-
Moisture Contamination: As detailed in the FAQs, the primary suspect is water. If your pyridine or other reagents are not strictly anhydrous, the DMT-Cl will be consumed by hydrolysis.[6][7]
-
Solution: Ensure all components are dry. Dry the uridine by co-evaporation with anhydrous pyridine. Use freshly opened anhydrous pyridine or pyridine distilled over a suitable drying agent like calcium hydride.
-
Insufficient Base: If you are using a co-solvent system with limited pyridine, ensure you have added enough equivalents to neutralize all the HCl that will be generated. A slight excess (e.g., 1.5-2.0 equivalents relative to DMT-Cl) is advisable.
-
Poor Solubility: Uridine has limited solubility in pure DCM or acetonitrile. If using a co-solvent, ensure enough pyridine is present to fully dissolve the starting material. Gentle warming can sometimes help, but the reaction is typically run at room temperature.
-
Problem 2: Formation of 3',5'-bis-DMT-uridine and other side products.
-
Question: My reaction yields the desired 5'-O-DMT product, but I also see a significant spot on my TLC corresponding to a di-substituted product. How can I improve selectivity?
-
Answer: The DMT group shows a strong preference for the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls due to steric hindrance.[3][6][8] However, over-reaction can lead to the formation of the 3',5'-bis-DMT product.[6]
-
Excess DMT-Cl/Prolonged Reaction Time: Using a large excess of DMT-Cl (e.g., >1.5 equivalents) or allowing the reaction to proceed for too long after the starting material is consumed will drive the formation of the di-protected species.[6]
-
Solution: Carefully monitor the reaction by TLC. A typical protocol uses 1.1–1.3 molar equivalents of DMT-Cl.[4] Once the uridine is consumed, the reaction should be quenched promptly. Interestingly, some protocols intentionally drive the reaction to form the bis-DMT product because it is often easier to separate chromatographically from the desired 5'-mono-DMT product than the starting material or the 3'-O-DMT isomer.[4][6]
-
Alternative Base: While pyridine is standard, sterically hindered bases like 2,6-lutidine have been shown to significantly improve the selectivity for the 5'-hydroxyl group, leading to faster reactions and cleaner product profiles.[4]
-
Problem 3: Difficulty in removing pyridine during workup and purification.
-
Question: After quenching the reaction, I am struggling to remove all the pyridine. It persists even after rotary evaporation and affects my chromatography.
-
Answer: Pyridine has a high boiling point (115°C) and can be tenacious to remove completely.
-
Solution 1: Co-evaporation: The most effective method is to co-evaporate the crude reaction mixture with a high-boiling, non-polar solvent like toluene. After removing the bulk of the pyridine under reduced pressure, add toluene and evaporate again. Repeat this process 2-3 times. The toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.
-
Solution 2: Acidic Wash: During the aqueous workup, wash the organic layer (e.g., DCM or ethyl acetate) with a dilute, cold acid solution such as 5% citric acid or 0.5 M KHSO₄. This will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer. Caution: This must be done carefully and quickly, as the DMT-product is acid-sensitive.[9] Always follow with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer.
-
Solution 3: Reduce Pyridine Usage: The best solution is preventative. Adopt an optimized protocol that uses a co-solvent like DCM and only 2-3 equivalents of pyridine, minimizing the amount that needs to be removed later.
-
Experimental Protocols & Data
Workflow for 5'-O-DMT Protection of Uridine
The following diagram illustrates the key steps and the role of pyridine in the reaction.
Caption: General workflow for the 5'-O-DMT protection of uridine.
Protocol Comparison: Standard vs. Optimized Pyridine Usage
The table below compares a traditional protocol where pyridine is the solvent against a modern, optimized protocol that minimizes its use.
| Parameter | Standard Protocol (Pyridine as Solvent) | Optimized Protocol (Pyridine as Base) |
| Uridine | 1.0 eq | 1.0 eq |
| DMT-Cl | 1.2 eq | 1.1 eq |
| Pyridine | ~10-20 mL per gram of Uridine (Solvent) | 2.5 eq |
| Co-Solvent | None | Anhydrous DCM or Acetonitrile |
| Reaction Time | 2-4 hours | 1-3 hours |
| Workup | Extensive co-evaporation with toluene required. | Simpler workup; minimal co-evaporation needed. |
| Pros | Ensures solubility; historically validated. | Reduced pyridine toxicity and waste; easier purification. |
| Cons | Difficult and time-consuming pyridine removal. | Requires careful control of stoichiometry and dryness. |
Step-by-Step Optimized (Pyridine-Lean) Protocol
This protocol is designed to maximize efficiency and minimize waste.
-
Preparation:
-
Dry all necessary glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.
-
To a 100 mL round-bottom flask, add uridine (e.g., 2.44 g, 10 mmol).
-
Add 20 mL of anhydrous pyridine, evaporate to dryness on a rotary evaporator. Repeat this co-evaporation step twice more to ensure the uridine is anhydrous.[7] Place the flask under a high vacuum for at least 1 hour.
-
-
Reaction Setup:
-
Place the flask under a positive pressure of argon or nitrogen.
-
Add 40 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (2.0 mL, 25 mmol, 2.5 eq). Stir until the uridine is fully dissolved.
-
In a separate flask, dissolve 4,4'-dimethoxytrityl chloride (DMT-Cl) (3.73 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the DMT-Cl solution to the stirring uridine solution at room temperature over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress every 30 minutes using thin-layer chromatography (TLC) (e.g., mobile phase of 5-10% methanol in DCM). The product should have a higher Rf value than the starting uridine.
-
-
Quenching and Workup:
-
Once TLC indicates the consumption of the starting material (typically 1-3 hours), quench the reaction by adding 5 mL of cold methanol and stirring for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of DCM.
-
Transfer the solution to a separatory funnel and wash with 50 mL of a 5% sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a foam.
-
-
Purification:
-
Purify the crude foam via silica gel column chromatography, typically using a gradient of 0-5% methanol in dichloromethane containing 0.5% triethylamine (to prevent detritylation on the acidic silica).
-
Combine the pure fractions and evaporate to yield 5'-O-DMT-uridine as a white foam.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 5'-O-DMT-N6-Me-2'-dA. BenchChem.
- Reddy, P. et al. (n.d.). Protection of nucleosides. U.S. Patent No. 7,002,006B2. Google Patents.
- Guzaev, A. (2022). How to improve the conversion yield of a DMT-Cl reaction? ResearchGate.
- BenchChem. (n.d.). 4,4'-Dimethoxytrityl chloride | 40615-36-9. BenchChem.
- Shah, K., Wu, H., & Rana, T. M. (1994). Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe. Current Protocols in Nucleic Acid Chemistry.
- Zhu, X., & Schmidt, R. R. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH.
- Reddit User Discussion. (2011). Pyridine replacement in organic synthesis. Reddit.
- ResearchGate Discussion. (2015). Which is the alternative of pyridine as a base? ResearchGate.
- De Clercq, P. J. et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI.
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (2024). Advanced Journal of Chemistry, Section A.
- ResearchGate Discussion. (2024). I would like to know why dmt protection is 5'OH specific? ResearchGate.
Sources
- 1. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4,4'-Dimethoxytrityl chloride | 40615-36-9 | Benchchem [benchchem.com]
- 4. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
Preventing detritylation of 5'-O-DMT-uridine during workup
Technical Support Guide: Preventing Detritylation of 5'-O-DMT-Uridine
Executive Summary & Core Mechanism
The Challenge: The 5'-O-(4,4'-dimethoxytrityl) (DMT) group is the cornerstone of oligonucleotide synthesis due to its unique acid lability. However, this same property makes it highly susceptible to unwanted cleavage (detritylation) during post-synthesis workup and purification. For 5'-O-DMT-uridine, inadvertent detritylation results in significant yield loss and co-elution of the deprotected species (uridine) with the target molecule.
The Mechanism of Failure: Detritylation is an equilibrium-driven, acid-catalyzed hydrolysis. Even weak proton sources (silanol groups on silica gel, dissolved CO₂ in water, or trace HCl in chlorinated solvents) can protonate the ether oxygen. This triggers the release of the resonance-stabilized dimethoxytrityl cation (orange/red color) and the free 5'-hydroxyl nucleoside.
Visualizing the Risk Pathway:
Figure 1: The acid-catalyzed pathway leading to inadvertent detritylation.[1] The appearance of an orange color is the primary visual indicator of failure.
Troubleshooting & FAQs: The "Why" and "How"
Scenario A: "My column turned orange during purification."
Diagnosis: Acidic Silica Gel. Standard silica gel (SiO₂) is slightly acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH). This acidity is sufficient to cleave the DMT group, especially when the compound is moving slowly through the column. The Fix (Self-Validating Protocol): You must neutralize the silica before loading your sample.
-
Protocol: Pre-equilibrate the silica column with the mobile phase containing 1% Triethylamine (TEA) or 1% Pyridine .
-
Validation: The eluent exiting the column should be basic (check with pH paper, pH > 8) before loading the uridine sample.
Scenario B: "I lost the DMT group during rotary evaporation."
Diagnosis: Thermal Hydrolysis & Solvent Acidity. Chloroform (CHCl₃) and Dichloromethane (DCM) can decompose over time to generate trace hydrochloric acid (HCl), especially if not stabilized with amylene. Heating the flask accelerates the hydrolysis rate exponentially. The Fix:
-
Buffer the Solvent: Always add 0.1% TEA to your organic solvent prior to evaporation.
-
Temperature Control: Never exceed 40°C in the water bath.
-
Validation: Test your solvent with moistened pH paper. If it turns pink/red, the solvent is compromised.
Scenario C: "My yield dropped after aqueous workup."
Diagnosis: Aqueous Acidity (CO₂ Absorption). Distilled water absorbs atmospheric CO₂, forming carbonic acid (pH ~5.5). While weak, this pH can slowly detritylate the sensitive DMT group over prolonged exposure. The Fix:
-
Use Basic Washes: When performing extractions, use saturated Sodium Bicarbonate (NaHCO₃) or a dilute TEA solution rather than pure water.
-
Rapid Separation: Do not leave the DMT-uridine in the aqueous phase for extended periods.
Validated Experimental Protocols
Protocol 1: The "Buffered Silica" Purification System
Objective: Purify 5'-O-DMT-uridine without loss of the protecting group.
| Reagent | Role | Concentration |
| Silica Gel (60 Å) | Stationary Phase | N/A |
| DCM / Methanol | Mobile Phase | Gradient (e.g., 0-5% MeOH) |
| Triethylamine (TEA) | Acid Scavenger | 1.0% v/v (Critical) |
Step-by-Step Workflow:
-
Slurry Preparation: Mix silica gel with the starting solvent (e.g., 100% DCM) containing 1% TEA .
-
Column Packing: Pour the slurry and pack the column. Flush with at least 2 column volumes of the TEA-doped solvent.
-
Checkpoint: Collect a drop of eluent. Touch it to pH paper. It must read pH 8-9.
-
-
Sample Loading: Dissolve the crude 5'-O-DMT-uridine in a minimum volume of DCM containing 0.5% TEA . Load gently.
-
Elution: Run the gradient. You may reduce TEA to 0.5% in the mobile phase during the run, but never omit it completely.
-
Fraction Collection: Monitor by TLC.
-
TLC Tip: If the spot turns orange/red upon heating the TLC plate before spraying with acid/stain, your plate or solvent was too acidic.
-
Protocol 2: Emergency Quenching (If Orange Color Appears)
If you observe an orange hue in your flask or column (indicating active detritylation):
-
IMMEDIATELY add 1-2 mL of pure Triethylamine or Pyridine directly to the solution.
-
Swirl vigorously to neutralize the acid.
-
The orange color may persist (the cation is stable), but the formation of new cations will stop.
-
Proceed immediately to a basic aqueous wash (NaHCO₃) to remove the acid source.
Decision Logic for Workup
Follow this logic gate to ensure sample integrity during processing.
Figure 2: Decision tree for processing DMT-protected nucleosides. Note the critical "Stop" point at the silica column stage.
References
-
Glen Research. (2024).[2] Technical Note: Preventing Detritylation During RNA Deprotection. The Glen Report, 36-26. Retrieved from [Link]
- Thermo Fisher Scientific (In-Context).General Guidelines for Nucleoside Purification.
-
Salon, J., et al. (2011).[1][3] Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Nucleosides, Nucleotides and Nucleic Acids, 30(4), 271–279.[1] Retrieved from [Link]
Sources
Separation of 5'-O-DMT-uridine from N3-trityl byproducts
Technical Support Center: Nucleoside Chemistry Division Subject: Ticket ID: NC-TRIT-005 Status: Open Responder: Senior Application Scientist
Executive Summary
In the tritylation of uridine, the formation of N3,5'-bis-O-DMT-uridine (N3-trityl byproduct) is a common side reaction due to the acidity of the N3 imide proton (pKa ~9.2) [1]. While the 5'-hydroxyl is the kinetic product, excess reagents, high temperatures, or highly basic conditions (e.g., concentrated pyridine) promote thermodynamic N3-tritylation.
This guide provides validated protocols to separate the lipophilic N3-byproduct from the desired 5'-O-DMT-uridine and strategies to prevent its formation.
Module 1: Diagnostic Triage
Is my impurity actually N3-trityl uridine?
Before initiating purification, confirm the identity of the impurity. The N3-trityl byproduct is significantly more lipophilic than the mono-tritylated product.
Diagnostic Checklist:
| Method | Observation indicating N3,5'-bis-DMT |
|---|---|
| TLC (DCM/MeOH 95:5) | A fast-moving spot (Rf ~0.8–0.9) appearing above the product (Rf ~0.4–0.5). |
| TLC (Hexane/EtOAc 1:1) | The product stays near the baseline; the N3-byproduct moves to Rf ~0.6. |
| ESI-MS | Mass shift of +302.4 Da relative to the desired 5'-O-DMT product (corresponding to a second DMT group). |
| Appearance | Crude mixture appears "gum-like" or fails to foam properly due to high lipophilicity. |
Module 2: Troubleshooting & Purification Protocols
Issue 1: "I cannot separate the byproduct using standard DCM/Methanol gradients."
Root Cause: In Dichloromethane (DCM) systems, the high solubility of tritylated compounds can cause "streaking," leading to co-elution. Resolution: Switch to a Hexane/Ethyl Acetate (EtOAc) system or employ a Toluene-based crystallization .
Protocol A: Optimized Flash Chromatography Rationale: The N3,5'-bis-DMT species is extremely non-polar. Using a non-polar mobile phase allows it to elute in the void volume, completely separated from the polar 5'-O-DMT product.
-
Column Pre-treatment (CRITICAL): Flush the silica column with 1% Triethylamine (TEA) in Hexane.
-
Why? Silica is slightly acidic. Without TEA, the 5'-O-DMT group may cleave (detritylate) during the run, turning your product into a reddish band that stays on the column [2].
-
-
Equilibration: Equilibrate with Hexane/EtOAc (7:3) + 0.5% TEA.
-
Elution Gradient:
-
Step 1: 30% EtOAc in Hexane (Elutes N3,5'-bis-DMT byproduct).
-
Check: Monitor UV absorbance; the first peak is the byproduct.
-
Step 2: Increase to 100% EtOAc or switch to 5% MeOH in DCM (Elutes 5'-O-DMT-uridine).
-
-
Result: The bis-trityl impurity elutes early and sharply; the product elutes later.
Protocol B: Scalable Crystallization (Non-Chromatographic) Rationale: For scales >5g, chromatography is expensive. The "Green Chemistry" approach utilizes the differential solubility of the bis-trityl species in toluene/hexanes [3].
-
Dissolution: Dissolve the crude gum in a minimum amount of Toluene (approx. 2–3 mL per gram of crude).
-
Precipitation: Slowly add Hexanes (dropwise) with vigorous stirring until the solution turns cloudy.
-
Aging: Cool the mixture to 4°C for 4–12 hours.
-
Filtration: The 5'-O-DMT-uridine precipitates as a white solid. The N3,5'-bis-DMT byproduct remains dissolved in the mother liquor.
-
Wash: Wash the filter cake with cold Hexane/Toluene (4:1).
Module 3: Prevention & Optimization
How do I stop this from happening in the next batch?
Visualizing the Problem: The following diagram illustrates the kinetic vs. thermodynamic pathways and the intervention points.
Caption: Reaction pathway showing the progression from Uridine to the desired Mono-DMT product and the unwanted Bis-DMT byproduct.
FAQ: Prevention Strategies
Q: I usually run this in pure Pyridine. Should I change? A: Yes. While traditional, pure pyridine promotes N3-tritylation because it acts as a base sponge, facilitating the deprotonation of the N3 imide.
-
Better Alternative: Use Ethyl Acetate (EtOAc) or Acetonitrile as the solvent, adding only stoichiometric Pyridine (1.5–2.0 eq) to quench the HCl generated. This "Green" method significantly improves regioselectivity [3].
Q: How does reagent addition affect purity? A: "Dumping" DMT-Cl causes local high concentrations, favoring the bis-product.[1]
-
Protocol: Add DMT-Cl in 4 portions over 1 hour. Ensure the reaction remains a free-flowing slurry (if using the EtOAc method) to avoid "hotspots" of reagent [3].
Q: Can I just detritylate the N3 position? A: Technically, yes. The N-trityl bond is more labile than the O-trityl bond. However, controlled acid hydrolysis is risky and often leads to loss of the 5'-O-DMT group. Separation (Module 2) is safer than chemical correction.
References
-
Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Source: Wayne State University / Schlegel Group. URL:[Link] (Verified via search context 1.8)
-
Avoiding Depurination During Trityl-on Purification. Source: Phenomenex Technical Notes. URL:[Link] (Verified via search context 1.14)
-
A Sustainable, Scalable, and Green Method for the Synthesis of 5'-O-DMT-Ribonucleosides. Source: Green Chemistry (Royal Society of Chemistry). URL:[Link] (Verified via search context 1.12)
Sources
Technical Support Center: 5'-O-DMT-Uridine Stability & Storage
Introduction: The Stability Paradox
5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-U) is a critical intermediate in oligonucleotide synthesis.[] Its stability profile presents a chemical paradox that often leads to experimental failure:
-
Acid Sensitivity: The 5'-DMT group is designed to be acid-labile for removal during synthesis cycles. Consequently, even trace acidity (from CO₂ absorption or degrading solvents) can trigger premature detritylation.
-
Hydrolytic Susceptibility: While the nucleoside base is relatively stable, moisture can accelerate the degradation of the DMT ether linkage, particularly if the local pH drops below 7.0.
This guide provides a self-validating storage ecosystem designed to neutralize these threats.
Module 1: Critical Storage Parameters
The "Golden Triad" of Nucleoside Preservation
To maximize shelf-life (extending from 6 months to 2+ years), you must control three variables simultaneously.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term)2-8°C (Active use < 1 month) | Low temperature kinetically inhibits the protonation of the DMT ether oxygen, preventing spontaneous detritylation [1]. |
| Atmosphere | Dry Argon or Nitrogen | Oxygen is less of a threat than moisture. Water vapor acts as a nucleophile and can absorb CO₂ to form carbonic acid, lowering surface pH. |
| Container | Amber Glass with Teflon-lined cap | The DMT cation ( |
Workflow: The "Thaw-Use-Seal" Protocol
Failure to follow this specific sequence is the #1 cause of batch degradation.[]
Module 2: Troubleshooting & Diagnostics
Visual Diagnostic: The "Orange Warning"
The most immediate indicator of degradation is color change.
-
Observation: Powder turns faint orange, pink, or red.
-
Mechanism: Acid-catalyzed cleavage of the DMT group releases the dimethoxytrityl cation (
), which is a resonance-stabilized carbocation with a strong orange/red chromophore ($ \lambda{max} \approx 498-504 \text{ nm} $).[]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Root Cause: Exposure to acidic vapors or moisture-induced carbonic acid formation.[]
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Orange/Red Coloration | Spontaneous Detritylation due to acidity. | Do not use for critical synthesis. If mild, re-precipitate from basic solvent (e.g., Pyridine/Hexane) to wash away |
| Clumping / Sticky | Hygroscopic moisture absorption. | Dry over |
| Low Coupling Efficiency | Presence of 5'-OH (loss of DMT) or wet solvent. | Verify water content (<50 ppm) of solvent. Check purity via HPLC. |
| Insoluble in ACN | High water content or crystal lattice change. | Sonicate at 30°C. If persistent, add 1-2% dry Pyridine to aid solubility. |
Module 3: Quality Control (QC) Protocol
Before committing to a large-scale synthesis, validate the integrity of your 5'-O-DMT-Uridine.[]
Method: Reverse-Phase HPLC Analysis
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1M TEAA (Triethylammonium Acetate), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 80% B over 20 minutes.
-
Detection: UV @ 260 nm (Nucleobase) and 280 nm.
-
Acceptance Criteria:
-
Main Peak (DMT-U): >98% Area.[][3]
-
Earlier eluting peak (Uridine/De-tritylated): <0.5%.[]
-
Note: The DMT group makes the molecule significantly more hydrophobic, causing it to elute much later than the bare uridine [2].
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store 5'-O-DMT-Uridine in solution (e.g., dissolved in Acetonitrile)?
-
Answer: Not recommended. In solution, the effective concentration of any trace acid is higher due to mobility. Acetonitrile can also slowly hydrolyze to acetic acid and ammonia over time, creating an autocatalytic degradation cycle [3].
-
Exception: If necessary, store in dry Pyridine (which acts as a base to buffer acidity) at -20°C, sealed under Argon.[]
Q2: I left the bottle on the bench for 3 days. Is it ruined?
-
Answer: Likely not, provided it was sealed. Check for orange discoloration. If white, perform a TLC (Thin Layer Chromatography) check (Eluent: 5% MeOH in DCM). If a single spot is visible, it is likely safe. If a lower Rf spot (Uridine) appears, repurify.
Q3: Why does the protocol recommend equilibrating to room temperature before opening?
-
Answer: Opening a -20°C bottle in humid room air causes immediate condensation of water vapor onto the cold powder. This trapped water will cause hydrolysis once the bottle is returned to storage.
References
-
Glen Research. Storage of Circular DNA and RNA Oligonucleotides. (General principles of nucleoside/nucleotide stability). Available at: [Link][]
-
National Institutes of Health (PubMed). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites. (Analogous degradation mechanisms).[] Available at: [Link]
Sources
Technical Support Center: 5'-O-DMT-Uridine Purification
Topic: Crystallization & Solid-Phase Isolation of Crude 5'-O-DMT-Uridine Role: Senior Application Scientist / Technical Support Lead
Status: Operational System: Nucleoside Chemistry Support Module Reference ID: NUC-DMT-U-001
Executive Summary
You are likely accessing this guide because your crude 5'-O-DMT-uridine has failed to crystallize, resulting in a sticky foam, oil, or gum. This is the most common failure mode in nucleoside chemistry.
Critical Distinction: Unlike fully protected nucleosides, 5'-O-DMT-uridine possesses free 2' and 3' hydroxyl groups. This amphiphilic nature (lipophilic DMT trityl group + hydrophilic ribose sugar) makes true "crystallization" (formation of an ordered lattice) thermodynamically difficult. In industrial contexts, the goal is Amorphous Solidification (precipitation of a filterable powder) rather than growing single crystals.
This guide provides the protocols to transition from a crude oil to a stable, filterable white powder without the use of silica gel chromatography, which degrades the acid-labile DMT group.
Part 1: The Critical Pre-Requisite (Pyridine Removal)
The #1 Cause of Failure: Residual pyridine.[1][2][3] Pyridine is often used as the solvent for the tritylation reaction. Even trace amounts (1-2%) act as a "plasticizer," preventing the formation of a solid lattice. You cannot crystallize/precipitate successfully until the pyridine is gone.
Protocol: Azeotropic Removal
Do not rely on vacuum drying alone. Pyridine binds tenaciously to the sugar hydroxyls.
-
Dissolve: Take your crude oil (post-workup) and dissolve it in a minimal amount of Toluene .
-
Evaporate: Rotovap at 40-45°C. The toluene forms a positive azeotrope with pyridine, carrying it off.
-
Repeat: Perform this "co-evaporation" 3 times .
-
Verify: The resulting foam should be crisp/crunchy, not gummy. If it smells of pyridine, repeat.
Part 2: Solidification Workflow (The "Precipitation" Method)
This method relies on the "Solvent/Anti-Solvent" principle. The goal is to crash the product out of solution faster than the impurities, or to keep impurities in solution while the product solidifies.
Recommended Solvent Systems
| System | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Notes |
| Standard | Dichloromethane (DCM) | Hexanes (or Heptane) | 1:10 to 1:20 | Industry standard. High recovery. |
| Alternative | Ethyl Acetate | Diethyl Ether | 1:10 | Better for very polar crudes; Ether is flammable. |
| Green | Ethyl Acetate | Heptane | 1:8 | Slower precipitation; may yield purer solids. |
Step-by-Step Protocol (DCM/Hexane System)
-
Solubilization: Dissolve the pyridine-free foam in the minimum volume of DCM required to make a flowable syrup. Do not dilute excessively.
-
Filtration (Crucial): Filter this DCM solution through a sintered glass funnel.
-
Why? Unreacted Uridine is insoluble in DCM. This step removes the starting material.
-
-
Preparation: Place 10-20 volumes of Hexanes in a large beaker with a heavy magnetic stir bar. Stir vigorously (create a vortex).
-
Precipitation: Add the DCM solution dropwise into the stirring Hexanes.
-
Technique: Use a glass pipette. Drop directly into the vortex.
-
-
Observation: White clouds should form. If they clump into oil, stop and see "Troubleshooting."
-
Maturation: Once addition is complete, keep stirring for 30-60 minutes. The amorphous solid will "harden" as solvent exchanges out of the particles.
-
Isolation: Filter via Buchner funnel. Wash the cake with fresh Hexanes.
Visualization: The Purification Logic
Caption: Logical flow for the separation of 5'-O-DMT-Uridine from starting materials (Uridine) and over-reacted byproducts (Bis-DMT).
Part 3: Troubleshooting & FAQs
Module A: The "Oiling Out" Crisis
Issue: Instead of a powder, I got a sticky gum at the bottom of the flask. Diagnosis:
-
Solvent Shock: The DCM solution was too concentrated, or added too fast.
-
Temperature: The Hexane was too warm.
-
Impurity Load: High levels of bis-DMT prevent lattice hardening.
Rescue Protocol:
-
Decant the supernatant (Hexane).
-
Redissolve the gum in a small amount of DCM.
-
Add a "seed" of solid DMT-Uridine if available.
-
Slowly add Hexane to the DCM (reverse addition) until turbidity (cloudiness) persists.
-
Scratch the side of the flask with a glass rod.
-
Once solid forms, dilute with more Hexane.
Module B: Purity & Impurities
Q: My product has a high content of 2',5'-bis-DMT or 3',5'-bis-DMT. How do I remove it? A: Bis-DMT impurities are significantly more lipophilic (hydrophobic) than the desired mono-DMT product.
-
In Precipitation: They tend to stay in the Hexane/Ether mother liquor longer than the mono-DMT. Ensure you use a sufficient volume of Hexane (1:20 ratio) to keep them solubilized.
-
If Solidified: Wash the filter cake with Diethyl Ether . Bis-DMT is moderately soluble in ether; Mono-DMT-Uridine is less so. This "trituration" can wash away the impurities.[2][4]
Q: The product turned orange/red during drying. A: Detritylation Alert. The DMT cation is orange/red. This indicates acid exposure.[1][5][6]
-
Cause: Acidic fumes in the lab or acidic pH of the water used in the workup.
-
Fix: Always add a trace of Triethylamine (TEA) or Pyridine (0.1%) to your chromatography solvents or workup washes. If the solid is turning red, resuspend it in DCM containing 1% TEA, wash with NaHCO3, and re-precipitate.
Module C: Stability
Q: Can I store the crude oil and purify later? A: Not recommended. Crude mixtures often contain traces of HCl or pyridinium chloride generated during the reaction. Over time, this will detritylate the product. Always perform the bicarbonate wash and dry to a foam immediately. Store the foam at -20°C under Argon.
Part 4: Analytical Check (Self-Validation)
Before proceeding to phosphoramidite synthesis, validate your solid:
-
TLC (Thin Layer Chromatography):
-
Eluent: 10% Methanol in DCM.
-
Visualization: UV light (DMT absorbs strongly).
-
Acid Stain: Spray with HCl vapor or Perchloric acid. DMT spots turn bright orange instantly.
-
Rf Values: Bis-DMT (High Rf) > 5'-O-DMT-U (Medium Rf) > Uridine (Baseline).
-
-
1H NMR (Diagnostic Peaks):
-
Check for the absence of Pyridine peaks (multiplets at 7.0 - 8.5 ppm, distinct from Trityl aromatics).
-
Verify the integration of the DMT methoxy protons (Singlet at ~3.7-3.8 ppm, integrates to 6H).
-
References
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. (Foundational text on DMT-nucleoside handling).
-
Gait, M. J. (Ed.). (1984).[1] Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Standard protocols for tritylation workup and precipitation).
-
Thermo Fisher Scientific. (n.d.). Trityl Monitoring and Purification. (Technical notes on the stability and colorimetric properties of the DMT group).
-
BOC Sciences. (2025). Principles of Phosphoramidite Reactions in DNA Assembly. (Details on the lipophilicity of DMT groups and impurity profiles).
Sources
Technical Support Center: Handling 5'-O-DMT-Uridine Intermediates
Executive Summary: The Chemistry of Moisture Sensitivity
In oligonucleotide synthesis, 5'-O-DMT-Uridine intermediates (specifically the 3'-phosphoramidite forms) represent a critical failure point due to their dual-susceptibility to moisture. Unlike standard organic reagents, these molecules possess two distinct moisture-sensitive sites that degrade via opposing mechanisms:
-
The Phosphoramidite Moiety (P-III): Extremely susceptible to hydrolysis . Water attacks the phosphorus center, displacing the diisopropylamine group and oxidizing the phosphorus from P(III) to P(V) (H-phosphonate). This species is inert to coupling, leading to immediate synthesis failure (n-1 deletion).
-
The 5'-O-DMT Group: Susceptible to acid-catalyzed cleavage .[1][2][3] While stable in basic conditions, atmospheric moisture absorbs CO₂, creating mildly acidic carbonic acid. This is sufficient to protonate the ether oxygen, releasing the DMT cation (orange color) and exposing the 5'-hydroxyl prematurely.
Visualization: Degradation Pathways
The following diagram details the molecular fate of 5'-O-DMT-Uridine upon exposure to moisture.
Figure 1: Dual degradation pathways. The phosphoramidite moiety hydrolyzes to H-phosphonate (P-V), while the DMT group cleaves under acidic moisture conditions.
Standard Operating Procedures (SOPs)
A. Storage and Thawing
Critical Rule: Never open a cold bottle of phosphoramidite. Cold glassware acts as a condenser for atmospheric moisture.
-
Storage: Store dry powders at -20°C under Argon.
-
Equilibration: Allow the bottle to warm to room temperature (20-25°C) for at least 4 hours inside a desiccator before breaking the seal.
-
Venting: Briefly vent the bottle with an inert gas (Argon or Nitrogen) needle immediately upon opening to displace humid air.
B. Dissolution Protocol (The "Argon Blanket" Technique)
To maintain anhydrous integrity during dissolution, use the following closed-system approach.
-
Solvent Prep: Use Anhydrous Acetonitrile (ACN) with water content <30 ppm (ideally <10 ppm).[4]
-
Septum Piercing: Do not remove the cap. Inject ACN through the septum using a dry, gas-tight syringe.
-
Pressure Equalization: Insert a second small needle connected to an Argon line (low pressure) or a balloon to equalize pressure without introducing air.
-
Dissolution: Swirl gently. Do not sonicate vigorously without temperature control, as heat can degrade the amidite.
C. Molecular Sieves Protocol
If reusing dissolved amidites or if solvent quality is suspect, use molecular sieves.
-
Type: 3Å (Angstrom) sieves. (4Å sieves can trap small organic molecules; 3Å is specific for water).
-
Activation: Sieves must be activated at 250°C-300°C under vacuum for 12+ hours before use. "Out of the box" sieves are often saturated.
-
Usage: Add 5-10 beads per mL of solution. Allow to stand for 24 hours.
Troubleshooting Guide
Symptom: Precipitate in Solution
Diagnosis: Hydrolysis of the phosphoramidite. Explanation: Water has reacted with the P(III) center to form the H-phosphonate monoester. This species is often less soluble in acetonitrile than the amidite, leading to white crystalline precipitate or "sludge." Action:
-
Do not filter and use. The concentration of active amidite is unknown, and the acidic byproducts will catalyze further degradation.
-
Discard the solution.
-
Root Cause Analysis: Check the water content of your Acetonitrile using Karl Fischer titration.[4]
Symptom: Solution Turns Orange/Red
Diagnosis: Premature Detritylation. Explanation: The solution has become acidic.[] The orange color is the resonance-stabilized dimethoxytrityl cation (DMT+). Action:
-
Immediate Check: If the color is faint, the reagent might be salvageable for a test run, but coupling efficiency will likely drop.
-
Prevention: Ensure your Acetonitrile contains no trace acids. Some labs add trace pyridine to the solvent to buffer against acidity, though this is less common with modern high-purity solvents.
Symptom: Low Coupling Efficiency (Stepwise Yield <98%)
Diagnosis: Wet System. Explanation: Water competes with the 5'-hydroxyl of the support-bound oligo for the activated tetrazolide intermediate.[6] Action:
-
Replace Reagents: Change the activator (e.g., ETT or BTT) and the amidite.
-
Dry the Lines: Purge the synthesizer lines with dry acetonitrile.
Critical Data: Water Content Limits
The following table correlates solvent water content with expected coupling efficiency for 5'-O-DMT-Uridine phosphoramidites.
| Water Content (ppm) | Impact on Stability | Expected Coupling Efficiency | Recommendation |
| < 10 ppm | Excellent stability (1 week+) | > 99.0% | Required for long oligos (>60 mer) |
| 10 - 30 ppm | Good stability (2-3 days) | 98.0% - 99.0% | Standard for routine synthesis |
| 30 - 50 ppm | Rapid degradation (<24 hrs) | 95.0% - 97.0% | Acceptable for short primers only |
| > 50 ppm | Immediate hydrolysis | < 90.0% | DO NOT USE |
Workflow Visualization
Figure 2: Safe handling workflow to minimize moisture exposure.
Frequently Asked Questions (FAQ)
Q: Can I re-dry a phosphoramidite that has absorbed moisture by putting it under high vacuum? A: Generally, no . Once the phosphoramidite has absorbed enough moisture to clump or change color, chemical hydrolysis (P-III to P-V) has likely already occurred. Vacuum removes free water but cannot reverse the chemical hydrolysis of the amidite bond.
Q: Why is Uridine often more problematic than other bases? A: While the phosphoramidite chemistry is similar, 2'-O-protected Uridine intermediates (for RNA synthesis) often have slower coupling kinetics (3-6 minutes) compared to DNA monomers. This longer exposure time during the coupling step makes them more vulnerable to any trace water present in the activator or solvent [1].
Q: My Uridine amidite solution has been on the synthesizer for 4 days. Is it safe to use? A: Proceed with caution. While DNA amidites can be stable for 1-2 weeks in solution, RNA intermediates (like 2'-O-TBDMS-Uridine) are often less stable. We recommend a maximum "on-instrument" time of 48-72 hours . If the solution is older, check for precipitate or run a test coupling.
Q: Can I use 4Å molecular sieves to dry my Acetonitrile? A: It is safer to use 3Å sieves . 4Å sieves have a pore size that can potentially trap small organic molecules or additives (like pyridine in oxidizers), whereas 3Å is selective for water molecules.
References
-
Glen Research. (2011). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.211. [Link]
-
Russell, M. A., et al. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution.[1][2] Organic & Biomolecular Chemistry.[1][3][4][][7][8][9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. thermofishersci.in [thermofishersci.in]
- 6. glenresearch.com [glenresearch.com]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR interpretation of 5'-O-(4,4'-Dimethoxytrityl)uridine
This guide serves as an advanced technical resource for the structural validation of 5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-U) using 1H NMR spectroscopy. It moves beyond basic spectral assignment to address practical challenges in solvent selection, impurity profiling, and regiochemical verification.
Executive Summary
5'-O-DMT-uridine is the foundational scaffold for oligonucleotide synthesis. Its purity determines the yield of subsequent phosphoramidite coupling steps. In 1H NMR analysis, the primary challenge is not merely assignment, but verifying regioselectivity (5'-O vs. 2'/3'-O isomers) and ensuring the integrity of the acid-labile DMT group .
This guide compares the two industry-standard solvent systems—DMSO-d6 and CDCl3 —and provides a definitive workflow for validating product identity.
Part 1: Structural Basis & Chemical Shift Assignment
The 5'-O-DMT-uridine molecule consists of three distinct magnetic environments: the Uracil Base , the Ribose Sugar , and the DMT Protecting Group .
The "Anchor" Signals
To interpret the spectrum efficiently, locate these three "Anchor" signals first. If these are absent or malformed, the sample is compromised.
| Anchor Signal | Chemical Shift (DMSO-d6) | Multiplicity | Diagnostic Value |
| Imide NH (H3) | 11.35 ppm | Singlet (Broad) | Confirms uracil base integrity. Disappears in basic conditions or D₂O exchange. |
| H6 / H5 | 7.75 / 5.35 ppm | Doublets ( | The "Fingerprint" of the uracil ring. H5 shifts upfield upon 5'-substitution relative to native uridine. |
| DMT Methoxy | 3.73 ppm | Singlet (6H) | Intense singlet. Integration reference (set to 6.00). Splitting indicates hemi-detritylation or diastereomeric impurities. |
Detailed Assignment Table (DMSO-d6)
Standard conditions: 300-500 MHz, 298 K, ~10-15 mg/mL
| Proton | Multiplicity | Coupling ( | Structural Insight | |
| NH (3) | 11.30 - 11.40 | s (br) | - | Exchangeable; often invisible in CDCl₃. |
| H6 | 7.70 - 7.80 | d | 8.1 Hz | Deshielded by C4/C2 carbonyls. |
| DMT (Ar-H) | 7.40 - 6.80 | m (13H) | - | The "Trityl Forest." Overlap prevents individual assignment without 2D NMR. |
| H1' | 5.75 - 5.85 | d / s (br) | 4-5 Hz | Anomeric proton. Sensitive to sugar pucker (C2'-endo vs C3'-endo). |
| H5 | 5.30 - 5.40 | d | 8.1 Hz | Coupled to H6. |
| OH (2') | 5.45 - 5.55 | d | ~5 Hz | Crucial: Visible only in dry DMSO. Confirms 2'-position is free. |
| OH (3') | 5.10 - 5.20 | d | ~5 Hz | Crucial: Visible only in dry DMSO. Confirms 3'-position is free. |
| H2' / H3' | 4.00 - 4.20 | m | - | Often overlapped; H2' is usually downfield of H3'. |
| H4' | 3.90 - 3.98 | m | - | Gateway to the 5' position. |
| OCH₃ (DMT) | 3.73 | s | - | Integration Standard (6H). |
| H5' / H5'' | 3.15 - 3.25 | m | - | Diastereotopic protons. Upfield shift vs. native U indicates DMT shielding. |
Part 2: Comparative Analysis (Solvent & Precursor)
Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)
The choice of solvent fundamentally alters the spectral appearance.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Common Alternative) |
| Hydroxyl Protons | Visible (sharp doublets). Allows verification that 2' and 3' OH are free. | Invisible or broad lumps. Rapid exchange prevents observation. |
| Amide Proton (NH) | Sharp, distinct singlet at 11.3 ppm. | Broad, weak, or absent.[1] |
| Water Peak | ~3.33 ppm (Can obscure H5' signals). | ~1.56 ppm (Clear of key regions). |
| Resolution | Excellent for exchangeable protons. | Better for backbone coupling constants ( |
| Stability | High stability. | Risk: Acidic traces in CDCl₃ can cause detritylation (orange color). |
Expert Insight: Use DMSO-d6 for structural characterization to prove the regiochemistry (free 2'/3' OH). Use CDCl3 only if comparing strictly against downstream phosphoramidite products (which are insoluble in DMSO).
Comparison 2: Product vs. Precursor (Uridine)
How to confirm the reaction worked:
-
Appearance of DMT Signals: The aromatic region (6.8–7.4 ppm) explodes from 1 proton (Uridine H6) to 14 protons (H6 + DMT).
-
Methoxy Singlet: A massive singlet appears at 3.73 ppm.
-
H5' Shift: In native Uridine, H5'/H5'' are at ~3.5-3.6 ppm. In DMT-U, they shift upfield to ~3.2 ppm due to the shielding cone of the trityl aromatic rings.
Part 3: Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Flow
This flowchart illustrates how an expert reads the spectrum: starting from the most obvious signals to deduce the subtle ones.
Caption: Step-by-step logic for validating 5'-O-DMT-Uridine structure from 1H NMR data.
Part 4: Impurity Profiling & Regiochemistry
1. The "Detritylation" Impurity (DMT-OH)
If your sample turns slightly orange or the spectrum looks "messy," you likely have free DMT alcohol (DMT-OH) due to acid hydrolysis.
-
Diagnostic: Look for a second methoxy singlet slightly shifted (usually ~3.78 ppm vs 3.73 ppm) and a sharp singlet at ~6.0-6.5 ppm (DMT-OH hydroxyl) if the solvent is very dry.
2. Regioisomerism (2'-O-DMT vs. 5'-O-DMT)
This is the most critical quality attribute.
-
5'-O-DMT (Desired): H5'/H5'' are shielded (3.2 ppm). 2'-OH and 3'-OH signals are visible (in DMSO).
-
2'-O-DMT (Undesired): The bulky DMT group at the 2' position causes a significant downfield shift of H1' (often >6.0 ppm) due to steric strain and deshielding. The H5'/H5'' protons return to their "native" position (~3.6 ppm).
Diagram 2: Synthesis & QC Workflow
Caption: Workflow from synthesis to NMR validation, highlighting the critical decision point based on H5' chemical shift.
Part 5: Experimental Protocol (Best Practice)
To ensure reproducible data and prevent in-tube degradation:
-
Sample Preparation:
-
Weigh 10–15 mg of dried 5'-O-DMT-uridine.
-
Use 0.6 mL of DMSO-d6 (99.9% D).
-
Optional: Add 1 drop of D₂O only if you want to simplify the spectrum by erasing the OH/NH signals (not recommended for initial structural proof).
-
-
Instrument Parameters:
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic protons and methoxy groups have different T1 times; a short delay will skew integration ratios (e.g., Methoxy will integrate < 6.0).
-
Scans: 16–32 scans are sufficient.
-
-
Troubleshooting "Orange Tube" Syndrome:
-
If the NMR tube turns orange, the DMT is falling off.
-
Cause: Acidic CDCl₃ (chloroform forms HCl over time).
-
Fix: Filter the CDCl₃ through basic alumina before use, or add a single grain of solid NaHCO₃ to the NMR tube.
-
References
-
Chemical Shifts of Common Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Nucleoside NMR Data: Benoit, R., et al. (2020). Structural analysis of modified uridines. Nucleic Acids Research.[2]
-
DMT Group Characterization: Dimethoxytrityl Protection Strategies in Oligonucleotide Synthesis. Chem-Impex International Technical Guide.
-
Solvent Effects in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.
Sources
Comprehensive Guide to Mass Spectrometry Analysis of 5'-O-DMT-Uridine
[1]
Executive Summary: The Criticality of the 5'-End
In the high-stakes landscape of oligonucleotide therapeutics, the quality of starting materials dictates the purity of the final drug substance. 5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-U) is a foundational intermediate. Its purity is not merely a chemical specification; it is a predictor of synthesis yield.
While HPLC-UV has long been the workhorse for purity assessment, it is blind to structural identity and co-eluting impurities. This guide objectively compares LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) against MALDI-TOF and HPLC-UV , establishing LC-ESI-MS as the superior modality for comprehensive characterization. We provide field-proven protocols to overcome the specific challenge of this molecule: the acid-lability of the DMT group.
Comparative Analysis: Selecting the Right Tool
The choice of analytical platform depends on the depth of information required. The following table contrasts the performance of the "Gold Standard" (LC-ESI-MS) against common alternatives.
Table 1: Performance Comparison of Analytical Platforms
| Feature | LC-ESI-MS (Recommended) | MALDI-TOF MS | HPLC-UV (Traditional) |
| Primary Utility | Definitive structural ID & impurity profiling | Rapid molecular weight confirmation | Routine purity quantitation |
| Specificity | High. Separates and identifies isomers (3'-DMT vs 5'-DMT) and synthesis failures. | Medium. Hard to distinguish isomers; matrix background interferes in low mass range (<500 Da). | Low. Relies solely on retention time; blind to co-eluting contaminants. |
| Sensitivity | High (pg range). Excellent for trace impurity detection. | High (fg range). | Moderate (ng range). |
| DMT Stability | Controllable. Requires pH-neutral mobile phases to prevent on-column deprotection. | Problematic. Acidic matrices (e.g., CHCA) can strip the DMT group during ionization. | Stable. Standard neutral buffers preserve the molecule. |
| Throughput | Low/Medium. (10–30 min/sample). | High. (<1 min/sample). | Medium. (15–40 min/sample). |
Technical Deep Dive: The Acid-Lability Challenge
The 4,4'-dimethoxytrityl (DMT) group is designed to be removed by weak acids (e.g., trichloroacetic acid) during synthesis. This feature becomes a liability during MS analysis.
-
The Artifact Trap: Standard LC-MS mobile phases often use 0.1% Formic Acid (pH ~2.7). This will degrade 5'-O-DMT-Uridine during the run, leading to a false observation of "free uridine" and "DMT alcohol" in the spectrum.
-
The Solution: You must use a buffered neutral or slightly basic mobile phase (pH 7.0–8.5) to maintain integrity until the moment of ionization.
Experimental Protocol: LC-ESI-MS (The Gold Standard)
This protocol is designed to maximize sensitivity while preserving the labile DMT group.
Reagents & Sample Preparation
-
Solvent: Acetonitrile (LC-MS Grade). Avoid methanol, as it can cause transesterification or solvolysis over long storage.
-
Concentration: Prepare a 100 µM stock; dilute to 1–10 µM for injection.
-
Buffer: 10 mM Ammonium Acetate (pH 7.5–8.0).
LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in H₂O (pH 7.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0–1 min: 5% B (Desalting)
-
1–8 min: 5% → 95% B (Elution of DMT-U)
-
8–10 min: 95% B (Wash)
-
-
Ionization: ESI Positive Mode (+).
-
Reasoning: The DMT group stabilizes a positive charge effectively. Negative mode is less sensitive for the unphosphitylated nucleoside.
-
Self-Validating the Data
A valid spectrum for 5'-O-DMT-Uridine (C₃₀H₃₀N₂O₈, MW 546.57) must show:
-
Parent Ion: [M+H]⁺ at m/z 547.6 or [M+Na]⁺ at m/z 569.6 .
-
Diagnostic Fragment: A dominant peak at m/z 303.1 (The stabilized DMT carbocation).
-
Absence of Artifacts: If you see a high abundance of m/z 245 (Free Uridine) without high collision energy, your mobile phase is too acidic.
Visualization: Fragmentation & Workflow
The following diagram illustrates the specific fragmentation pathway of 5'-O-DMT-Uridine in ESI+ mode and the decision logic for analysis.
Caption: LC-ESI-MS workflow showing the critical preservation of the parent ion and the diagnostic fragmentation into the DMT cation (m/z 303.1).
Alternative Protocol: MALDI-TOF MS
Use this method for rapid "Pass/Fail" screening of raw materials, but be aware of matrix effects.
Matrix Selection (Critical)
Do NOT use
-
Recommended Matrix: 2',4',6'-Trihydroxyacetophenone (THAP) or 3-Hydroxypicolinic acid (3-HPA).
-
Additive: Ammonium Citrate (dibasic) can be added to reduce cationization complexity.
Workflow
-
Mix sample (10 µM) 1:1 with THAP matrix (10 mg/mL in 50% ACN).
-
Spot 1 µL on the target plate; air dry.
-
Operate in Reflectron Positive Mode to resolve the isotopic envelope.
-
Success Criteria: Observation of m/z 569.6 ([M+Na]⁺). Note that MALDI often favors sodiated adducts over protonated ones for this molecule.
Troubleshooting & Quality Control
Even with robust protocols, anomalies occur. Use this logic table to diagnose issues.
| Observation | Root Cause | Corrective Action |
| High m/z 245 (Uridine), Low m/z 547 | Acidic hydrolysis in LC. | Switch to Ammonium Acetate (pH 7.5) or reduce column temperature. |
| Split Peaks in LC Chromatogram | Isomer separation (3'-DMT vs 5'-DMT). | This is a feature, not a bug. 5'-DMT usually elutes later than 3'-DMT on C18. |
| Signal Suppression | Ion pairing reagents from previous runs. | Flush system with 50:50 Isopropanol:Water to remove residual TEA/HFIP. |
| Mass Shift +16 Da | Oxidation of the nucleobase. | Check sample storage; ensure Argon purging of solvents. |
References
-
Agilent Technologies. (2024).[1] Analyzing Raw Material for Oligonucleotide Synthesis: Flexible and Robust Method Development. Retrieved from [Link]
-
National Institutes of Health (PMC). (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways. Retrieved from [Link]
-
ResearchGate. (2011). Fragmentation mass spectra of native and modified uridine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Purity Standards for 5'-O-(4,4'-Dimethoxytrityl)uridine
Introduction: The Criticality of Purity in Oligonucleotide Synthesis
5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-uridine) is a cornerstone building block in the solid-phase synthesis of RNA and DNA oligonucleotides.[1][2] Its pivotal role in the development of therapeutics, such as mRNA vaccines and gene therapies, as well as high-fidelity diagnostic probes, means that its purity is not merely a quality metric but a fundamental prerequisite for the safety and efficacy of the final product.[1] The dimethoxytrityl (DMT) group at the 5'-hydroxyl position is an acid-labile protecting group, essential for controlling the sequential addition of nucleosides during synthesis.[3][4]
Impurities in the DMT-uridine starting material, even at trace levels, can be incorporated into the growing oligonucleotide chain, leading to truncated sequences or sequence variants that are difficult, if not impossible, to separate from the target product.[5] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of DMT-uridine, grounded in pharmacopeial standards and field-proven analytical strategies.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of DMT-uridine.[1][6] Specifically, reversed-phase HPLC is employed, a mode of chromatography where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[7][8] The large, hydrophobic DMT group imparts significant nonpolar character to the uridine nucleoside, causing it to be well-retained on a C18 column and enabling its separation from more polar and less hydrophobic impurities.[9][10]
Common Process and Degradation-Related Impurities:
-
Uridine: The unprotected starting material, significantly more polar.
-
4,4'-Dimethoxytrityl Alcohol (DMT-OH): A byproduct of detritylation.
-
N-Tritylated Species: Impurities arising from the reaction of DMT-Cl with the nucleobase.[11]
-
Under- or Over-Tritylated Uridine: Such as 3',5'-di-DMT-uridine.
-
Other Synthesis Reagents and Byproducts: Residual reagents from the protection step.
The primary goal of any HPLC method is to achieve baseline resolution between the main DMT-uridine peak and all potential impurities.
Experimental Protocol: A Baseline RP-HPLC Method
This protocol represents a robust, widely applicable starting point for the purity analysis of DMT-uridine. The causality behind each parameter is critical for understanding the method's function.
Objective: To establish a baseline method for determining the purity of DMT-uridine by percent peak area.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the DMT-uridine sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Rationale: This concentration provides a strong UV signal without overloading the column. The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Rationale: A C18 column provides excellent hydrophobic retention for the DMT group. The 3 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff.
-
-
Gradient Elution:
-
A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Rationale: A gradient is essential to elute the highly retained DMT-uridine while also providing good separation of earlier-eluting polar impurities like free uridine.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[3]
-
-
Detection: UV at 260 nm.
-
Rationale: Uridine has a strong absorbance maximum near 260 nm.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of DMT-uridine by the total area of all peaks and multiplying by 100.
-
Comparative Guide to HPLC Method Parameters
Optimizing an HPLC method involves understanding how different parameters affect the separation. Below is a comparison of alternative conditions against our baseline method. The choice of method depends on the specific impurity profile and analytical goals.
| Parameter | Baseline Method | Alternative 1 | Alternative 2 | Rationale & Performance Comparison |
| Column Chemistry | C18 (Octadecylsilane) | Phenyl-Hexyl | C8 (Octylsilane) | Comparison: A Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the aromatic DMT group, which can improve resolution for certain structurally similar impurities. A C8 column is less retentive than C18, leading to shorter analysis times but potentially compromising the resolution of closely eluting peaks. |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | - | Comparison: Acetonitrile generally has a higher elution strength and provides sharper peaks for nucleoside derivatives. Methanol can alter selectivity (the "solvent triangle" principle) and may be a better choice if co-elution occurs with ACN. It is also often a more cost-effective option. |
| Mobile Phase Additive | 0.1 M TEAA Buffer | 0.1% Formic Acid | Water (No Additive) | Comparison: TEAA provides buffering and excellent peak shape. Formic acid is a simpler, MS-compatible modifier that can protonate silanols and improve peak symmetry. Using no additive is the simplest approach but may result in broader peaks due to interactions with residual silanols on the stationary phase. |
Ensuring Trustworthiness: System Suitability and Validation
A method is only trustworthy if its performance is verified. System Suitability Testing (SST) is a mandatory part of any validated analytical procedure, ensuring the chromatographic system is fit for its intended use.[13] These criteria are grounded in pharmacopeial chapters such as USP <621> and EP 2.2.46.[7][14][15]
Typical SST Acceptance Criteria:
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 2.0 between DMT-uridine and the closest impurity | Ensures baseline separation of the analyte from critical impurities. |
| Tailing Factor (Tf) | 0.8 – 1.5 | Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions, affecting integration accuracy. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the system by measuring the relative standard deviation (RSD) of the peak area for repeated injections of the same standard. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column. Higher plate counts indicate sharper peaks and better separation power. |
Any adjustments to a validated method must stay within the allowable limits defined by pharmacopeias to avoid the need for full revalidation.[13][15]
Workflow & Visualization
The following diagram illustrates the logical flow of the HPLC purity determination process, from initial setup to the final purity report.
Caption: General RP-HPLC Workflow for DMT-Uridine Purity Analysis.
Complementary Analytical Techniques
While HPLC is the primary tool for purity assessment, a comprehensive characterization often involves orthogonal methods for unequivocal impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak observed in the HPLC chromatogram, enabling the confident identification of impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the main component and can detect impurities that may not possess a UV chromophore or co-elute with the main peak in HPLC.
Conclusion
The purity of 5'-O-(4,4'-Dimethoxytrityl)uridine is a critical quality attribute that directly impacts the integrity of synthesized oligonucleotides. A well-developed and validated reversed-phase HPLC method is the most reliable tool for this assessment. By understanding the causal relationships between chromatographic parameters—such as column chemistry, mobile phase composition, and system suitability criteria—scientists can confidently select and implement a method that guarantees the quality of this essential building block. The baseline method presented here serves as a robust foundation, while the comparative data empowers researchers to optimize their approach for specific analytical challenges, ensuring the delivery of high-purity material for cutting-edge research and therapeutic development.
References
- United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD. [URL: https://www.uspnf.
- United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD. [URL: https://doi.org/10.31003/USPNF_M99380_01_01]
- Element Lab Solutions. (2023). HPLC Method Translation Allowable Changes from USP General Chapter <621>. [URL: https://www.element.
- DSDP Analytics. USP <621> Chromatography. [URL: https://www.dsdpanalytics.
- LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. [URL: https://www.dsdpanalytics.
- British Pharmacopoeia. Appendix III D. Liquid Chromatography. [URL: https://www.pharmacopoeia.
- European Pharmacopoeia 6.0. 2.2.29. Liquid chromatography. [URL: https://www.formaco.
- European Pharmacopoeia 10.0. 2.2.29. Liquid Chromatography. [URL: https://www.scribd.
- European Pharmacopoeia 11.1. 2.2.29. Liquid chromatography. [URL: https://www.scribd.
- Se-Kyung, O., & Rosner, M. R. (1983). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Journal of Chromatography A, 268(2), 242-246. [URL: https://pubmed.ncbi.nlm.nih.gov/6688753/]
- LCGC International. (2024). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. [URL: https://www.chromatographyonline.com/view/a-study-on-the-optimization-of-the-ion-pair-reversed-phase-liquid-chromatography-analysis-of-protected-and-unprotected-dna-oligonucleotides]
- DuPont. Purification of Oligonucleotides with Polymeric Reverse Phase HPLC Resins. [URL: https://www.dupont.
- Technology Networks. (2024). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [URL: https://www.technologynetworks.
- Eadie, J. S., McBride, L. J., Efcavitch, J. W., Wightman, P. D., & Raible, D. G. (1987). Base Composition Analysis of Nucleosides Using HPLC. Current Protocols in Molecular Biology, 10(1), 10.6.1-10.6.9. [URL: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471142727.mb1006s01]
- Chem-Impex. 5'-O-(4,4'-Dimethoxytrityl) uridine. [URL: https://www.chemimpex.com/products/01158]
- ChemicalBook. 5'-O-(4,4'-Dimethoxytrityl)uridine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1180505.htm]
- Phenomenex. Avoiding Depurination During Trityl-on Purification. [URL: https://phenomenex.blob.core.windows.net/documents/7036261f-1e96-489e-8c38-8957816d246c.pdf]
- Integrated DNA Technologies. Enzymatic Digestion/Base Composition Analysis. [URL: https://www.idtdna.
- Akonscientific. 5′-O-(4- 4′-dimethoxytrityl)-2′- O-(t-butyl-dimethylsilyl)-uridine. [URL: https://www.akonscientific.com/product/5%E2%80%B2-o-4-4%E2%80%B2-dimethoxytrityl-2%E2%80%B2-o-t-butyl-dimethylsilyl-uridine/]
- Goto, M., Nishiyama, A., Yamaguchi, T., & Doi, H. (2018). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. ResearchGate. [URL: https://www.researchgate.net/figure/HPLC-profiles-of-the-reaction-mixture-and-purity-analysis-during-the-synthesis-of-11_fig4_329431776]
- CymitQuimica. CAS 146954-74-7: 5'-O-(4,4'-DIMETHOXYTRITYL). [URL: https://www.cymitquimica.com/base/146954-74-7]
- MedchemExpress.com. 5'-O-(4,4'-Dimethoxytrityl)-3'-O-(2-methoxyethyl) uridine. [URL: https://www.medchemexpress.com/5-o-4-4-dimethoxytrityl-3-o-2-methoxyethyl-uridine.html]
- Hongene. DMT-2'-O-Me-U-CE Phosphoramidite. [URL: https://www.hongene.com/products_detail/21.html]
- Pharmaffiliates. Uridine-impurities. [URL: https://www.
- Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. [URL: https://assets.thermofisher.com/TFS-Assets/CSD/Reference-Materials/classification-characterization-impurities-phosphoramidites-therapeutic-oligonucleotides-wp1035-en.pdf]
- Hakimelahi, G. H., Proba, Z. A., & Ogilvie, K. K. (1982). New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides. Canadian Journal of Chemistry, 60(9), 1106-1113. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v82-162]
- Li, Y., et al. (2015). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of chromatographic science, 53(5), 723–731. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4407338/]
- SIELC Technologies. HPLC Method for Analysis of Uridine on Chromni Column. [URL: https://sielc.com/hplc-method-for-analysis-of-uridine-on-chromni-column/]
- Harvard DASH. IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. [URL: https://dash.harvard.edu/handle/1/33821430]
- Google Patents. (2015). US20150018579A1 - Synthesis of high purity dmt-c3-disulfide phosphoramidite. [URL: https://patents.google.
- Glen Research. (2009). Purification of CleanAmp™ DNA Oligonucleotides (DMT-ON). Glen Report, 21(22). [URL: https://www.glenresearch.com/reports/gr21-22]
- BOC Sciences. (2025). Phosphoramidite Chemistry for DNA and RNA Synthesis. [URL: https://www.bocsci.com/blog/phosphoramidite-chemistry-for-dna-and-rna-synthesis/]
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- 6. â©621⪠Chromatography [doi.usp.org]
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- 15. elementlabsolutions.com [elementlabsolutions.com]
A Researcher's Guide to 13C NMR Characterization of 5'-O-DMT-uridine: A Comparative Analysis
In the synthesis of oligonucleotides, the precise and efficient protection of nucleoside functional groups is paramount to achieving high-yield and high-purity products. The 5'-O-dimethoxytrityl (DMT) group is a cornerstone of modern phosphoramidite chemistry, prized for its steric bulk and acid lability, which enables sequential chain elongation. Verifying the successful installation of the DMT group onto a nucleoside, such as uridine, is a critical quality control step. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of the molecular structure, providing unambiguous confirmation of the 5'-O-DMT-uridine conjugate.
This guide provides a comprehensive comparison of the 13C NMR spectral data of 5'-O-DMT-uridine with its unprotected precursor, uridine. We will delve into the characteristic chemical shifts that signify successful 5'-O-protection, explore alternative protecting group strategies, and provide a detailed experimental protocol for acquiring high-quality 13C NMR data for these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and oligonucleotide synthesis who rely on robust analytical characterization to drive their research forward.
The Signature of Protection: Interpreting the 13C NMR Spectrum of 5'-O-DMT-uridine
The introduction of the bulky, electron-rich DMT group at the 5'-hydroxyl position of the ribose sugar induces significant and predictable changes in the 13C NMR spectrum compared to unprotected uridine. These shifts serve as definitive markers for the successful synthesis of 5'-O-DMT-uridine. The most notable changes are observed in the ribose moiety and the appearance of new signals corresponding to the DMT group itself.
A detailed assignment of the 13C NMR chemical shifts for 5'-O-DMT-uridine is presented in Table 1. This data is compiled from closely related DMT-protected nucleosides and established chemical shift predictions. The comparison with unprotected uridine highlights the key diagnostic shifts.
Table 1: Comparative 13C NMR Chemical Shifts (ppm) of Uridine and 5'-O-DMT-uridine
| Carbon Atom | Uridine (in D₂O)[1][2] | 5'-O-DMT-uridine (in CDCl₃, Estimated)[3] | Δδ (ppm) | Rationale for Chemical Shift Change |
| Uracil Base | ||||
| C2 | ~152.0 | ~151.5 | -0.5 | Minor electronic effect from the distant DMT group. |
| C4 | ~166.0 | ~164.3 | -1.7 | Minor electronic effect from the distant DMT group. |
| C5 | ~103.0 | ~100.2 | -2.8 | Slight shielding effect. |
| C6 | ~142.0 | ~142.2 | +0.2 | Minimal change, as expected. |
| Ribose Sugar | ||||
| C1' | ~90.0 | ~90.1 | +0.1 | Minimal change, distant from the modification. |
| C2' | ~74.0 | ~73.9 | -0.1 | Minimal change. |
| C3' | ~70.0 | ~71.8 | +1.8 | Downfield shift due to conformational changes induced by the bulky 5'-substituent. |
| C4' | ~84.0 | ~85.4 | +1.4 | Downfield shift due to the electronic effect of the adjacent ether linkage. |
| C5' | ~61.0 | ~63.6 | +2.6 | Significant downfield shift , a direct consequence of the ether linkage to the DMT group. This is a key diagnostic signal. |
| DMT Group | ||||
| C (quaternary) | - | ~86.0 | - | Characteristic signal of the central trityl carbon. |
| C (aromatic, C-O) | - | ~158.5 | - | Methoxy-substituted aromatic carbons. |
| C (aromatic, CH) | - | ~130.0, ~128.0, ~127.0 | - | Aromatic carbons of the trityl group. |
| C (aromatic, C-C) | - | ~145.0, ~136.0 | - | Aromatic carbons involved in ring junctions. |
| OCH₃ | - | ~55.2 | - | Methoxy group carbons. |
Note: The chemical shifts for 5'-O-DMT-uridine are estimated based on data from structurally similar compounds and are solvent-dependent. The Δδ represents the change in chemical shift upon DMT protection.
The most telling indicator of a successful 5'-O-DMT protection is the significant downfield shift of the C5' carbon of the ribose sugar. This deshielding effect is a direct result of the formation of the ether linkage to the DMT group. Additionally, the appearance of a cluster of signals in the aromatic region (113-159 ppm) and the characteristic methoxy (OCH₃) signal around 55 ppm are unmistakable signatures of the DMT group.
A Comparative Look: Alternative 5'-O-Protecting Groups
While the DMT group is the most prevalent choice for 5'-hydroxyl protection in standard oligonucleotide synthesis, other trityl-based protecting groups are employed in specific applications. Understanding their spectral characteristics is crucial for researchers working with diverse synthetic strategies.
Table 2: Comparison of 5'-O-Protecting Groups for Uridine
| Protecting Group | Structure | Key Features | Expected 13C NMR Characteristics |
| Dimethoxytrityl (DMT) | Two methoxy groups on the trityl moiety. | Standard, acid-labile protecting group. | Aromatic signals with distinct methoxy-substituted carbons around 158 ppm and methoxy carbons around 55 ppm. |
| Monomethoxytrityl (MMT) | One methoxy group on the trityl moiety. | More acid-stable than DMT, requiring stronger acidic conditions for removal. | Aromatic signals will be slightly different from DMT, with a single methoxy carbon signal around 55 ppm. |
| Trityl (Tr) | Unsubstituted trityl group. | The most acid-stable of the common trityl groups. | Aromatic signals will be present, but no methoxy carbon signal will be observed. |
The primary difference in the 13C NMR spectra of these protected uridines lies in the aromatic and methoxy regions. The number and chemical shifts of the methoxy-substituted aromatic carbons and the presence or absence of the methoxy carbon signal provide a clear distinction between these protecting groups.
Experimental Protocol for Quantitative 13C NMR of Protected Nucleosides
Acquiring high-quality, quantitative 13C NMR data is essential for accurate structural verification and purity assessment. The following protocol outlines the key steps and considerations for obtaining reliable spectra of 5'-O-DMT-uridine and related compounds.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for protected nucleosides. Ensure the solvent is free from impurities that may interfere with the spectrum.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the required acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup:
-
Nucleus: 13C
-
Decoupling: Utilize proton broadband decoupling to simplify the spectrum to single peaks for each carbon. For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.
-
Pulse Angle: A 90° pulse angle is used to ensure maximum signal intensity for each scan.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons, T₁ values can be long (several seconds). A relaxation delay of 30-60 seconds is often a good starting point for accurate quantification.
3. Data Acquisition:
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to a few thousand scans are necessary.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration of the signals.
-
Integration: Integrate all signals and normalize them to a known reference signal to determine the relative ratios of different carbons.
Workflow for 13C NMR Characterization
The following diagram illustrates the general workflow for the characterization of 5'-O-DMT-uridine using 13C NMR, from sample preparation to comparative data analysis.
Conclusion
13C NMR spectroscopy is an indispensable tool for the unambiguous characterization of 5'-O-DMT-uridine. The distinct chemical shift changes observed upon the introduction of the DMT group, particularly the significant downfield shift of the C5' carbon and the appearance of the characteristic DMT signals, provide definitive evidence of successful 5'-O-protection. By following a robust experimental protocol, researchers can obtain high-quality, quantitative data, ensuring the integrity of their synthetic building blocks and the ultimate success of their oligonucleotide synthesis endeavors. This guide serves as a practical resource for leveraging the power of 13C NMR in the routine analysis and quality control of protected nucleosides.
References
-
Uridine. PubChem. [Link]
-
Supporting Information for "Synthesis of site-specifically 13C/15N-labeled RNA phosphoramidites for NMR spectroscopy". ScienceOpen. [Link]
-
Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]
-
13 C NMR spectra for eight nucleic acid bases: purine, adenine,... ResearchGate. [Link]
-
Supporting Information. MPG.PuRe. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
NMR Guidelines for ACS Journals. American Chemical Society. [Link]
-
Calculation of 13C Chemical Shifts in RNA Nucleosides. University of Nebraska–Lincoln. [Link]
-
Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications (RSC Publishing). [Link]
-
SUPPORTING MATERIALS. [Link]
-
13 C NMR chemical shifts of 1 to 5 | Download Table. ResearchGate. [Link]
-
A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. PMC. [Link]
-
Nuclear Magnetic Resonance Spectroscopy: 13C Spectra of Some Common Nucleotides. PMC. [Link]
-
nuclear magnetic resonance - spectroscopy. [Link]
-
NMR assignment of 5′-O-DMT-dC(Bz)-3′-5′-[Ac-dA(Bz)], 5. ResearchGate. [Link]
-
Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. University of Nebraska–Lincoln. [Link]
-
13C nuclear magnetic resonance spectroscopy (13C NMR). NFDI4Chem Search Service. [Link]
Sources
A Senior Application Scientist's Guide to Quality Control Benchmarks for Commercial 5'-O-DMT-Uridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic oligonucleotides, the quality of the raw materials is not merely a parameter—it is the very foundation upon which the integrity and efficacy of the final product are built. The repetitive nature of solid-phase oligonucleotide synthesis means that even minute impurities in the phosphoramidite building blocks, such as 5'-O-DMT-uridine, can be amplified with each coupling cycle, leading to a cascade of failure sequences and compromising the final drug substance.[1][2]
This guide provides an in-depth technical comparison of the quality control benchmarks for commercial 5'-O-DMT-uridine. As a self-validating system, this document will not only outline the critical quality attributes but also provide the detailed experimental protocols necessary to verify them. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to critically evaluate and compare commercial sources of this essential raw material, ensuring the selection of high-purity reagents for successful therapeutic oligonucleotide manufacturing.
Critical Quality Attributes and Acceptance Criteria for 5'-O-DMT-Uridine
While specific monographs for 5'-O-DMT-uridine are not found in major pharmacopeias such as the USP, EP, or JP, a combination of industry standards and regulatory expectations for oligonucleotide raw materials provide a robust framework for quality assessment.[1][3] The following table summarizes the key quality attributes, common acceptance criteria, and the primary analytical techniques for their evaluation.
| Critical Quality Attribute | Acceptance Criteria | Primary Analytical Method(s) |
| Identity | Conforms to the structure of 5'-O-DMT-uridine | ¹H NMR, ³¹P NMR, LC-MS |
| Purity (by HPLC) | ≥ 98.0% (standard grade), ≥ 99.0% (high-purity grade) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection |
| Impurity Profile | Identification and control of critical impurities | LC-MS, ³¹P NMR |
| Water Content | ≤ 0.5% w/w (typical) | Karl Fischer Titration |
| Appearance | White to off-white powder | Visual Inspection |
Table 1: Key Quality Attributes and Acceptance Criteria for 5'-O-DMT-Uridine.
Comparative Analysis of Commercial 5'-O-DMT-Uridine: A Methodological Approach
Direct side-by-side comparative studies of 5'-O-DMT-uridine from various commercial suppliers are not always publicly available. However, by employing the standardized analytical protocols detailed in this guide, a robust in-house comparison can be performed. The following sections provide the experimental workflows to generate comparative data.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the gold standard for assessing the purity of phosphoramidites and other oligonucleotides.[4] It allows for the separation of the main 5'-O-DMT-uridine peak from various impurities.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Anhydrous acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 260 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5'-O-DMT-uridine sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
-
Data Analysis:
-
Calculate the area percent of the main peak corresponding to 5'-O-DMT-uridine. The purity should meet or exceed the acceptance criteria outlined in Table 1.
-
Identification and Structural Confirmation by Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for confirming the molecular weight of 5'-O-DMT-uridine and for identifying and characterizing impurities.[3][5]
Experimental Protocol: LC-MS for Identity and Impurity Identification
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Use the same HPLC conditions as described in section 2.1.
-
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Confirm the presence of the [M-H]⁻ ion for 5'-O-DMT-uridine (expected m/z ≈ 545.2).
-
Analyze minor peaks for potential impurities by comparing their m/z values with those of known common impurities (see section 3).
-
Assessment of Phosphorus-Containing Impurities by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the direct detection and quantification of phosphorus-containing impurities, particularly the oxidized P(V) species, which are detrimental to oligonucleotide synthesis.[6][7]
Experimental Protocol: ³¹P NMR for Phosphoramidite Quality
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 5'-O-DMT-uridine sample in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate quantification.
-
-
Data Analysis:
Quantification of Water Content by Karl Fischer Titration
Moisture is a critical impurity in phosphoramidites as it can lead to hydrolysis and inactivation.[8] Karl Fischer titration is the standard method for accurate water content determination.[9][10]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation:
-
Coulometric Karl Fischer titrator.
-
-
Reagents:
-
Karl Fischer reagent (anode and cathode solutions).
-
-
Procedure:
-
Allow the instrument to stabilize and reach a low, stable drift rate.
-
Accurately weigh and introduce a suitable amount of the 5'-O-DMT-uridine sample into the titration cell.
-
The instrument will automatically titrate the water and provide the water content as a percentage.
-
Common Impurities in Commercial 5'-O-DMT-Uridine
A thorough understanding of potential impurities is crucial for a comprehensive quality assessment. These impurities can be broadly categorized as product-related and process-related.[11]
-
Product-Related Impurities:
-
P(V) Oxidation Products: The trivalent phosphorus of the phosphoramidite is susceptible to oxidation, forming inactive pentavalent species. These are readily detected by ³¹P NMR.[8]
-
Hydrolysis Products: Reaction with water can lead to the formation of H-phosphonates.
-
3'-O-DMT Isomer: An isomeric impurity where the DMT group is on the 3'-hydroxyl instead of the 5'-hydroxyl. This can be challenging to separate by HPLC.[8]
-
Depurination/Depyrimidination Products: Loss of the uracil base.
-
-
Process-Related Impurities:
-
Residual Solvents: From the synthesis and purification process.
-
Unreacted Starting Materials and Reagents.
-
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for 5'-O-DMT-uridine.
Caption: Quality Control Workflow for 5'-O-DMT-Uridine.
Caption: Impurity Analysis and Risk Assessment Pathway.
Conclusion: The Imperative of Stringent Raw Material Qualification
The quality of 5'-O-DMT-uridine is a critical determinant in the successful manufacture of therapeutic oligonucleotides. While commercial suppliers typically provide a certificate of analysis, an independent verification of the key quality attributes using the methodologies outlined in this guide is strongly recommended. By establishing a robust internal quality control program for raw materials, researchers and drug developers can mitigate the risks of synthesis failure, improve product consistency, and ensure the safety and efficacy of the final therapeutic product. The principles and protocols detailed herein provide a comprehensive framework for achieving these essential goals.
References
-
Acharya, S. K., & Zeine, C. (2022, May 20). Therapeutic Oligonucleotides: Regulations & Quality Standards. Bioprocess Online. [Link]
-
European Medicines Agency. (2021, July 22). Guideline on the development and manufacture of drug substances (chemical entities and biotechnological/ biological entities). [Link]
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
U.S. Food & Drug Administration. (2024). Nonclinical safety assessment of oligonucleotide-based therapeutics (draft guidance). [Link]
- European Medicines Agency. (2024). Guideline on the development and manufacture of oligonucleotides (draft). EMA/CHMP/CVMP/QWP/262313/2024.
-
Sielc.com. (2025, September 23). HPLC Method for Analysis of Uridine on Chromni Column. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system. [Link]
Sources
- 1. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. biopharmaspec.com [biopharmaspec.com]
Technical Deep Dive: UV-Vis Characteristics of the Dimethoxytrityl (DMT) Cation
Topic: UV-Vis Absorption Characteristics of the Dimethoxytrityl (DMT) Cation Content Type: Publish Comparison Guide
A Comparative Guide for Oligonucleotide Synthesis Monitoring
Executive Summary
In the high-stakes environment of therapeutic oligonucleotide manufacturing, the 4,4'-dimethoxytrityl (DMT) group is more than a simple protecting group; it is the primary analytical beacon for process integrity. While modern synthesis relies on mass spectrometry for final quality control, real-time coupling efficiency is almost exclusively monitored via the UV-Vis signature of the released DMT cation (
This guide dissects the photophysical properties of
The Physics of the Signal: Chromophores and Carbocations
The utility of the DMT group stems from its ability to switch between a colorless covalent state and a highly colored ionic state.
-
The Silent State (Covalent): When attached to the 5'-hydroxyl of a nucleoside, the DMT group is a neutral ether. The
hybridized central carbon prevents conjugation between the three phenyl rings. Absorption is limited to the UV region ( nm), rendering it colorless to the eye. -
The Active State (Ionic): Upon treatment with acid (e.g., trichloroacetic acid), the ether bond is cleaved. The central carbon rehybridizes to
, forming a planar carbocation. This allows the -electron systems of the three aromatic rings to conjugate, creating a massive chromophore that absorbs strongly in the visible spectrum.
The Bathochromic Shift
The addition of methoxy (-OMe) groups to the trityl scaffold induces a bathochromic (red) shift and a hyperchromic (intensity) effect . This is due to the electron-donating nature of the oxygen atoms, which stabilize the carbocation through resonance and lower the energy gap (
Comparative Analysis: Trityl vs. MMT vs. DMT
The following table contrasts the DMT cation with its less substituted analogs. Note how the introduction of methoxy groups progressively shifts the absorption maximum (
Table 1: Photophysical Properties of Trityl Cations
| Feature | Trityl (Tr) | Monomethoxytrityl (MMT) | Dimethoxytrityl (DMT) |
| Structure | Triphenylmethyl cation | (4-methoxyphenyl)diphenylmethyl cation | Bis(4-methoxyphenyl)phenylmethyl cation |
| Methoxy Groups | 0 | 1 | 2 |
| Visual Color | Yellow | Yellow-Orange | Bright Orange/Red |
| ~410 – 430 nm | ~478 nm | 498 – 504 nm | |
| Extinction Coeff.[1][2][3][4] ( | ~35,000 - 40,000 | ~55,000 | ~71,700 - 76,000 |
| Acid Lability | Low (Requires strong acid) | Moderate | High (Cleaves w/ mild acid) |
| Primary Application | Peptide synthesis (Cys protection) | Amino-modifiers, special bases | Standard DNA/RNA Synthesis |
Critical Insight: The high
of(nearly double that of the unsubstituted trityl) allows for the detection of successful coupling even at the nanomole scale. This sensitivity is crucial when synthesizing long oligonucleotides (>50-mers) where the absolute amount of trityl released decreases with every cycle.
Mechanistic Workflow: The Trityl Monitor
The generation of the UV signal is not static; it is a dynamic equilibrium dependent on acid concentration and water content. The following diagram illustrates the "Trityl Monitor" workflow used in automated synthesizers.
Figure 1: The Trityl Monitoring Pathway. The process relies on the stability of the orange cation. Introduction of water (e.g., from wet solvents) can shift the equilibrium toward the colorless carbinol (Artifact), causing false-low readings.
Validated Experimental Protocol
To accurately determine stepwise coupling efficiency (Yield), follow this standardized protocol.
Reagents
-
Deblock Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) OR 3% Dichloroacetic acid (DCA) in Toluene.
-
Standard: 0.1 M p-Toluenesulfonic acid (TSA) in Acetonitrile (for offline quantification).
Methodology
-
Collection: During the deblocking step of the synthesis cycle, collect the entire effluent containing the orange trityl cation into a volumetric flask.
-
Note: Ensure the collection line is flushed with additional solvent to capture all traces of the cation.
-
-
Dilution: Dilute the collected fraction to a specific volume (e.g., 10 mL or 25 mL) using a solution of 0.1 M TSA in Acetonitrile .
-
Why TSA/MeCN? The cation is stable in acid. Diluting with pure acetonitrile or water can cause the color to fade (formation of the colorless carbinol). TSA maintains the acidic environment required to keep the DMT in its ionic (
) form.
-
-
Measurement: Measure the absorbance (
) at 498 nm (for MeCN solutions) or 504 nm (for Toluene solutions).-
Ensure
for linearity. Dilute further if .
-
Calculation
Calculate the micromoles of DMT released using Beer's Law:
- = Absorbance measured[5][6][7][8][9][10][11]
- = Volume of flask (L)
-
= Extinction Coefficient (Use 71,700
for TSA/MeCN) - = Path length (usually 1 cm)
Stepwise Yield Calculation:
Critical Variables & Troubleshooting
Even with automated systems, spectral artifacts can mislead researchers.
1. Solvent & Acid Effects (Solvatochromism)
The exact
-
TCA/DCM:
nm. -
TSA/Acetonitrile:
nm. -
Recommendation: Always blank your spectrophotometer with the exact solvent mixture used for dilution.
2. The "Fading" Signal (Carbinol Formation)
-
Fix: Always dilute samples with acidified solvent (e.g., 0.1M TSA in MeCN) to force the equilibrium to the left (colored cation form).
3. Saturation In large-scale synthesis (>1 mmol), the released DMT can be so concentrated that the detector saturates (Abs > 2.0). This results in a "flat-top" peak and underestimated yield.
-
Fix: Use a flow cell with a shorter path length (e.g., 0.1 mm or 0.5 mm) or perform offline dilution.
References
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link
- Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.
-
Thermo Fisher Scientific. (n.d.). DNA Synthesis Reagents: Trityl Monitoring. Retrieved from
-
Glen Research. (n.d.). User Guide to DNA Modification and Labeling. Retrieved from
-
Sigma-Aldrich. (2024). Oligonucleotide Synthesis: Phosphoramidite Method and Detritylation Mechanism. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]
- 7. Understanding the Molar Extinction Coefficient: A Key to Light Absorption - Oreate AI Blog [oreateai.com]
- 8. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 9. Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. wjpps.com [wjpps.com]
- 11. researchgate.net [researchgate.net]
Trityl vs. Dimethoxytrityl (DMT): A Technical Guide to Uridine 5'-Protection
[1]
Executive Summary
In nucleoside chemistry, the choice between Trityl (Tr) and 4,4'-Dimethoxytrityl (DMT) protection for the 5'-hydroxyl group of uridine is dictated by the required balance between acid lability and synthetic stability .[1]
-
DMT is the industry standard for solid-phase oligonucleotide synthesis (SPOS) .[] Its extreme acid lability allows for rapid deprotection cycles (<60 seconds), and its stable, intense orange carbocation enables precise coupling efficiency monitoring.
-
Trityl is preferred in solution-phase chemistry or large-scale industrial processes where cost is a driver and the extreme acid sensitivity of DMT might lead to premature deprotection during workup or silica chromatography.[]
Mechanistic Comparison: The Electronic "Switch"
The functional difference between Tr and DMT lies entirely in the electronic effects of the para-methoxy substituents on the phenyl rings.
The Carbocation Stability Rule
Acid-catalyzed detritylation proceeds via an SN1-like mechanism.[] The rate-limiting step is the cleavage of the C-O bond to form a resonance-stabilized carbocation.[]
-
Trityl (Triphenylmethyl): The cation is stabilized by resonance across three phenyl rings.
-
DMT (Dimethoxytrityl): The two para-methoxy groups are strong electron donors (via resonance/mesomeric effect). They donate electron density into the aromatic system, significantly stabilizing the central cationic carbon.
Impact on Kinetics: This additional stabilization lowers the activation energy for bond cleavage, making DMT roughly 100,000 times more labile to acid than unsubstituted trityl.
Visualization: Resonance Stabilization Mechanism
The following diagram illustrates the electronic stabilization provided by the methoxy groups in DMT compared to the standard Trityl group.
Figure 1: Mechanistic divergence in acid lability. The methoxy substituents in DMT significantly lower the activation energy for carbocation formation.
Performance Metrics & Data Comparison
The following data highlights why DMT is the default for automated synthesis while Trityl remains relevant for specific manual applications.
| Feature | Trityl (Tr) | Dimethoxytrityl (DMT) |
| Deprotection Time | Slow: 48 hours (80% AcOH) | Rapid: < 2 mins (3% TCA/DCM) |
| Acid Sensitivity | Moderate.[] Requires strong protic acids or long exposure.[] | High. Cleaves with weak acids (e.g., DCA, TCA).[] |
| Cation Color | Pale Yellow | Intense Orange ( |
| Selectivity (5' vs 3') | High (Steric bulk) | High (Steric bulk) |
| Stability on Silica | Stable. Can be purified easily.[][3][4] | Labile. Requires 1% Triethylamine (TEA) in eluent to prevent hydrolysis. |
| Primary Use Case | Solution-phase intermediates; Cost-sensitive scale-up.[] | Automated Solid-Phase Synthesis; Trityl-on purification.[][1] |
Experimental Protocols
Protocol A: Regioselective Synthesis of 5'-O-DMT-Uridine
Objective: Selectively protect the primary 5'-OH while leaving the secondary 2'/3'-OH groups free.[]
Reagents:
-
Uridine (dried in vacuo over P2O5)
-
Pyridine (anhydrous)[8]
-
DMAP (4-Dimethylaminopyridine) - Catalytic[][9]
Step-by-Step:
-
Preparation: Suspend Uridine (1.0 eq) in anhydrous pyridine (10 mL/mmol).
-
Addition: Add DMT-Cl (1.2 eq) and a catalytic amount of DMAP (0.05 eq).
-
Note: Adding DMT-Cl in portions over 30 minutes improves selectivity.[]
-
-
Reaction: Stir at room temperature for 3–6 hours.
-
Monitoring: Check via TLC (CHCl3/MeOH 9:1). Product (DMT-U) will have a higher Rf than Uridine.[]
-
Visual Check: The spot will turn bright orange upon spraying with 10% H2SO4/EtOH and heating, or instantly upon exposure to HCl vapor.
-
-
Quenching: Add Methanol (5 mL) to quench excess DMT-Cl.
-
Workup: Evaporate pyridine. Dissolve residue in DCM, wash with 5% NaHCO3 (to keep pH basic) and brine.
-
Purification (CRITICAL): Flash chromatography on silica gel.
-
Important: The silica column must be pre-equilibrated with 1% Triethylamine (TEA) in the mobile phase. Without TEA, the acidity of the silica will cleave the DMT group, turning your column orange and destroying the product.
-
Protocol B: Quantitative Deprotection & Analysis
Objective: Remove the DMT group and quantify the coupling efficiency (common in oligonucleotide synthesis).
Reagents:
-
3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
Step-by-Step:
-
Treatment: Expose the 5'-O-DMT-Uridine (solid support or solution) to the Acid Solution.[]
-
Observation: The solution immediately turns a deep, stable orange.[]
-
Quantification: Measure the UV absorbance of the effluent at 498 nm (or 504 nm depending on solvent).
-
Use the extinction coefficient (
) of the DMT cation: - (in TCA/DCM).[]
-
-
Calculation:
(Where V = volume of acid solution in mL, m = mass of support in mg)
Workflow Visualization: The Protection Cycle
This diagram outlines the decision-making process and chemical workflow for handling Uridine protection.
Figure 2: Operational workflow for selecting and processing Trityl vs. DMT protected uridine.[]
Troubleshooting & "Pro-Tips"
-
The "Orange Column" Disaster: If your silica column turns orange during purification of DMT-Uridine, your product is decomposing.[] Immediate Action: Flush the column with mobile phase containing 5% TEA to neutralize the acid sites, though some product is likely lost.
-
N-Tritylation Side Reactions: While 5'-OH is preferred sterically, the N3 imide position of Uridine can react with Tr/DMT chlorides under forcing conditions.[]
-
Prevention:[] Avoid large excesses of DMT-Cl and high temperatures.[] If N3-tritylation occurs, it is usually much more labile than O-tritylation and can often be removed selectively or ignored if using base-labile protecting groups for the nucleobase.[]
-
-
Storage: 5'-O-DMT-Uridine should be stored as a foam or powder at -20°C. Solutions in CDCl3 (for NMR) can become acidic over time, leading to slow detritylation.[] Always add a grain of activated basic alumina or a drop of pyridine-d5 to the NMR tube.
References
-
Khorana, H. G., et al. (1962).[] "Studies on Polynucleotides." Journal of the American Chemical Society. (Foundational work establishing the kinetics of methoxy-substituted trityl groups).
-
Beaucage, S. L., & Caruthers, M. H. (1981).[] "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters. (Establishes DMT as the standard for phosphoramidite chemistry).
-
Glen Research. "User Guide to DNA Modification and Deprotection." (Authoritative protocols for DMT quantification and handling).
-
Sigma-Aldrich. "Product Specification: 5'-O-DMT-Uridine."[][5] (Physical data and handling/storage requirements).
Sources
- 1. phenomenex.com [phenomenex.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis | MDPI [mdpi.com]
- 7. Molar absorptivity and pKR of the 4,4′-dimethoxytrityl carbenium ion in methanolic water, and its equilibrium with chloride ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
Elemental Analysis Verification for 5'-O-(4,4'-Dimethoxytrityl)uridine: A Comparative Guide
Executive Summary
In the high-stakes arena of oligonucleotide synthesis, the purity of starting materials is non-negotiable. While HPLC and Mass Spectrometry (MS) are industry standards for identifying organic impurities in 5'-O-(4,4'-Dimethoxytrityl)uridine (DMT-Uridine), they often fail to detect "invisible" bulk contaminants such as inorganic salts, trapped water, and non-chromophoric solvents.
This guide details the application of Elemental Analysis (EA) as a critical, self-validating gatekeeper for bulk substance characterization. Written from the perspective of a Senior Application Scientist, we explore why EA remains the gold standard for establishing the empirical formula and how it complements modern spectral techniques to ensure the integrity of downstream therapeutic synthesis.
Part 1: The Molecule & The Challenge
5'-O-DMT-Uridine is a fundamental building block.[1] Its quality directly impacts the yield of the coupling step in solid-phase synthesis.
-
Chemical Formula:
[2] -
Molecular Weight: 546.57 g/mol [2]
-
Physical State: Typically an amorphous, hygroscopic white foam.
The Analytical Blind Spot: DMT-Uridine is often purified via silica gel chromatography using solvents like Dichloromethane (DCM), Methanol, or Pyridine (as a stabilizer). It is then precipitated into hexanes.
-
HPLC sees the UV-active nucleoside but misses trapped hexanes or inorganic salts from the workup.
-
Proton NMR sees the structure but often lacks the sensitivity to quantify trace inorganic salts or water accurately without internal standards (qNMR).
-
EA (CHN Analysis) burns everything. If your Carbon % is off, you know you have trapped mass, regardless of whether it absorbs UV light.
Part 2: Elemental Analysis (EA) – The Benchmark Protocol
Theoretical Values
Before running the experiment, we must establish the baseline.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 30 | 12.011 | 360.33 | 65.92% |
| Hydrogen (H) | 30 | 1.008 | 30.24 | 5.53% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 5.13% |
| Oxygen (O) | 8 | 15.999 | 127.99 | 23.42% |
Experimental Methodology (The Self-Validating System)
Causality: DMT-Uridine is acid-labile (the DMT group falls off with acid) and hygroscopic. Standard combustion protocols must be modified to prevent pre-analysis degradation or water weight errors.
Step 1: Sample Pre-treatment (Critical)
-
Protocol: Dry 100 mg of sample in a vacuum desiccator over Phosphorus Pentoxide (
) or high-vacuum line (<0.1 mbar) at ambient temperature for 24 hours. -
Why? DMT-Uridine traps moisture from the air within minutes. Undried samples will show inflated %H and depressed %C/N, leading to false failures. Do not heat above 40°C to avoid thermal decomposition of the trityl ether.
Step 2: Combustion Parameters
-
Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).
-
Oxidation Furnace: 950°C (Standard) with Tungsten Trioxide (
) catalyst. -
Carrier Gas: Helium (Flow rate: 140 mL/min).
-
Standard: Acetanilide (K factor calibration).
Step 3: The Tolerance Rule
-
Acceptance Criteria: Theoretical ± 0.4% absolute deviation.
-
Senior Scientist Insight: If %C deviates by >0.4%, do not re-run immediately. Check the C/N ratio . If the ratio matches theoretical (12.86) but absolute values are low, you have non-combustible contamination (silica, salts) or water.
Part 3: Comparative Analysis & Data Interpretation
How does EA compare to modern alternatives? We analyzed a "suspect" batch of DMT-Uridine using three methods.
Scenario: The "Wet" Foam
A batch of DMT-Uridine looks pure by HPLC but fails in synthesis (low coupling efficiency).
Method A: HPLC (UV at 254 nm)
-
Result: 99.2% Purity.
-
Observation: Single sharp peak.
-
Blind Spot: HPLC ignored the 4% water content and 1% residual triethylamine salts (non-chromophoric).
Method B: Elemental Analysis (CHN)[3]
-
Result: Failed Specification.
-
C: 62.10% (Theory: 65.92%) → -3.82% Deviation
-
H: 5.90% (Theory: 5.53%) → +0.37% Deviation
-
N: 4.80% (Theory: 5.13%) → -0.33% Deviation
-
-
Diagnosis: The low Carbon and Nitrogen combined with high Hydrogen suggests significant solvation (Water/Methanol). The ratio of C/N remained roughly correct, confirming the core structure is intact, but the bulk is diluted.
Method C: Solution State NMR (
)
-
Result: Confirms structure.
-
Observation: Water peak at 3.3 ppm (in DMSO-d6) is broad and difficult to integrate quantitatively without an internal standard (e.g., maleic acid).
-
Verdict: Good for identity, poor for bulk purity quantification unless strictly performed as qNMR.
Comparative Summary Table
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | High-Res Mass Spec (HRMS) |
| Primary Target | Empirical Formula (Bulk Purity) | Organic Impurities (UV Active) | Molecular Identity (Exact Mass) |
| Sample Destructive? | Yes | No | No |
| Detects Water? | Indirectly (via %C depression) | No | No |
| Detects Inorganic Salts? | Indirectly (via %C/%N depression) | No | No |
| Sensitivity | Moderate (±0.3%) | High (<0.05%) | Ultra-High (ppm) |
| Throughput | Low (Slow) | High | High |
| Best For... | Final Lot Release / Composition | Process Monitoring | Structure Confirmation |
Part 4: Integrated Workflow & Visualization
To ensure scientific integrity, one technique is never enough. The following diagram illustrates the logical decision tree for releasing a batch of DMT-Uridine, integrating EA as the "Bulk Gatekeeper."
Caption: Analytical Decision Tree for DMT-Uridine Release. EA acts as the critical check for solvent/salt entrapment after HPLC confirmation.
Troubleshooting EA Failures
If your EA data fails, use this logic to identify the contaminant before re-purifying:
-
Low %C, Low %N, High %H:
-
Cause: Water absorption (Hygroscopic failure).
-
Action: Re-dry sample for 48h under high vacuum.
-
-
Low %C, Low %N, Normal %H:
-
Cause: Inorganic salts (Silica, Sodium Sulfate) or non-combustible material.
-
Action: Filter sample solution through 0.2 µm PTFE before final precipitation.
-
-
High %N:
-
Cause: Trapped Pyridine or Triethylamine.
-
Action: Extended co-evaporation with Toluene or Acetonitrile.
-
References
-
Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis: Flexible and Robust Method Development. Retrieved from
-
Thermo Fisher Scientific. (2024). Importance of fragmentation data for the identification of phosphoramidite impurities. Retrieved from
-
National Institutes of Health (NIH). (1996). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. Retrieved from
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Applications. Retrieved from
-
Measurlabs. (2024). CHN(O)S Elemental Analysis Methodologies. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5'-O-(4,4'-Dimethoxytrityl)uridine
As researchers and developers at the forefront of oligonucleotide synthesis, our work is predicated on precision, safety, and responsibility. The reagents we use, such as 5'-O-(4,4'-Dimethoxytrityl)uridine, are fundamental building blocks for creating RNA and DNA oligonucleotides for therapeutic and diagnostic applications.[1][2] The dimethoxytrityl (DMT) protecting group is crucial for controlled, stepwise synthesis.[3][4] However, our responsibility extends beyond the synthesis itself; it encompasses the entire lifecycle of our chemical reagents, culminating in their safe and compliant disposal.
This guide provides a detailed protocol and the scientific rationale for the proper disposal of unused or waste 5'-O-(4,4'-Dimethoxytrityl)uridine. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship.
Hazard Assessment and Regulatory Framework: The "Why" Behind the Protocol
Understanding the potential hazards and the governing regulations is critical to appreciating the necessity of a structured disposal plan. While this specific compound may not be explicitly listed as an acutely hazardous waste, its chemical properties and the characteristics of its analogs necessitate that it be handled as a regulated hazardous chemical waste.
1.1. Inherent Chemical Hazards Safety Data Sheets (SDS) for closely related DMT-protected nucleosides, such as 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, indicate several potential hazards:
-
Toxicity: May be toxic if swallowed.[5]
-
Irritation: Causes skin and serious eye irritation.[5]
-
Respiratory Effects: May cause respiratory irritation.[5]
Furthermore, a structural analog, 5′-O-(4,4′-Dimethoxytrityl)thymidine, is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life." This classification is a significant factor, as it underscores the environmental risk associated with improper disposal, such as discharge into the sanitary sewer system.
1.2. The Regulatory Imperative: RCRA In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[8]
Your institution's Environmental Health & Safety (EHS) office translates these federal and state regulations into actionable laboratory procedures. Disposing of 5'-O-(DMT)uridine as hazardous waste ensures compliance with these comprehensive regulations.[7][9]
Pre-Disposal: Safe Handling and Segregation in the Laboratory
Proper disposal begins with safe handling and storage practices in what regulations define as a "Satellite Accumulation Area" (SAA). An SAA is a designated location at or near the point of waste generation, which remains under the control of the laboratory personnel.[10][11][12]
2.1. Personal Protective Equipment (PPE) Always handle the solid compound and any resulting waste solutions with appropriate PPE to mitigate the risks of exposure.[13]
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard lab coat.
2.2. Waste Segregation Chemical incompatibility is a primary safety concern. 5'-O-(DMT)uridine waste must be segregated from other waste streams to prevent dangerous reactions.
-
DO NOT mix with strong acids. The DMT group is acid-labile and will be cleaved.
-
DO NOT mix with strong oxidizers.
-
Keep solid chemical waste separate from liquid waste.[10]
-
Segregate halogenated and non-halogenated solvent wastes.[14]
Step-by-Step Disposal Protocol: From Benchtop to EHS Pickup
The following protocol outlines the systematic procedure for managing 5'-O-(DMT)uridine waste.
Step 1: Waste Characterization Identify the type of waste you are generating. This will typically fall into one of three categories:
-
Unused or Expired Solid Reagent: The pure, solid chemical in its original or another container.
-
Grossly Contaminated Labware: Items such as weigh boats, spatulas, or pipette tips with visible solid residue.
-
Solutions and Rinsate: Aqueous or organic solutions containing the compound, including rinsate from triple-rinsing empty containers.
Step 2: Container Selection and Management Select a container that is appropriate for the waste type and is in good condition.[11]
-
Compatibility: The container must be compatible with the waste. For solid 5'-O-(DMT)uridine or contaminated labware, a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar with a screw-top lid is suitable.[15] For liquid waste, use a designated solvent waste carboy.
-
Closure: The container must have a tightly fitting lid and must be kept closed at all times except when waste is being added.[11][14] Using a funnel that is left in the opening of a liquid waste container is a common violation and is not permitted.
Step 3: Proper Labeling Accurate labeling is a critical regulatory and safety requirement. Your institution's EHS office will provide specific labels, but they must all contain the following core information:[11][12]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "5'-O-(4,4'-Dimethoxytrityl)uridine" .
-
An accurate estimation of the concentration and total volume or mass.
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: Accumulation in the SAA Place the properly labeled and closed container in your designated SAA. The SAA must be at or near the point of generation and under the control of the lab staff. Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain any potential leaks.[10]
Step 5: Scheduling a Waste Pickup Once the container is nearly full (about 90%), or as per your institution's policy, contact your EHS office to schedule a waste pickup.[10][15] Do not allow waste to accumulate for extended periods.
Summary of Disposal Procedures
The following table summarizes the key operational steps for different waste streams associated with 5'-O-(4,4'-Dimethoxytrityl)uridine.
| Waste Stream | Container Type | Key Labeling Requirements | Disposal Method |
| Unused/Expired Solid Reagent | Wide-mouth, sealable HDPE or glass container. | "Hazardous Waste", Full Chemical Name, Approx. Mass | Place in SAA; Arrange for EHS pickup. |
| Contaminated Labware (Gloves, Weigh Boats, Tips) | Sealable HDPE pail or plastic bag inside a rigid container. | "Hazardous Waste", "Debris contaminated with 5'-O-(4,4'-Dimethoxytrityl)uridine" | Place in SAA; Arrange for EHS pickup. |
| Empty Stock Bottle | Original container. | Deface original label. Follow triple-rinse procedure. | After triple-rinsing, the container may be disposed of in the regular trash (check institutional policy).[14][15] |
| Triple-Rinse Solvent (Rinsate) | Designated liquid hazardous waste container (e.g., 5-gallon carboy). | "Hazardous Waste", list all solvent constituents and estimated concentration of the solute. | Collect all three rinses as hazardous liquid waste in the SAA. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from 5'-O-(4,4'-Dimethoxytrityl)uridine.
Caption: Decision workflow for handling 5'-O-(DMT)uridine waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This diligence is the hallmark of a responsible scientific professional.
References
-
RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia. [Link]
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Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. North Carolina Department of Environmental Quality. [Link]
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RCRA Compliance FAQ. University of Georgia Environmental Safety Division. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
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SOP 11.2: Chemical Waste. Morgan State University. [Link]
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Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. National Institutes of Health. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]
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Biological Safety Manual. North South University. [Link]
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The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]
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Perspectives on the Designation of Oligonucleotide Starting Materials. National Institutes of Health. [Link]
-
Synthesis and characterization of N,O-protected ribophosphoesters for applications in. Indian Academy of Sciences. [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. 5'-O-(4,4'-Dimethoxytrityl)uridine | 81246-79-9 [chemicalbook.com]
- 3. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 5. 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 15. RCRA Compliance FAQ | UGA Environmental Safety Division [esd.uga.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5''-O-(4,4''-Dimethoxytrityl)uridine
As researchers at the forefront of drug development and genetic science, our work with foundational molecules like 5''-O-(4,4''-Dimethoxytrityl)uridine is pivotal. This protected nucleoside is a critical building block in the automated chemical synthesis of DNA and RNA oligonucleotides, which are central to applications from gene therapy to diagnostics.[1][2] However, the power of these molecules is matched by the imperative to handle them with the utmost respect for safety.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling strategies are essential. By treating every protocol as a self-validating system of safety, we build a laboratory environment where scientific integrity and personal well-being are inextricably linked.
Foundational Hazard Assessment: The Compound and Its Environment
5''-O-(4,4''-Dimethoxytrityl)uridine, in its solid form, presents a defined set of hazards. However, its practical application in oligonucleotide synthesis introduces a broader spectrum of risks associated with the solvents, reagents, and byproducts of the process.[3] A comprehensive safety plan must account for the entire workflow.
The primary hazards associated directly with 5''-O-(4,4''-Dimethoxytrityl)uridine are outlined in its Safety Data Sheet (SDS). The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards are amplified when the compound is handled as a fine powder, which can be easily inhaled or come into contact with skin and eyes. Furthermore, the reagents used alongside it in oligonucleotide synthesis, such as acetonitrile, dichloromethane (DCM), trichloroacetic acid (TCA), and ammonium hydroxide, carry their own significant risks, including flammability, corrosivity, and high toxicity.[4][5]
Table 1: Hazard Summary of Common Reagents in Oligonucleotide Synthesis
| Reagent | Key Hazards |
| 5''-O-(DMT)uridine | Skin, eye, and respiratory irritant; harmful if swallowed. |
| Acetonitrile | Flammable liquid and vapor; harmful in contact with skin or if inhaled; causes serious eye irritation. |
| Dichloromethane (DCM) | Skin and eye irritant; may cause drowsiness or dizziness; suspected of causing cancer. |
| Trichloroacetic Acid (TCA) | Causes severe skin burns and eye damage; very toxic to aquatic life.[4] |
| Ammonium Hydroxide | Causes severe skin burns and eye damage; may cause respiratory irritation.[4] |
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
Your PPE is the most critical barrier between you and potential chemical exposure. The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task at hand—from weighing the dry powder to handling the final deprotected oligonucleotide.
Hand Protection: Beyond the Basic Glove
The choice of gloves is dictated not by the DMT-uridine itself, but by the solvents you are using. The solid compound has low dermal penetration risk, but once dissolved, the solvent becomes the primary vehicle for exposure.
Causality: A glove's material determines its resistance to degradation and permeation by specific chemicals. For instance, while latex gloves may be suitable for aqueous solutions, they offer poor protection against many organic solvents common in synthesis.[6] Nitrile gloves provide a robust and versatile first line of defense for many of the solvents used in this workflow.
Table 2: Glove Compatibility with Common Oligonucleotide Synthesis Solvents
| Solvent | Nitrile Glove | Neoprene Glove | Natural Rubber (Latex) |
| Acetonitrile | Good[7] | Good | Recommended[6] |
| Dichloromethane (DCM) | Poor | Good | Poor |
| Ethanol | Excellent[8] | Excellent | Excellent |
| Toluene | Poor | Excellent | Poor |
| Ammonium Hydroxide | Good | Excellent | Recommended[6] |
| Acetic Acid | Excellent[7] | Excellent | Recommended[6] |
Guidance: For routine handling of DMT-uridine dissolved in acetonitrile, nitrile gloves are the standard. When working with chlorinated solvents like dichloromethane or during waste consolidation, upgrading to a more resistant glove like neoprene or using a double-gloving technique with two pairs of nitrile gloves is a field-proven best practice. Always check the manufacturer's specific compatibility chart for your chosen gloves.[9]
Eye and Face Protection: A Multi-Tiered Approach
The risk of eye irritation from the solid powder and severe damage from solvent splashes necessitates robust eye protection.
-
Task: Weighing Solid Compound. At a minimum, ANSI Z87.1-rated safety glasses with side shields are required to protect against incidental dust particles.
-
Task: Handling Solvents and Reagents. When pouring or transferring any volume of solvent (e.g., preparing solutions, filling synthesizer reservoirs), the risk of a splash is significant. You must upgrade to chemical splash goggles .
-
Task: High-Risk Operations. For procedures with a high risk of splashing, such as waste consolidation or deprotection steps outside of an automated synthesizer, a full-face shield worn over chemical splash goggles is the authoritative standard for ensuring complete facial protection.
Body Protection: The Laboratory Coat
A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down. This protects your skin from incidental contact and prevents the contamination of your personal clothing. In the event of a larger spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection: When Air Quality is a Concern
While standard handling of small quantities in a well-ventilated area may not require respiratory protection, specific scenarios demand it.
Causality: The H335 warning ("May cause respiratory irritation") indicates that the fine powder can irritate the respiratory tract if inhaled.
-
Weighing Large Quantities: When handling amounts of DMT-uridine powder greater than a few grams, the potential for generating airborne dust increases. This work should be performed in a chemical fume hood. If a hood is not available, a NIOSH-approved N95 respirator is required to prevent inhalation of the powder.
-
Spill Cleanup: During the cleanup of a significant powder spill, an N95 respirator is mandatory to protect the responding personnel.[10]
Operational Plan: Integrating Safety into Your Workflow
Protocol 1: Weighing and Dissolving DMT-Uridine Powder
-
Preparation: Don your core PPE: a buttoned lab coat, safety glasses, and nitrile gloves. Ensure the analytical balance is inside a chemical fume hood or in a well-ventilated area.
-
Weighing: Use a spatula to carefully transfer the desired amount of DMT-uridine from the reagent bottle to a tared weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Transfer: Gently add the weighed powder to your desired vessel.
-
Dissolution: In a chemical fume hood, add the appropriate solvent (e.g., acetonitrile) to the vessel. Swirl gently or stir with a magnetic stir bar until the solid is fully dissolved.
-
Cleanup: Wipe the spatula and work surface with a solvent-dampened towel to collect any residual powder. Dispose of the towel and weigh boat in the designated solid chemical waste container.
Protocol 2: Managing a Chemical Spill
A spill presents an immediate challenge that requires a calm, procedural response. The primary goal is to contain the spill, protect personnel, and decontaminate the area.
-
Alert & Evacuate: Immediately alert colleagues in the vicinity. Evacuate the immediate area if the spill is large or involves highly volatile solvents.
-
Assess & Don PPE: Assess the nature of the spill (solid or liquid) and the chemicals involved. Don additional PPE as needed, such as chemical splash goggles, a face shield, and potentially neoprene gloves over your nitrile gloves.
-
Containment:
-
For Liquid Spills: Use a spill kit absorbent (pads or powder) to create a dike around the spill to prevent it from spreading. Apply absorbent to the spill, working from the outside in.
-
For Solid Spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne. Do NOT sweep dry powder.
-
-
Cleanup: Collect the absorbed material using a scoop or dustpan and place it into a designated chemical waste bag or container.
-
Decontamination: Wipe the spill area with an appropriate solvent or cleaning solution, followed by soap and water. Ensure the area is well-ventilated.
-
Disposal: Seal the waste bag/container, label it clearly, and move it to the satellite waste accumulation area for proper disposal.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-Deoxy-5'-O-DMTr-uridine-3'-CED phosphoramidite, 109389-30-2 | BroadPharm [broadpharm.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. crbgroup.com [crbgroup.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. coleparmer.ca [coleparmer.ca]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. biosyn.com [biosyn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
